4-Fluoro-3-nitrobenzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRONENSZKCGROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382304 | |
| Record name | 4-fluoro-3-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6668-56-0 | |
| Record name | 4-fluoro-3-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-3-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride
This guide provides a comprehensive overview of the synthesis, characterization, and safe handling of 4-fluoro-3-nitrobenzenesulfonyl chloride (FNSC), a key intermediate in medicinal chemistry and organic synthesis. Designed for researchers and drug development professionals, this document delves into the causal chemistry behind the protocol, ensuring a blend of theoretical understanding and practical, field-proven insights.
Introduction and Strategic Importance
This compound, with CAS Number 6668-56-0, is an aromatic organic compound of significant interest due to its trifunctional nature.[1] The presence of a highly reactive sulfonyl chloride group, an electron-withdrawing nitro group, and a fluorine atom makes it a versatile building block.[2][3] The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[3][4] This reactivity is fundamental to its application in the synthesis of sulfa drugs and other pharmaceutical compounds.[4][5][6] For instance, it is used in the preparation of potent Bcl-2/Bcl-xL inhibitors, which have demonstrated significant in vivo antitumor activity.[7]
Synthetic Strategy: The Rationale of Electrophilic Aromatic Substitution
The most direct and industrially relevant pathway to this compound is the direct chlorosulfonation of 4-fluoronitrobenzene.[8][9] This approach leverages the principles of electrophilic aromatic substitution (EAS).
Causality Behind the Route:
-
Starting Material: 4-Fluoronitrobenzene is a readily available starting material.[8][10]
-
Directing Effects: The regioselectivity of the reaction is governed by the existing substituents on the benzene ring. The nitro group (-NO₂) is a powerful deactivating group and a meta-director. The fluorine atom (-F) is also deactivating but is an ortho-, para-director. In this specific case, the incoming electrophile (the chlorosulfonyl group) is directed to the position ortho to the fluorine and meta to the nitro group. This concerted directing effect strongly favors the formation of the desired 3-substituted product.
-
Reaction Agent: Chlorosulfonic acid (ClSO₃H) serves as both the sulfonating agent and the source of chlorine for the sulfonyl chloride group.[2] It is a powerful reagent that facilitates the direct introduction of the -SO₂Cl group onto the aromatic ring in a single step.
The overall reaction is as follows:
4-Fluoronitrobenzene + Chlorosulfonic Acid → this compound + H₂O
Reaction Mechanism Deep Dive
The chlorosulfonation of 4-fluoronitrobenzene is a classic electrophilic aromatic substitution. The mechanism involves the generation of a potent electrophile from chlorosulfonic acid, which then attacks the electron-rich (or least electron-deficient) position on the aromatic ring.
-
Generation of the Electrophile: In chlorosulfonic acid, an equilibrium exists that generates the active electrophile, the sulfur dioxide chloride cation ([SO₂Cl]⁺).[2]
-
Electrophilic Attack: The π-electrons of the 4-fluoronitrobenzene ring attack the electrophilic sulfur atom of the [SO₂Cl]⁺ species. This attack preferentially occurs at the C-3 position, guided by the directing effects of the existing substituents, to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as the ClSO₃⁻ anion) abstracts a proton from the carbon atom bearing the newly attached sulfonyl chloride group. This step restores the aromaticity of the ring, yielding the final product, this compound.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be robust and reproducible. Each step includes a rationale to ensure the operator understands the underlying chemical principles.
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Hazards |
| 4-Fluoronitrobenzene | 350-46-9 | C₆H₄FNO₂ | 141.10 | Toxic, Health Hazard[8] |
| Chlorosulfonic Acid | 7790-94-5 | ClHO₃S | 116.52 | Corrosive, Reacts Violently with Water[11][12] |
| Thionyl Chloride (optional) | 7719-09-7 | SOCl₂ | 118.97 | Corrosive, Toxic if Inhaled[13] |
| Ice (from deionized water) | N/A | H₂O | 18.02 | N/A |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Mild Irritant |
Rationale: The dropwise addition of the substrate to the excess chlorosulfonic acid at a controlled temperature is critical to manage the highly exothermic nature of the reaction and prevent the formation of unwanted byproducts. Thionyl chloride can be added to convert any sulfonic acid byproduct back to the desired sulfonyl chloride, thus improving the yield.[14]
-
Reaction Setup: In a certified chemical fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser fitted with a gas outlet connected to a gas trap (e.g., a calcium chloride drying tube followed by a bubbler with a sodium hydroxide solution to neutralize HCl gas).
-
Reagent Charging: Charge the flask with chlorosulfonic acid (approx. 4-5 molar equivalents relative to the starting material). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.
-
Substrate Addition: Slowly add 4-fluoronitrobenzene (1.0 molar equivalent) dropwise from the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. Vigorous evolution of HCl gas will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, gradually heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours, or until the evolution of HCl gas subsides.[3] The reaction can be monitored by taking a small aliquot, carefully quenching it in ice water, extracting with a suitable solvent (e.g., dichloromethane), and analyzing by TLC or GC-MS.
-
(Optional Yield-Enhancement Step): Cool the mixture to approximately 70 °C and add thionyl chloride (approx. 0.9 molar equivalents) dropwise over 1-2 hours. Stir at this temperature until gas evolution ceases.[14]
-
Workup - Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process and must be done with extreme caution in a fume hood. The product will precipitate as a solid.[3][14]
-
Isolation and Purification: Filter the precipitated solid using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold water until the washings are neutral to pH paper.[14] A final wash with a cold, dilute sodium bicarbonate solution can be performed to neutralize any residual acid.[3][14]
-
Drying: Dry the product under vacuum to obtain this compound as a pale yellow to light cream solid.[2] For higher purity, recrystallization from a non-polar solvent like hexane may be performed.[3]
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Logical workflow for the synthesis of this compound.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value | Source(s) |
| CAS Number | 6668-56-0 | [1][7] |
| Molecular Formula | C₆H₃ClFNO₄S | [1] |
| Molecular Weight | 239.61 g/mol | [1][3] |
| Appearance | Pale yellow to light cream solid | [2] |
| Melting Point | 44-48 °C | [2] |
| SMILES String | O=S(Cl)c1cc(c(F)cc1)=O | [1] |
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure and substitution pattern on the benzene ring. ¹⁹F NMR will show a characteristic signal for the fluorine atom.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the sulfonyl chloride (S=O stretches), nitro (N=O stretches), and C-F groups.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
Critical Safety and Handling Protocols
This synthesis involves highly corrosive and reactive chemicals. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes.[11][12][15] For emergencies or large-scale work, a complete acid suit and self-contained breathing apparatus (SCBA) are necessary.[12]
-
Ventilation: All operations must be conducted in a well-ventilated chemical fume hood to prevent inhalation of corrosive vapors and gases (HCl).[13][15]
-
Handling Chlorosulfonic Acid:
-
This substance reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and sulfuric acid mist).[12][16] Ensure the reaction setup is completely dry and avoid all contact with moisture.[13][16]
-
It is severely corrosive and can cause immediate, severe burns to skin and eyes.[11][15]
-
Store separately from combustible materials, bases, and organic compounds.[11][12]
-
-
Handling the Product: this compound is classified as a corrosive material that causes severe skin burns and eye damage. Avoid breathing dust and ensure thorough washing after handling.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][16]
-
Spills: Evacuate the area. For small spills, cautiously neutralize with an alkaline material like sodium bicarbonate or soda ash before washing away with plenty of water.[11] Do not use combustible absorbents like sawdust.[11]
-
By adhering to this detailed guide, researchers can safely and efficiently synthesize high-purity this compound for application in advanced research and development projects.
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ResearchGate. (n.d.). General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride.... Retrieved from [Link]
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ResearchGate. (2025). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]
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Physicochemical properties of 4-Fluoro-3-nitrobenzenesulfonyl chloride
An In-Depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonyl Chloride: Properties, Reactivity, and Applications
Introduction
This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. As a member of the benzenesulfonyl chloride family, it serves as a versatile electrophilic building block. Its unique substitution pattern—featuring a sulfonyl chloride, a nitro group, and a fluorine atom—creates two distinct and highly reactive sites for chemical modification. The powerful electron-withdrawing nature of the nitro and sulfonyl chloride groups dramatically activates the fluorine atom for nucleophilic aromatic substitution (SNAr), while the sulfonyl chloride moiety itself readily reacts with a wide range of nucleophiles. This dual reactivity makes it an invaluable precursor for constructing complex molecular architectures, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[1][2] This guide provides a comprehensive overview of its physicochemical properties, mechanistic reactivity, key applications, and field-proven experimental protocols.
Section 1: Core Physicochemical Properties
The fundamental properties of this compound are critical for its handling, storage, and application in synthesis. While its appearance is generally cited as a solid, its low melting point can result in it being found as a liquid, particularly if impure.[3]
| Property | Value | Source(s) |
| CAS Number | 6668-56-0 | [3] |
| Molecular Formula | C₆H₃ClFNO₄S | |
| Molecular Weight | 239.61 g/mol | |
| Appearance | Solid or liquid | [3] |
| Boiling Point | 124-126 °C at 0.3 Torr | [3] |
| Solubility | Soluble in Methanol, DMSO; Slightly soluble in Chloroform, Ethyl Acetate | [3] |
| Storage Conditions | Inert atmosphere, room temperature, moisture-sensitive | [3][4] |
Spectral Data Interpretation
While specific spectra are proprietary to manufacturers, the structure of this compound allows for a confident prediction of its key spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the aromatic ring will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful characterization tool.[5] A single resonance is expected, which will be split into a multiplet by the adjacent aromatic protons. The chemical shift provides insight into the electronic environment of the fluorine atom.
-
IR Spectroscopy: The infrared spectrum will display characteristic strong absorption bands corresponding to its functional groups. Key expected peaks include those for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride (~1370 and ~1180 cm⁻¹), and the asymmetric and symmetric stretches of the N-O bonds in the nitro group (~1530 and ~1350 cm⁻¹).
Section 2: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from two primary reactive centers, governed by distinct but complementary electronic effects.
Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This is the most common reaction for this functional group and is the basis for the synthesis of sulfonamides, a critical pharmacophore in many drugs. The reaction proceeds rapidly with primary and secondary amines, alcohols, and thiols, typically in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
Caption: General reactivity of the sulfonyl chloride moiety.
Nucleophilic Aromatic Substitution (SNAr)
A key feature of this molecule is the fluorine atom's susceptibility to Nucleophilic Aromatic Substitution (SNAr). For an SNAr reaction to occur, two conditions must be met: (1) the ring must be substituted with powerful electron-withdrawing groups, and (2) these groups must be positioned ortho or para to the leaving group.[6]
In this compound, the fluorine atom has an ortho nitro group and a para sulfonyl chloride group. These groups powerfully withdraw electron density from the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by a nucleophile.
The mechanism involves two steps:
-
Addition: The nucleophile attacks the carbon bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the aromatic system and is effectively stabilized by the nitro and sulfonyl chloride groups.
-
Elimination: The aromaticity is restored by the expulsion of the leaving group, which is the fluoride ion.
Counterintuitively, fluorine is the best leaving group among the halogens for SNAr reactions.[7] This is because the first step, the nucleophilic attack, is the rate-determining step. Fluorine's extreme electronegativity makes the carbon it is attached to the most electron-poor (most electrophilic), accelerating the initial attack.[7]
Caption: The two-step Addition-Elimination mechanism of SNAr.
Section 3: Key Applications in Research and Development
The dual reactivity of this compound makes it a valuable tool for creating diverse molecular libraries for drug discovery.
Building Block for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature complex heterocyclic scaffolds. This reagent is frequently used in their synthesis, where the SNAr reaction is employed to couple the aromatic ring to a core structure, and the sulfonyl chloride is used to introduce a sulfonamide group, which can form critical hydrogen bonds within the kinase's binding pocket.[1][8]
Chemical Probes and Bioconjugation
The high reactivity of the sulfonyl chloride group allows it to be used as a chemical probe to label proteins. It can react with nucleophilic amino acid residues on a protein's surface, such as the epsilon-amino group of lysine or the phenolic hydroxyl of tyrosine. This covalent modification can be used to map binding sites or to attach reporter tags for biochemical assays.
Caption: Workflow for using the reagent as a protein labeling probe.
Section 4: Experimental Protocols
The following protocols are provided as a guide and should be adapted based on the specific nucleophile and substrate being used. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes the reaction of this compound with a generic primary or secondary amine.
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Causality: An inert atmosphere and dry solvent are crucial because the sulfonyl chloride is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. The reaction is cooled to control the initial exotherm.
-
-
Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the amine solution.
-
Causality: The base is required to neutralize the hydrochloric acid that is generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.
-
-
Reaction: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the cooled amine solution.
-
Causality: Using a slight excess of the sulfonyl chloride ensures the complete consumption of the potentially more valuable amine. Slow addition helps maintain temperature control.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Self-Validation: TLC allows for visual confirmation that the starting material is being converted to a new, typically less polar, product spot.
-
-
Workup: Once complete, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Causality: The acid wash removes excess base and unreacted amine. The bicarbonate wash removes any residual acid and unreacted sulfonyl chloride (as sulfonic acid). The brine wash removes bulk water.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Characterization by LC-MS
-
Sample Prep: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Inject the sample onto a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Validation: The LC chromatogram should show a single major peak, indicating the purity of the compound. The mass spectrum should display a molecular ion ([M+H]⁺ or [M-H]⁻) corresponding to the calculated exact mass of the synthesized sulfonamide, confirming its identity.
Section 5: Safety and Handling
This compound is a hazardous chemical that must be handled with extreme care.
-
Hazards:
-
Corrosive (H314): Causes severe skin burns and serious eye damage.
-
Lachrymator: Vapors can cause irritation and tearing.
-
Moisture-Sensitive: Reacts with water, potentially vigorously, to release hydrochloric acid.
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles at all times.
-
All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[9]
-
-
Handling:
-
Storage:
-
Store in a cool, dry, well-ventilated area away from water and incompatible materials. It is classified under Storage Class 8A for combustible, corrosive hazardous materials.
-
References
- Makosza, M., & Wojciechowski, K. (2006). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 62(35), 8349-8354.
- Wang, J., et al. (2018). Catalyst-free radical fluorination of sulfonyl hydrazides in water.
- Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Wang, M., et al. (2022). Design and synthesis of novel EGFR kinase inhibitors for the treatment of NSCLC with C797S mutation. Drug Design, Development and Therapy, 16, 369-385.
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PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]
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ResearchGate. (n.d.). General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride.... Retrieved from [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
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Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
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UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, March 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]
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An In-depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonyl chloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Fluoro-3-nitrobenzenesulfonyl chloride, a key reagent for researchers, medicinal chemists, and professionals in drug development. This document will delve into its chemical identity, synthesis, reactivity, applications, and safety protocols, offering field-proven insights to facilitate its effective and safe utilization in a laboratory setting.
Core Identification and Chemical Structure
This compound is a substituted aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a nitro group, imparts distinct reactivity that is highly valuable in the construction of complex molecules.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source(s) |
| CAS Number | 6668-56-0 | [1][2][3] |
| Molecular Formula | C₆H₃ClFNO₄S | [4][5][6] |
| Molecular Weight | 239.61 g/mol | [4][5][6] |
| Synonyms | 4-Fluoro-3-nitrobenzene-1-sulfonyl chloride, 5-(Chlorosulphonyl)-2-fluoronitrobenzene | [7] |
| Appearance | Solid | [4][5] |
| Melting Point | 66-70 °C | [8] |
The structural arrangement of this compound is fundamental to its chemical behavior. The benzene ring is substituted with a sulfonyl chloride group (-SO₂Cl), a fluorine atom (-F) at position 4, and a nitro group (-NO₂) at position 3.
Caption: Plausible synthetic workflow for this compound.
The rationale behind this proposed synthesis lies in the directing effects of the substituents on the benzene ring. The nitro group is a strong deactivating and meta-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. In this case, the directing effects are conflicting. However, the position para to the fluorine and meta to the nitro group is sterically accessible and electronically favored for the bulky chlorosulfonyl group to attack.
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound in drug development stems from its reactive sulfonyl chloride group and the presence of other functional groups that can be further manipulated.
The sulfonyl chloride moiety is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is central to its application as a scaffold or building block in the synthesis of pharmaceutical compounds. For instance, the formation of sulfonamides is a key reaction in the synthesis of many antibacterial drugs.
The nitro group can be reduced to an amino group, which can then be further functionalized. This provides a synthetic handle for introducing additional diversity into a molecule. The fluorine atom can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.
While specific applications of this compound are not extensively detailed in the provided search results, its structural isomer, 3-Fluoro-4-nitrobenzenesulfonyl chloride, is noted for its use in the synthesis of pharmaceuticals and agrochemicals, as well as in the modification of biomolecules. [9][10][11][12]The analogous reactivity suggests that this compound would be similarly valuable. The broader class of nitrobenzenesulfonyl chlorides are crucial intermediates in the production of antiretroviral drugs like foscamprenavir, darunavir, and amprenavir. [13][14] Key Reaction - Sulfonamide Formation:
Caption: General reaction scheme for sulfonamide formation.
Safety, Handling, and Storage
As a reactive chemical, this compound requires careful handling to ensure laboratory safety.
Table 2: Hazard Information
| Hazard | Description | GHS Pictogram | Precautionary Statements | Source(s) |
| Corrosion | Causes severe skin burns and eye damage. | Corrosion | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [4] |
Experimental Protocol: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat when handling this compound. [15]Work should be conducted in a well-ventilated fume hood. [15][16]2. Dispensing: Avoid creating dust when handling the solid. Use appropriate tools for transferring the material.
-
Incompatible Materials: Avoid contact with moisture and incompatible materials. [15]4. Spill Cleanup: In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it in a labeled container for proper waste disposal. [15]Avoid breathing vapors. [15]5. First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. [15]Seek immediate medical attention. [8][15] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. [15]Seek immediate medical attention. [8][15] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [8][15] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [17]6. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. [16]
-
Conclusion
This compound is a valuable and versatile reagent in synthetic organic chemistry, particularly for applications in drug discovery and development. Its distinct pattern of reactivity, afforded by the sulfonyl chloride, nitro, and fluoro substituents, provides chemists with a powerful tool for the synthesis of novel and complex molecules. Adherence to strict safety protocols is paramount when handling this compound to mitigate the associated hazards.
References
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Simson Pharma Limited. This compound | CAS No- 6668-56-0.
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BLD Pharm. 6668-56-0|this compound.
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Sigma-Aldrich. This compound AldrichCPR.
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ChemicalBook. This compound | 6668-56-0.
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Sigma-Aldrich. 4-Nitrobenzenesulfonyl chloride Safety Data Sheet. 2025-11-06.
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ChemicalBook. This compound | 6668-56-0.
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Benchchem. 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6.
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Sigma-Aldrich. This compound AldrichCPR.
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CymitQuimica. CAS 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonylchloride.
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Fisher Scientific. 3-Fluoro-4-nitrobenzenesulfonyl chloride Safety Data Sheet. 2024-03-31.
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Smolecule. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6.
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Guidechem. This compound | CAS No.6668-56-0 Synthetic Routes.
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PubChem. 3-Fluoro-4-nitrobenzenesulfonyl chloride.
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Fisher Scientific. 4-Methyl-3-nitrobenzene-1-sulfonyl chloride Safety Data Sheet. 2024-03-30.
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ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. 2025-08-06.
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Amerigo Scientific. This compound.
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Parchem. The Crucial Role of 4-Nitrobenzenesulfonyl Chloride in Pharmaceutical Synthesis.
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An In-depth Technical Guide to the Spectral Data Analysis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical analysis of the spectral data for 4-Fluoro-3-nitrobenzenesulfonyl chloride. As a critical reagent and building block in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectral analysis is paramount for its effective utilization. This document moves beyond a simple recitation of data, offering insights into the rationale behind the expected spectral characteristics and the experimental considerations for acquiring high-quality data.
Molecular Structure and Its Influence on Spectral Signatures
This compound is a multi-functionalized aromatic compound. Its spectral characteristics are a direct consequence of the interplay between the electron-withdrawing effects of the sulfonyl chloride (-SO₂Cl) and nitro (-NO₂) groups, and the inductive and mesomeric effects of the fluorine (-F) atom on the benzene ring.
Molecular Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₆H₃ClFNO₄S |
| Molecular Weight | 239.61 g/mol |
| CAS Number | 6668-56-0 |
| Appearance | Expected to be a solid |
digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2.25!"]; C4 [label="C", pos="0.8,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,-0.75!"]; // Benzene ring carbons
S [label="S", pos="2.8,-0.75!"]; O1 [label="O", pos="3.5,0.5!"]; O2 [label="O", pos="3.5,-2!"]; Cl [label="Cl", pos="1.8,-0.25!"]; // Sulfonyl chloride group
N [label="N", pos="-2.8,-0.75!"]; O3 [label="O", pos="-3.5,0!"]; O4 [label="O", pos="-3.5,-1.5!"]; // Nitro group
F [label="F", pos="0,3!"]; // Fluorine atom
H1[label="H", pos="-1.5,-3!"]; H2[label="H", pos="1.5,-3!"]; H3[label="H", pos="0.8,0!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- F; C2 -- N; C5 -- S; C3 -- H1; C4 -- H2; C6 -- H3;
S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl;
N -- O3 [style=double]; N -- O4; }
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of the benzene ring. The electron-withdrawing nature of the substituents will significantly deshield the aromatic protons and carbons.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of sulfonyl chlorides is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.
Caption: A generalized workflow for NMR spectral analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-2 | 8.2 - 8.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-6 | Ortho to both the strongly electron-withdrawing -NO₂ and -SO₂Cl groups, and meta to the -F atom. |
| H-5 | 7.8 - 8.1 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-10 | Ortho to the -SO₂Cl group and the -F atom, and meta to the -NO₂ group. |
| H-6 | 7.6 - 7.9 | Triplet (t) or Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 | Ortho to the -F atom and para to the -NO₂ group. The coupling to both adjacent protons might resolve as a triplet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts heavily influenced by the attached substituents.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C-SO₂Cl) | 140 - 145 | Attached to the strongly electron-withdrawing sulfonyl chloride group. |
| C-2 | 125 - 130 | Ortho to both -SO₂Cl and -NO₂. |
| **C-3 (C-NO₂) ** | 148 - 152 | Attached to the strongly electron-withdrawing nitro group. |
| C-4 (C-F) | 160 - 165 (doublet, ¹J(C-F) ≈ 250 Hz) | Attached to the highly electronegative fluorine atom, exhibiting a large one-bond C-F coupling constant. |
| C-5 | 118 - 122 (doublet, ²J(C-F) ≈ 20-25 Hz) | Ortho to the fluorine atom, showing a two-bond C-F coupling. |
| C-6 | 130 - 135 (doublet, ³J(C-F) ≈ 5-10 Hz) | Meta to the fluorine atom, showing a smaller three-bond C-F coupling. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show a single signal, likely a multiplet due to coupling with the ortho and meta protons. The chemical shift will be influenced by the electronic environment created by the other substituents.
Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| F-4 | -105 to -115 | Multiplet | The fluorine atom is on an electron-deficient aromatic ring due to the -NO₂ and -SO₂Cl groups, leading to a downfield shift compared to fluorobenzene. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for confirming the presence of the key functional groups in the molecule.
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the following methods are suitable:
-
KBr Pellet Method: A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet.
-
Thin Film Method: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
Caption: Workflow for Infrared (IR) spectral analysis.
Predicted IR Absorption Bands
The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride and nitro groups.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~1600-1450 | Aromatic C=C stretch | Medium to Strong |
| ~1530 and ~1350 | Asymmetric and symmetric NO₂ stretch | Strong |
| ~1380 and ~1180 | Asymmetric and symmetric SO₂ stretch | Strong |
| ~1100-1000 | C-F stretch | Strong |
| ~600-500 | S-Cl stretch | Medium to Strong |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure.
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common method for this type of compound. Electrospray Ionization (ESI) could also be used, potentially with adduct formation.
-
Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.
Predicted Mass Spectrum
The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.
Predicted Mass Spectrometry Data
| m/z | Ion | Rationale |
| 239/241 | [M]⁺ | Molecular ion peak, with the M+2 peak due to the ³⁷Cl isotope. |
| 204 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 175 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |
| 129 | [C₆H₃FNO₂]⁺ | Fragment corresponding to the fluoronitrobenzene cation. |
| 99/101 | [SO₂Cl]⁺ | Fragment corresponding to the sulfonyl chloride group. |
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectral analysis of this compound requires a synergistic application of NMR, IR, and Mass Spectrometry. While this guide provides a predictive framework, it is imperative for researchers to acquire and interpret their own experimental data. The detailed protocols and predicted spectral features herein serve as a robust foundation for the confident characterization of this important chemical entity, ensuring its appropriate and effective use in research and development endeavors.
References
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Amerigo Scientific. This compound. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Fluoro-3-nitrobenzenesulfonyl Chloride
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-fluoro-3-nitrobenzenesulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a predictive and interpretive framework grounded in fundamental principles of NMR spectroscopy. We will explore the intricate effects of the compound's substituents on chemical shifts and coupling constants, providing a robust methodology for structural verification and purity assessment.
Section 1: The Molecular Landscape - Structure and Electronic Effects
This compound (C₆H₃ClFNO₄S) is a trisubstituted benzene derivative featuring three powerful electron-withdrawing groups: a sulfonyl chloride (-SO₂Cl), a nitro group (-NO₂), and a fluorine atom (-F). Understanding the electronic influence of these groups is paramount to predicting and interpreting the NMR spectra.
-
Inductive and Resonance Effects : All three substituents exert a strong inductive electron-withdrawing effect (-I) due to the high electronegativity of the oxygen, chlorine, fluorine, and nitrogen atoms. The nitro and sulfonyl chloride groups are also potent resonance withdrawing groups (-M), further decreasing electron density on the aromatic ring, particularly at the ortho and para positions relative to themselves.[1] Conversely, the fluorine atom, while inductively withdrawing, can act as a weak resonance-donating group (+M) by sharing its lone pair electrons with the ring. The interplay of these effects creates a unique electronic environment for each remaining proton and carbon atom, leading to a highly dispersed and informative NMR spectrum.
Below is a diagram illustrating the key electronic forces at play within the molecule.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling network.
Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2 | 8.4 - 8.6 | d (doublet) | ⁴JH2-H6 ≈ 2-3 Hz |
| H-6 | 8.2 - 8.4 | dd (doublet of doublets) | ³JH6-H5 ≈ 8-9 Hz, ⁴JH6-H2 ≈ 2-3 Hz |
| H-5 | 7.6 - 7.8 | dd (doublet of doublets) | ³JH5-H6 ≈ 8-9 Hz, ³JH5-F4 ≈ 9-10 Hz |
-
H-2: This proton is ortho to the powerfully withdrawing -NO₂ group and meta to the -SO₂Cl group, making it the most deshielded proton. It is expected to be a doublet due to meta coupling to H-6. Any para coupling to F-4 (⁵JHF) would be very small and likely not resolved.
-
H-6: Positioned ortho to the -SO₂Cl group, this proton will also be significantly downfield. It will appear as a doublet of doublets due to ortho coupling to H-5 and meta coupling to H-2.
-
H-5: This proton is ortho to the fluorine atom. While fluorine is deshielding, the combined effect of the other two groups places H-5 as the most upfield of the three aromatic protons. It will be split into a doublet of doublets by ortho coupling to H-6 and a strong ortho coupling to the F-4 nucleus.
Section 4: Predictive Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, typically in the range of 120-150 ppm. [2]The chemical shifts are heavily influenced by the substituents. Notably, carbons directly attached to a substituent (ipso-carbons) show large shifts. Furthermore, all carbon signals will exhibit splitting due to coupling with the fluorine atom (JCF), which provides invaluable confirmation of assignments.
Typical aromatic carbon-fluorine coupling constants are:
-
¹JCF: 240-280 Hz (very large)
-
²JCF (ortho): 20-30 Hz
-
³JCF (meta): 5-10 Hz
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (Hz) |
| C-4 (C-F) | 160 - 165 | d (doublet) | ¹JCF ≈ 250-260 Hz |
| C-3 (C-NO₂) | 148 - 152 | d (doublet) | ²JCF ≈ 25-30 Hz |
| C-1 (C-SO₂Cl) | 138 - 142 | d (doublet) | ⁴JCF ≈ 3-5 Hz |
| C-5 | 130 - 134 | d (doublet) | ²JCF ≈ 20-25 Hz |
| C-2 | 125 - 129 | d (doublet) | ³JCF ≈ 8-10 Hz |
| C-6 | 123 - 127 | d (doublet) | ³JCF ≈ 5-8 Hz |
-
C-4: The carbon directly bonded to fluorine will be significantly downfield and will appear as a doublet with a very large one-bond C-F coupling constant.
-
C-3 and C-1: These ipso-carbons, attached to the nitro and sulfonyl chloride groups respectively, will also be downfield. Their signals will be split into doublets by two-bond and four-bond C-F coupling.
-
C-5, C-2, C-6: These protonated carbons will show distinct chemical shifts based on their electronic environment. Each will appear as a doublet due to two-bond or three-bond coupling to the fluorine atom. The unexpected upfield shift of C-2, which is ortho to the nitro group, is a known phenomenon where strong electron-withdrawing groups can sometimes cause shielding at the ortho carbon position. [1][5]
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to be highly characteristic and rich in structural information. The ¹H spectrum is defined by three downfield signals with complex splitting patterns arising from both H-H and H-F coupling. The ¹³C spectrum is characterized by six distinct aromatic signals, all of which are split into doublets due to coupling with the fluorine atom. The combination of chemical shifts and the unique, predictable C-F coupling constants provides a definitive spectroscopic fingerprint for the unambiguous identification and structural verification of this important chemical reagent.
References
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University of Calgary. (n.d.). Chapter 13 - Aromatic H. Retrieved from [Link]
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Griffiths, L. (2009). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 21(5), 18-22. Retrieved from [Link]
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van der Born, R., Visscher, L., & Hamlin, T. A. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Communications Chemistry, 1, 62. Retrieved from [Link]
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Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-411. Retrieved from [Link]
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ChemEd DL. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
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Kamienski, B., & Schilf, W. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(9), 2064-2076. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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Royal Society of Chemistry. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Hernández-Huerta, E., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1774. Retrieved from [Link]
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Solubility of 4-Fluoro-3-nitrobenzenesulfonyl chloride in organic solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-fluoro-3-nitrobenzenesulfonyl chloride (FNSC), a key reagent in synthetic and medicinal chemistry. Understanding the solubility of this compound is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust purification strategies. This document synthesizes available data with established chemical principles to offer field-proven insights into its behavior in a range of common organic solvents. It details the physicochemical properties of FNSC, presents a qualitative solubility profile, explains the underlying intermolecular forces governing its solubility, and provides a validated experimental protocol for quantitative solubility determination. Furthermore, this guide addresses the critical interplay between solubility and reactivity, particularly the potential for solvolysis in protic media.
Introduction: The Strategic Importance of FNSC Solubility
This compound (CAS No: 6668-56-0) is a versatile building block, primarily utilized in the synthesis of sulfonamides. Its application is particularly notable in the development of potent inhibitors for protein targets like Bcl-2/Bcl-xL, which have shown significant in vivo antitumor activity[1]. The success of synthetic transformations involving FNSC is critically dependent on the choice of solvent. An appropriate solvent must not only fully solubilize the starting materials to ensure a homogeneous reaction medium but also be inert under the reaction conditions to prevent unwanted side reactions.
For researchers in drug development, a deep understanding of solubility dictates everything from initial reaction setup to downstream processing, including workup, crystallization, and formulation. This guide serves as a senior-level resource, moving beyond simple data points to explain the causal relationships between solvent properties and the solubility of this highly functionalized aromatic compound.
Physicochemical Properties
A baseline understanding of the physical properties of FNSC is essential for interpreting its solubility behavior. The compound is a solid at room temperature, and its structure combines a relatively nonpolar benzene ring with highly polar functional groups.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 6668-56-0 | [1][2] |
| Molecular Formula | C₆H₃ClFNO₄S | |
| Molecular Weight | 239.61 g/mol | |
| Appearance | Solid | [3] |
| Hazard Classification | Skin Corrosion 1B, Eye Damage 1 |
Molecular Structure and Solubility Drivers
The solubility of FNSC is a direct consequence of its molecular architecture. The interplay between its different functional components dictates its interaction with various solvent types.
Caption: Key functional regions of FNSC that dictate its solubility.
-
Polar Groups (Sulfonyl Chloride & Nitro): These groups possess strong dipole moments, making them available for favorable dipole-dipole interactions with polar solvents. The electrophilic nature of the sulfur atom in the sulfonyl chloride group is a key feature[4].
-
Aromatic Ring: The benzene core provides a nonpolar, hydrophobic character, allowing for van der Waals interactions with nonpolar or moderately polar solvents.
-
Fluorine Atom: The high electronegativity of fluorine further contributes to the overall polarity and electron-withdrawing nature of the substituents on the ring.
Solubility Profile in Common Organic Solvents
Based on its structure and available data, FNSC exhibits a clear preference for polar solvents. Direct analytical data confirms its solubility in methanol and DMSO[3]. By drawing logical comparisons to structurally similar compounds, such as its isomer 3-fluoro-4-nitrobenzenesulfonyl chloride, a more complete qualitative profile can be constructed[5].
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Commentary |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble to Highly Soluble | Confirmed for DMSO[3]. These solvents effectively solvate the polar SO₂Cl and NO₂ groups via strong dipole-dipole interactions without the risk of solvolysis. They are often the preferred choice for reactions. |
| Polar Protic | Methanol, Ethanol | Soluble | Confirmed for Methanol[3]. Solubility is driven by hydrogen bonding and dipole interactions. Caution: These solvents can react with FNSC via solvolysis to form sulfonate esters, especially at elevated temperatures or during prolonged exposure[6][7]. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents offer a balance of moderate polarity and the ability to engage in van der Waals interactions with the aromatic ring, providing good solvating power for the entire molecule[5]. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately to Sparingly Soluble | Moderate polarity allows for some dissolution, but they are generally less effective than highly polar aprotic or chlorinated solvents. |
| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble | Solubility is limited. While there are interactions with the aromatic ring, these solvents cannot effectively solvate the highly polar functional groups. |
| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble / Very Sparingly Soluble | The nonpolar nature of these solvents is incompatible with the polar functional groups of FNSC. |
| Aqueous | Water | Insoluble | FNSC has very low water solubility. This property is exploited in aqueous workups to precipitate the product[8][9]. However, prolonged contact with water will lead to hydrolysis, forming the corresponding sulfonic acid. |
Experimental Protocol: Gravimetric Solubility Determination
To establish a self-validating and reproducible method for quantifying solubility, the following gravimetric protocol is recommended. This method is robust and relies on fundamental laboratory techniques.
Workflow for Solubility Measurement
Caption: Standard experimental workflow for determining solubility.
Step-by-Step Methodology
-
Preparation: To a series of 10 mL glass vials, add a precisely measured volume (e.g., 5.0 mL) of the desired organic solvent.
-
Addition of Solute: Add FNSC solid to each vial in small portions until a significant amount of undissolved solid remains. This ensures the creation of a saturated solution.
-
Equilibration: Seal the vials tightly. Place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium. Causality Note: Constant agitation and temperature control are critical to prevent supersaturation and ensure the measured solubility is accurate and thermodynamically stable.
-
Isolation of Supernatant: Remove the vials from the shaker and allow the undissolved solid to settle for 1-2 hours in the same temperature bath. Carefully draw a known volume (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred. For rigor, pass the supernatant through a syringe filter (0.45 µm, PTFE for chemical resistance).
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, dry vial. Remove the solvent completely under reduced pressure using a rotary evaporator or by gentle heating under a stream of inert gas (e.g., nitrogen).
-
Quantification: Place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) for several hours to remove any residual solvent traces. Allow the vial to cool to room temperature in a desiccator before weighing it on an analytical balance.
-
Calculation:
-
Mass of residue = (Final mass of vial + residue) - (Initial mass of vial)
-
Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)
-
Critical Consideration: Stability and Reactivity in Solvents
The utility of a solvent is defined by both solubility and inertness. FNSC, as a sulfonyl chloride, is an electrophilic reagent susceptible to nucleophilic attack.
-
Hydrolysis: In the presence of water, even in trace amounts within a solvent, FNSC will slowly hydrolyze to 4-fluoro-3-nitrobenzenesulfonic acid. This is why anhydrous solvents are recommended for reactions, and the compound should be stored away from moisture[2][10].
-
Solvolysis in Alcohols: Protic solvents, particularly primary alcohols like methanol and ethanol, can act as nucleophiles, leading to the formation of the corresponding sulfonate ester. Kinetic studies on similar sulfonyl chlorides show that this process is significant[6][7]. While FNSC may be soluble in these solvents, they should be used with caution as reaction media, especially if the desired reaction is slow or requires heating.
-
Preferred Solvents for Synthesis: Based on the balance of high solubility and low reactivity, polar aprotic solvents (DMSO, DMF, Acetone) and chlorinated solvents (DCM) are the most reliable choices for conducting reactions with FNSC.
Conclusion
This compound is a polar solid with a well-defined solubility profile. It exhibits high solubility in polar aprotic and chlorinated organic solvents, making them ideal media for synthetic applications. While it also dissolves in polar protic solvents like methanol, users must exercise caution due to the competing risk of solvolysis. Its poor solubility in water and nonpolar aliphatic solvents is a key consideration for product isolation and purification. By understanding the principles outlined in this guide and employing robust experimental protocols, researchers can leverage the properties of FNSC to achieve more efficient, predictable, and scalable chemical syntheses in the pursuit of novel therapeutics.
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3-Fluoro-4-nitrobenzenesulfonyl chloride | C6H3ClFNO4S | CID 15569555. PubChem. [Link]
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Ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. [Link]
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Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health (NIH). [Link]
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(PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
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An In-Depth Technical Guide to the Thermal Stability of 4-Fluoro-3-nitrobenzenesulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Foreword: A Proactive Approach to Reactive Chemistry
In the landscape of drug discovery and fine chemical synthesis, sulfonyl chlorides are invaluable reagents. The compound 4-Fluoro-3-nitrobenzenesulfonyl chloride (CAS No. 6668-56-0) is a prime example, offering a unique combination of reactive sites for complex molecular construction.[1][2][3] However, its structure—featuring both a highly energetic nitro group and a reactive sulfonyl chloride moiety on an aromatic ring—necessitates a thorough and proactive assessment of its thermal stability. The presence of a nitroaromatic system, in particular, signals a potential for rapid and highly exothermic decomposition.[4][5]
Publicly available, specific experimental data on the thermal decomposition of this compound is scarce. Therefore, this guide is structured not as a static data sheet, but as a comprehensive methodological framework. Its purpose is to equip researchers, process chemists, and safety professionals with the theoretical understanding and practical experimental protocols required to competently assess the thermal hazards of this compound. We will proceed from a theoretical analysis of its structural components to a detailed, multi-tiered experimental workflow, ensuring a robust and self-validating approach to safety and process design.
Theoretical Hazard Assessment: Deconstructing the Molecule
Before any laboratory work commences, an analysis of the molecule's structure provides critical insights into its potential thermal liabilities.
Molecular Structure:
The primary features influencing its thermal stability are the nitro group (-NO₂), the sulfonyl chloride group (-SO₂Cl), and the fluoro substituent (-F) on the benzene ring.
The Energetic Nitro Group (-NO₂)
The C-NO₂ bond in nitroaromatic compounds is associated with high bond-dissociation energy. Once a runaway reaction is initiated, these compounds can release a massive amount of heat and gas, leading to a rapid increase in temperature and pressure that can result in an explosion.[4] The thermal stability of nitroaromatics is influenced by the type, position, and number of other substituents on the ring.[5] The decomposition mechanism can be complex, often starting with the homolysis of the C-NO₂ bond under high-temperature shock conditions, while at lower temperatures, catalysis by decomposition products can control the reaction.[8]
The Reactive Sulfonyl Chloride Group (-SO₂Cl)
The sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack. Its most significant reactivity concern for handling is its violent reaction with water, which produces corrosive hydrogen chloride and sulfuric acid.[9][10] This exothermic hydrolysis underscores the need for stringent moisture control during storage and handling. Contamination with water or other nucleophiles (like alcohols or bases) could potentially lower the decomposition onset temperature of the entire molecule.
The Influence of Substituents (-F and -NO₂)
The thermal stability of a benzene derivative is significantly impacted by the electronic effects of its substituents.[11]
-
Electron-Withdrawing Effects: Both the nitro group and the fluorine atom are strong electron-withdrawing groups (EWGs). EWGs can stabilize the aromatic ring by delocalizing charge, which can increase the energy barrier for some degradation pathways.[11] The fluorine atom, in particular, exerts a strong inductive effect that can enhance molecular stability.[12][13]
-
Combined Effect: While the EWGs may stabilize the aromatic ring itself, the nitro group remains an inherently energetic functional group. The primary thermal hazard is not the breakdown of the benzene ring, but the decomposition originating from the C-NO₂ bond. Therefore, despite the stabilizing influence of fluorine on the ring, the compound must be treated as a potentially energetic material.
Based on this theoretical assessment, this compound should be classified as a high-hazard compound requiring careful, small-scale experimental evaluation before any process scale-up.
A Systematic Workflow for Experimental Thermal Hazard Evaluation
A multi-technique approach is essential for a comprehensive understanding of a material's thermal behavior. The following workflow progresses from rapid screening to a detailed, worst-case scenario analysis.
Caption: Recommended workflow for thermal stability assessment.
Step 1: Differential Scanning Calorimetry (DSC) for Initial Screening
DSC is the primary tool for rapidly identifying the presence of exothermic events and estimating their magnitude.[14][15][16] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Experimental Protocol: DSC Screening
-
Sample Preparation:
-
Due to the potentially energetic nature and corrosivity of the compound, standard aluminum pans are not recommended.[4] Use high-pressure gold-plated stainless steel crucibles or hermetically sealed glass ampoules.[4]
-
Weigh approximately 1-3 mg of this compound into the crucible in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.
-
Hermetically seal the crucible to contain any pressure generated during decomposition.
-
-
Instrument Setup & Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) as per manufacturer guidelines.[4]
-
Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
-
Thermal Program:
-
Equilibrate the system at a sub-ambient temperature (e.g., 0 °C).
-
Heat the sample at a constant rate, typically 5-10 °C/min, under a nitrogen purge gas. A slower heating rate provides better resolution but may lower the observed onset temperature.
-
Scan to a sufficiently high temperature (e.g., 350-400 °C) to ensure capture of all thermal events, but stop the experiment if a large, rapid exotherm indicates a violent decomposition.
-
-
Data to Collect:
-
Onset Temperature (T_onset): The temperature at which the exothermic decomposition begins.
-
Peak Maximum Temperature (T_peak): The temperature at which the rate of heat release is highest.
-
Enthalpy of Decomposition (ΔH_d): The total energy released, calculated by integrating the area under the exothermic peak.
-
| DSC Parameter | Recommended Setting | Rationale |
| Sample Size | 1-3 mg | Minimizes risk during initial screening of an unknown energetic material. |
| Crucible Type | High-pressure, gold-plated steel or sealed glass ampoule | Contains pressure from gas evolution and resists corrosion.[4] |
| Heating Rate | 5-10 °C/min | Standard rate for hazard screening, balancing sensitivity and experiment time. |
| Atmosphere | Inert Gas (Nitrogen) | Prevents oxidative side reactions and degradation from atmospheric moisture. |
| Temperature Range | 0 °C to 400 °C | Broad range to capture melting and decomposition events. |
Step 2: Thermogravimetric Analysis (TGA) for Mass Loss Characterization
TGA measures the change in mass of a sample as a function of temperature, complementing DSC by indicating whether a thermal event is associated with mass loss (decomposition) or not (phase change).[17][18][19]
Experimental Protocol: TGA Analysis
-
Sample Preparation:
-
Load approximately 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
-
Instrument Setup:
-
Use the same heating rate (5-10 °C/min) and nitrogen atmosphere as the DSC experiment to allow for direct correlation of results.
-
-
Data to Collect:
-
TGA Curve: A plot of percent mass vs. temperature.
-
Derivative TGA (DTG) Curve: The first derivative of the TGA curve, showing the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
-
Advanced Analysis (TGA-MS/FTIR):
-
For a more in-depth analysis, couple the TGA instrument to a Mass Spectrometer (MS) or Fourier-Transform Infrared (FTIR) spectrometer. This allows for the real-time identification of gaseous products evolved during decomposition (e.g., SO₂, HCl, NOx, CO, CO₂), providing crucial mechanistic insights.[17][20]
-
| TGA Parameter | Recommended Setting | Rationale |
| Sample Size | 5-10 mg | Provides a clear mass loss signal. |
| Pan Type | Ceramic or Platinum | Inert at high temperatures. |
| Heating Rate | 5-10 °C/min | To correlate directly with DSC data. |
| Atmosphere | Inert Gas (Nitrogen) | Prevents oxidative decomposition. |
| Coupled Analysis | MS or FTIR | To identify hazardous or toxic off-gassing products.[17] |
Step 3: Accelerating Rate Calorimetry (ARC) for Adiabatic Hazard Assessment
The ARC is considered the gold standard for simulating a worst-case thermal runaway scenario in a large-scale reactor where heat cannot be dissipated.[9][21][22] It measures the temperature and pressure rise of a sample under near-adiabatic conditions.
Principle of Operation: Heat-Wait-Search (HWS)
The ARC operates on a simple but powerful principle: it heats the sample in small steps, waits for thermal equilibrium, and then searches for any self-heating (exothermic activity).[9] If self-heating is detected, the instrument switches to adiabatic mode, matching the calorimeter temperature to the sample temperature, so all the reaction heat increases the sample's temperature, causing it to accelerate.[9][23]
Caption: The Heat-Wait-Search cycle of an ARC experiment.
Experimental Protocol: ARC Analysis
-
Sample Preparation:
-
A larger sample (typically 1-5 g) is loaded into a robust, spherical sample bomb (e.g., titanium, Hastelloy) to withstand high pressures.[9]
-
The bomb is fitted with a pressure transducer and thermocouple.
-
-
Instrument Setup:
-
Place the bomb in the ARC calorimeter.
-
Initiate the HWS protocol with a starting temperature well below the onset found in the DSC scan.
-
-
HWS Parameters:
-
Heat Step: 5 °C.
-
Wait/Stabilization Time: 15 min.
-
Detection Threshold: 0.02 °C/min.
-
-
Data to Collect:
-
Adiabatic Onset Temperature: Often lower than the DSC onset due to higher sensitivity and mass.
-
Temperature & Pressure vs. Time Profiles: Critical data for vent sizing and safety engineering.
-
Time to Maximum Rate (TMR_ad): The time from the onset of the runaway to the point of maximum reaction rate. This is a key indicator of the time available for corrective action in an emergency.
-
Adiabatic Temperature Rise (ΔT_ad): The total temperature increase from the runaway.
-
Data Interpretation & Safety Implications
The combined data from these analyses provides a comprehensive safety profile.
| Parameter | Technique | Implication for Safety |
| Onset Temperature (T_onset) | DSC, ARC | Defines the maximum safe operating temperature. A lower onset indicates higher reactivity. The ARC onset is the most conservative value for process safety. |
| Decomposition Energy (ΔH_d) | DSC | Quantifies the energy release. High values (>500 J/g) suggest a significant explosion hazard. |
| Mass Loss (%) | TGA | Indicates the extent of gas generation. High mass loss implies significant pressure buildup potential. |
| Decomposition Products | TGA-MS/FTIR | Identifies toxic or corrosive gases (e.g., HCl, SO₂, NOx) that require special handling and scrubbing procedures. |
| Pressure Rise Rate (dP/dt) | ARC | Essential for designing pressure relief systems (e.g., rupture disks, safety valves). |
| Time to Maximum Rate (TMR_ad) | ARC | A critical safety metric. A short TMR (minutes) indicates a very rapid, difficult-to-control runaway reaction. |
Safe Handling and Storage Protocols
Based on the compound's known properties and the potential hazards identified, the following procedures are mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a full-face shield, a lab coat, and heavy-duty, chemical-resistant gloves.[24] For handling uncharacterized energetic materials, consider additional protection like a blast shield and ear protection.[25]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to contain corrosive vapors and potential projectiles.[24] Ensure an emergency safety shower and eyewash station are immediately accessible.
-
Avoid Contamination: This compound is corrosive and water-reactive.[7] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, well-ventilated area.[26] Keep it segregated from incompatible materials, especially water, bases, alcohols, and strong oxidizing agents.
-
Scale Limitations: Initial experiments should be conducted on the milligram scale. Any plan to scale up beyond a few grams requires a formal hazard review process informed by the full experimental data outlined above.
-
Disposal: Do not dispose of this material down the drain.[27] Treat waste as hazardous, and consult your institution's environmental health and safety (EHS) office for proper disposal procedures.
Conclusion
This compound is a compound that demands respect and a rigorous, evidence-based approach to safety. Its molecular structure strongly suggests a potential for energetic thermal decomposition. While this guide provides a robust framework for evaluating its stability, it is not a substitute for careful, hands-on experimental work performed by trained personnel. By systematically applying the principles of theoretical assessment and the experimental workflow of DSC, TGA, and ARC, researchers can generate the critical data needed to handle this valuable reagent safely and unlock its full potential in chemical synthesis.
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Kossoy, A. A., & Benin, A. I. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1856-1866. [Link]
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ioKinetic. (n.d.). DSC - Differential Scanning Calorimetry Testing. Retrieved from [Link]
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Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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Iowa State University. (n.d.). EH&S Library. Retrieved from [Link]
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University of Alabama in Huntsville. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. Retrieved from [Link]
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Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
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Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]
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DSIAC. (2019). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]
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Gossman Forensics. (n.d.). How Does Thermogravimetric Analysis Work?. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC®). Retrieved from [Link]
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Muravyev, N. V., et al. (2021). Learning to fly: thermochemistry of energetic materials by modified thermogravimetric analysis and highly accurate quantum chemical calculations. Physical Chemistry Chemical Physics, 23(26), 14383-14395. [Link]
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ResearchGate. (n.d.). Accelerating rate calorimeter. Scientific Diagram. Retrieved from [Link]
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XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
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Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]
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Burel, L., & Legget, D. (2007). Effective use of differential scanning calorimetry in reactive chemicals hazard evaluation. Process Safety Progress, 26(1), 59-67. [Link]
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Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Wang, C., et al. (2020). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Molecules, 25(21), 5081. [Link]
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ChemTalk. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Retrieved from [Link]
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Liu, Y., et al. (2019). Effect of Fluoro Substituents on Polynitroarylenes: Design, Synthesis and Theoretical Studies of Fluorinated Nitrotoluenes. Chemistry – An Asian Journal, 14(18), 3229-3236. [Link]
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Behrens, R. (1998). Thermal Decomposition of Energetic Materials. DTIC. [Link]
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Brill, T. B. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Sulfonamides Utilizing 4-Fluoro-3-nitrobenzenesulfonyl Chloride
Introduction: The Enduring Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development. Since the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent, sulfonamide-containing compounds have evolved into a versatile and highly valuable scaffold.[1][2] Their therapeutic applications are remarkably broad, encompassing treatments for a wide array of conditions including bacterial infections, viral diseases, cancer, inflammation, and cardiovascular disorders.[3][4][5] The success of this scaffold lies in its unique physicochemical properties. The sulfonamide moiety can act as a bioisostere for carboxylic acids and amides, engaging in crucial hydrogen bonding interactions with biological targets, while often conferring improved metabolic stability and bioavailability.[6][7]
Recent advancements in synthetic chemistry have further expanded the utility of sulfonamides by enabling the creation of diverse and complex molecular architectures.[1][5] This guide focuses on a particularly strategic building block, 4-fluoro-3-nitrobenzenesulfonyl chloride , for the synthesis of novel sulfonamide derivatives. This reagent offers a dual advantage: the highly reactive sulfonyl chloride group for the formation of the sulfonamide bond, and a uniquely activated aromatic ring poised for subsequent functionalization via Nucleophilic Aromatic Substitution (SNAr).
The Strategic Advantage of this compound
The utility of this compound stems from the electronic properties of its substituted aromatic ring. The presence of two strong electron-withdrawing groups—the nitro group (NO₂) and the sulfonyl chloride (SO₂Cl)—renders the aromatic ring highly electron-deficient.[8][9] This electronic pull is critical for activating the ring towards nucleophilic attack, a reaction pathway not typically accessible for electron-rich benzene derivatives.
The fluorine atom, positioned ortho to the nitro group and para to the sulfonyl chloride, serves as an excellent leaving group in SNAr reactions. While counterintuitive compared to SN1/SN2 reactions where iodide is a better leaving group, in SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[10][11] The high electronegativity of fluorine creates a significant partial positive charge on the carbon to which it is attached (the ipso-carbon), making it a prime target for nucleophilic attack.[11] This unique reactivity allows for a modular, two-stage synthesis approach:
-
Sulfonamide Bond Formation: Reaction of the sulfonyl chloride with a primary or secondary amine to form the stable sulfonamide linkage.
-
Scaffold Diversification (SNAr): Subsequent displacement of the fluoride atom with a variety of nucleophiles (e.g., other amines, alcohols, thiols) to introduce additional diversity into the molecule.
This guide will focus on the first critical step: the efficient and reliable synthesis of the sulfonamide core.
Reaction Mechanism: Addition-Elimination Pathway
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic acyl substitution. However, the subsequent potential for SNAr on the aromatic ring proceeds via a distinct addition-elimination mechanism .[8][9]
Step 1: Nucleophilic Attack The amine nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride.
Step 2: Elimination of Chloride The tetrahedral intermediate collapses, eliminating the chloride leaving group to form the sulfonamide. A base is typically required to neutralize the HCl byproduct.
The subsequent SNAr reaction, should one wish to displace the fluorine, follows a similar mechanistic pattern on the aromatic ring itself.
Step 1 (SNAr): Nucleophilic Addition A nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon). This attack is favored due to the electron-deficient nature of the ring. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[8][11] The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro group at the ortho and para positions.
Step 2 (SNAr): Elimination and Aromatization The aromaticity is restored as the leaving group (fluoride) is expelled, resulting in the substituted product.
Below is a diagram illustrating the key mechanistic steps for the formation of the sulfonamide bond.
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The Strategic Application of 4-Fluoro-3-nitrobenzenesulfonyl Chloride in the Synthesis of Potent Inhibitors
This guide provides an in-depth exploration of 4-fluoro-3-nitrobenzenesulfonyl chloride as a critical reagent in the synthesis of sulfonamide-based inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, these notes elucidate the chemical principles and provide detailed protocols for the effective use of this versatile building block.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs[1]. Its prevalence stems from its ability to act as a bioisostere for amides and carboxylic acids, its metabolic stability, and its capacity to form crucial hydrogen bonds with biological targets[2]. This compound has emerged as a particularly valuable reagent for introducing the sulfonamide moiety, offering unique reactivity that can be strategically exploited in the synthesis of targeted inhibitors.
The presence of both a fluorine atom and a nitro group on the benzene ring significantly influences the reactivity of the sulfonyl chloride group. These electron-withdrawing groups render the aromatic ring electron-deficient, facilitating nucleophilic aromatic substitution (SNAr) reactions. This unique electronic profile allows for sequential and regioselective functionalization, making it a powerful tool in the construction of complex molecular architectures. Notably, this scaffold is a key component in the development of potent inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis and are often overexpressed in cancer cells[2][3][4][5].
Mechanistic Insights: The Role of Fluoro and Nitro Substituents
The utility of this compound in inhibitor synthesis is rooted in the principles of nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile (typically an amine) attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the fluoride ion restores the aromaticity of the ring.
The key to this reactivity lies in the electron-withdrawing nature of the substituents:
-
The Nitro Group (-NO₂): Positioned ortho to the fluorine atom, the nitro group is a strong electron-withdrawing group. It activates the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate.
-
The Fluorine Atom (-F): While being the most electronegative halogen, fluorine is an excellent leaving group in SNAr reactions due to its ability to stabilize the partial negative charge in the transition state.
-
The Sulfonyl Chloride Group (-SO₂Cl): This group is highly electrophilic and readily reacts with nucleophiles like primary or secondary amines to form a stable sulfonamide linkage.
This orchestrated electronic effect allows for a predictable and efficient reaction, forming the basis for the synthesis of a diverse range of sulfonamide-containing molecules.
Application Protocol: Synthesis of a Model Sulfonamide Inhibitor Precursor
This protocol details a representative synthesis of a sulfonamide, a common core structure in many inhibitors, by reacting this compound with a primary amine, p-phenylenediamine. This reaction serves as a foundational step in the construction of more complex inhibitor molecules.
Experimental Workflow
Caption: Synthetic workflow for the preparation of a model sulfonamide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| This compound | 6668-56-0 | 239.61 | 10 | 2.40 g |
| p-Phenylenediamine | 106-50-3 | 108.14 | 10 | 1.08 g |
| Triethylamine | 121-44-8 | 101.19 | 10 | 1.4 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 50 mL |
| 1N Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | 50 mL |
| Brine (saturated NaCl solution) | - | - | - | 25 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-phenylenediamine (1.08 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in 50 mL of dichloromethane (DCM).
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (2.40 g, 10 mmol) in 20 mL of DCM to the stirred mixture over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding 50 mL of 1N HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash with 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired N-(4-aminophenyl)-4-fluoro-3-nitrobenzenesulfonamide as a solid.
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: Yellow to orange solid
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Advanced Applications: Synthesis of Bcl-2 Family Inhibitors
The sulfonamide core synthesized above is a key structural motif in potent inhibitors of the Bcl-2 family of anti-apoptotic proteins, such as ABT-737 and its orally bioavailable successor, Venetoclax (ABT-199)[6]. These drugs function by mimicking the BH3 domain of pro-apoptotic proteins, thereby restoring the cell's natural apoptotic pathway.
The synthesis of these complex molecules often involves a convergent approach where the 4-fluoro-3-nitrophenylsulfonamide core is coupled with other fragments. The nitro group in the intermediate can be subsequently reduced to an amine, which can then be further functionalized to build the final inhibitor.
Logical Pathway for Inhibitor Elaboration
Caption: Elaboration of the sulfonamide core towards a final inhibitor.
This strategic approach, starting with this compound, allows for the modular construction of complex and potent inhibitors, highlighting the importance of this reagent in modern drug discovery.
Safety and Handling
This compound is a corrosive and moisture-sensitive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of sulfonamide-based inhibitors. Its unique electronic properties, conferred by the fluoro and nitro substituents, enable predictable and efficient chemical transformations. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this key building block in the development of novel therapeutics.
References
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Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). TSI Journals. Retrieved January 4, 2026, from [Link]
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Synthetic Routes for Venetoclax at Different Stages of Development. (2019, September 27). ACS Publications. Retrieved January 4, 2026, from [Link]
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N-(4-Aminophenyl)-4-methylbenzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
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Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]
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Discovery of potent and selective Bcl-2 inhibitors with acyl sulfonamide skeleton. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Design, synthesis and pharmacological evaluation of new acyl sulfonamides as potent and selective Bcl-2 inhibitors. (2018, January 15). PubMed. Retrieved January 4, 2026, from [Link]
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Design, synthesis and pharmacological evaluation of new acyl sulfonamides as potent and selective Bcl-2 inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions: a) SOCl 2 , reflux, 2–3 hrs. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Studies Leading to Potent, Dual Inhibitors of Bcl-2 and Bcl-xL. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 4, 2026, from [Link]
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Chemical structures of clinical apoptosis inducer sulfanilamide ABT‐737.... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Design, Synthesis, and Evaluation of BCL-2 Targeting PROTACs. (2024, August 12). PubMed. Retrieved January 4, 2026, from [Link]
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Synthesis of Benzenesulfonamide Derivatives Via Ring Opening of Aziridines In The Presence of Magnetically Retrievable Graphene. (2021, September 3). SciSpace. Retrieved January 4, 2026, from [Link]
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Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
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Preparation of Bcl-2/Bcl-xL Inhibitors Using 4-Fluoro-3-nitrobenzenesulfonyl Chloride: A Detailed Application Note and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, and their overexpression is a key survival mechanism for many cancers. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins—known as BH3 mimetics—have emerged as a powerful therapeutic strategy. This application note provides a detailed guide for the synthesis and evaluation of potent dual Bcl-2/Bcl-xL inhibitors, leveraging 4-fluoro-3-nitrobenzenesulfonyl chloride as a critical scaffold-forming reagent. We present a comprehensive, step-by-step synthetic protocol, explaining the chemical rationale behind each step. Furthermore, we provide established protocols for the biological characterization of the synthesized compounds, including biochemical binding assays and cell-based apoptosis induction experiments. This guide is intended to provide researchers with the foundational methodology to construct and validate novel sulfonamide-based Bcl-2 family inhibitors.
Introduction: The Rationale for Targeting Bcl-2/Bcl-xL in Cancer Therapy
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or unwanted cells.[1][2] The intrinsic apoptotic pathway is tightly controlled by the Bcl-2 family of proteins, which can be broadly classified into three functional subgroups: anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), pro-apoptotic effector proteins (Bax, Bak), and pro-apoptotic BH3-only proteins (e.g., Bad, Bid, Bim).[3][4] The cellular decision to live or die is determined by the balance of interactions between these subgroups.[3]
In many malignancies, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5][6] These proteins sequester pro-apoptotic BH3-only proteins, preventing the activation of Bax and Bak, which are responsible for mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of apoptogenic factors like cytochrome c.[3][7] This evasion of apoptosis is a hallmark of cancer and a primary mechanism of resistance to conventional chemotherapies.[5]
A validated therapeutic strategy is to directly inhibit the anti-apoptotic Bcl-2 proteins with small molecules. These "BH3 mimetics" are designed to bind to the hydrophobic groove on Bcl-2/Bcl-xL, the same site that normally binds BH3-only proteins.[8][9] By competitively displacing the pro-apoptotic proteins, these inhibitors "unleash" Bax and Bak, thereby restoring the cell's ability to undergo apoptosis.[9][10] The clinical success of compounds like Navitoclax (ABT-263) and the more selective Venetoclax (ABT-199) has validated this approach and spurred further research into novel inhibitors.[11][12]
The Role of this compound in Inhibitor Scaffolding
The chemical scaffold of many potent Bcl-2/Bcl-xL inhibitors, including the groundbreaking compound ABT-737 and its derivatives, is built around a central sulfonamide linkage.[11][13] this compound is an ideal reagent for constructing this core due to its specific chemical properties.
The sulfonyl chloride (-SO₂Cl) group is highly electrophilic and reacts readily with primary or secondary amines to form stable sulfonamide bonds.[14] The aromatic ring is further activated by two key substituents:
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly increases the electrophilicity of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).
-
Fluoro Group (-F): Fluorine is the most electronegative halogen, and its presence at the para-position to the nitro group creates a highly activated site for SNAr. It serves as an excellent leaving group in this context, allowing for the facile introduction of a second molecular fragment via reaction with a nucleophile (typically an amine).[11][15]
This dual reactivity allows for a convergent and efficient synthesis, where the reagent is first used to form a sulfonamide bond with one part of the target molecule, and then the fluoro group is displaced by another part to complete the inhibitor structure.
Synthetic Protocol for a Model Bcl-2/Bcl-xL Inhibitor
This section details a representative two-step synthesis for a model inhibitor, demonstrating the application of this compound. The protocol is based on synthetic strategies reported for advanced BH3 mimetics.[11][15]
Safety Precautions
-
This compound is a corrosive solid that can cause severe skin burns and eye damage.[16][17] Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is a flammable, toxic, and malodorous liquid. Use in a well-ventilated fume hood.
-
Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 4-Aminophenol | 123-30-8 | e.g., Sigma-Aldrich | Starting material (Aniline core) |
| This compound | 6668-56-0 | e.g., Sigma-Aldrich | Key reagent[18] |
| Pyridine, anhydrous | 110-86-1 | e.g., Sigma-Aldrich | Base and solvent |
| (R)-4-(phenylthio)butane-1,3-diamine | N/A | Custom synthesis | Nucleophile for SNAr |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | e.g., Sigma-Aldrich | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | e.g., Sigma-Aldrich | Solvent for SNAr |
| Dichloromethane (DCM), Ethyl Acetate, Hexanes | Various | Various | Solvents for reaction and chromatography |
| Hydrochloric Acid (HCl), Sodium Bicarbonate | Various | Various | For aqueous work-up |
| Anhydrous Sodium Sulfate, Silica Gel | Various | Various | For drying and chromatography |
Experimental Workflow Diagram
Caption: Synthetic workflow for a model Bcl-2/Bcl-xL inhibitor.
Step-by-Step Protocol
Step 1: Synthesis of N-(4-hydroxyphenyl)-4-fluoro-3-nitrobenzenesulfonamide (Intermediate 1)
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of this compound (1.05 eq) in a small amount of anhydrous pyridine dropwise over 15 minutes.
-
Causality: The reaction is exothermic, and slow addition at 0 °C helps control the reaction rate and minimize side products. Pyridine acts as both the solvent and the acid scavenger for the HCl generated.
-
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture into ice-cold 1 M HCl (aq). This will precipitate the product and neutralize the excess pyridine.
-
Isolation: Collect the resulting solid by vacuum filtration, washing thoroughly with cold water and then a small amount of cold diethyl ether to remove residual impurities.
-
Drying: Dry the solid under vacuum to yield Intermediate 1. The product can be used in the next step without further purification if LC-MS analysis shows sufficient purity (>90%).
Step 2: Synthesis of the Final Inhibitor via SNAr Coupling
-
Reaction Setup: In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) in anhydrous DMF (approx. 0.1 M).
-
Reagent Addition: Add (R)-4-(phenylthio)butane-1,3-diamine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Causality: The diamine acts as the nucleophile to displace the fluoride. DIPEA is a bulky, non-nucleophilic base used to scavenge the HF generated during the reaction without competing in the substitution. DMF is an excellent polar aprotic solvent for SNAr reactions.
-
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction for the disappearance of Intermediate 1 by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the final inhibitor as a solid.
Characterization and Data Summary
The identity and purity of the final compound should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS).
| Parameter | Step 1: Sulfonamide Formation | Step 2: SNAr Coupling |
| Key Reagents | 4-Aminophenol, Reagent A | Intermediate 1, Reagent B** |
| Solvent/Base | Pyridine | DMF / DIPEA |
| Temperature | 0 °C to RT | 60-70 °C |
| Typical Reaction Time | 12-16 hours | 4-6 hours |
| Purification Method | Precipitation/Filtration | Column Chromatography |
| Expected Yield | 85-95% | 60-80% |
| Expected Purity | >90% | >98% |
| Reagent A: this compound | ||
| **Reagent B: (R)-4-(phenylthio)butane-1,3-diamine |
Protocols for Biological Evaluation
Once synthesized and purified, the compound must be evaluated for its ability to bind to the target proteins and induce apoptosis in cancer cells.
Bcl-2 Signaling Pathway and Inhibitor Action
Caption: The intrinsic apoptosis pathway and the mechanism of BH3 mimetic action.
Protocol 4.1: Biochemical Binding Affinity Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity (Kᵢ) of the synthesized inhibitor to Bcl-2 and Bcl-xL proteins.[5][11]
-
Principle: A fluorescently labeled BH3 peptide (e.g., FAM-Bad) is incubated with the target protein (Bcl-2 or Bcl-xL). When bound, the large complex tumbles slowly in solution, emitting highly polarized light. The synthesized inhibitor competes with the labeled peptide for binding. As the inhibitor displaces the peptide, the smaller, free peptide tumbles faster, emitting depolarized light. The change in polarization is proportional to the amount of displacement.
-
Materials:
-
Recombinant human Bcl-2 and Bcl-xL protein.
-
Fluorescently labeled BH3 peptide (e.g., FAM-Bad).
-
Assay Buffer (e.g., PBS, 0.01% Tween-20).
-
384-well black, low-volume plates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in assay buffer.
-
In each well of the 384-well plate, add the inhibitor at various concentrations.
-
Add a fixed concentration of the target protein (e.g., 50 nM Bcl-xL) to each well.
-
Add a fixed concentration of the FAM-Bad peptide (e.g., 5 nM) to each well.
-
Include controls: (a) peptide only (minimum polarization) and (b) peptide + protein (maximum polarization).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization on the plate reader.
-
-
Data Analysis: Plot the millipolarization (mP) values against the log concentration of the inhibitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Protocol 4.2: Cell-Based Cytotoxicity Assay
This assay determines the concentration of inhibitor required to reduce the viability of a cancer cell population by 50% (IC₅₀).
-
Principle: A Bcl-2/Bcl-xL-dependent cancer cell line (e.g., H146 small-cell lung cancer) is treated with the inhibitor. After a set incubation period, cell viability is measured using a reagent like resazurin (alamarBlue) or a luminescence-based ATP assay (CellTiter-Glo).
-
Procedure:
-
Seed H146 cells into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the inhibitor in cell culture medium.
-
Treat the cells with the inhibitor dilutions and incubate for 72 hours at 37 °C, 5% CO₂.
-
Add the viability reagent (e.g., CellTiter-Glo) to each well according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) on a plate reader.
-
-
Data Analysis: Normalize the data to untreated controls. Plot the percentage of cell viability against the log concentration of the inhibitor and fit to a dose-response curve to calculate the IC₅₀ value.
Protocol 4.3: Western Blot for Apoptosis Markers
This protocol confirms that cell death is occurring via apoptosis by detecting the cleavage of key effector proteins.[11][19]
-
Principle: Treatment with an effective BH3 mimetic will activate caspases. Activated Caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP) from its full-length form (~116 kDa) into a characteristic ~89 kDa fragment. Detecting this fragment, along with cleaved Caspase-3 itself, is a hallmark of apoptosis.
-
Procedure:
-
Seed H146 cells in a 6-well plate and treat with the inhibitor at 1x and 5x its IC₅₀ value for 24 hours. Include an untreated control.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with primary antibodies against full-length/cleaved PARP and full-length/cleaved Caspase-3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: A visible increase in the cleaved PARP (89 kDa) and cleaved Caspase-3 bands in treated samples compared to the control confirms the induction of apoptosis.
Summary and Outlook
This application note provides a robust framework for the synthesis and evaluation of dual Bcl-2/Bcl-xL inhibitors using this compound. The detailed protocols cover the chemical synthesis based on established medicinal chemistry principles and the essential biological assays required to validate the compound's mechanism of action. By following these methods, researchers can efficiently generate and characterize novel sulfonamide-based BH3 mimetics, contributing to the development of next-generation cancer therapeutics that target the core survival machinery of tumor cells. Further optimization of lead compounds generated through this workflow could focus on improving potency, selectivity (e.g., sparing Bcl-xL to avoid thrombocytopenia), and pharmacokinetic properties for in vivo studies.
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The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. (URL: [Link])
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Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. (URL: [Link])
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BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals. (URL: [Link])
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The Bcl-2-regulated apoptotic pathway | Journal of Cell Science | The Company of Biologists. (URL: [Link])
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Bcl-2 family - Wikipedia. (URL: [Link])
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Definition of BH3 mimetic ABT-737 - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])
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ABT-737 – Knowledge and References - Taylor & Francis. (URL: [Link])
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Chemical structure and mode of action of the BH3 mimetic ABT-737 in... - ResearchGate. (URL: [Link])
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Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC - NIH. (URL: [Link])
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BCL-xL Apoptosis Assay Service - Reaction Biology. (URL: [Link])
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Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC - NIH. (URL: [Link])
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Synthetic Routes for Venetoclax at Different Stages of Development - ACS Publications. (URL: [Link])
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BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC - NIH. (URL: [Link])
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BCL2 Apoptosis Assay Service - Reaction Biology. (URL: [Link])
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Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC - NIH. (URL: [Link])
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Studies Leading to Potent, Dual Inhibitors of Bcl-2 and Bcl-xL | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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In-silico screening of new potential Bcl-2/Bcl-xl inhibitors as apoptosis modulators - PubMed. (URL: [Link])
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Application Note & Protocols: A Modular Approach to the Synthesis of Novel PARG Inhibitors Utilizing 4-Fluoro-3-nitrobenzenesulfonyl Chloride
Abstract: This document provides a detailed guide for the synthesis of potential Poly(ADP-ribose) glycohydrolase (PARG) inhibitors, leveraging the versatile chemical scaffold provided by 4-Fluoro-3-nitrobenzenesulfonyl chloride. We present a modular, two-stage synthetic strategy that allows for the rapid generation of a diverse chemical library. The protocols herein are designed for researchers in medicinal chemistry and drug development, offering not only step-by-step instructions but also the underlying chemical rationale to facilitate adaptation and optimization. The guide includes detailed methodologies for synthesis, purification, and characterization, alongside essential safety protocols.
Scientific Foundation: The Rationale for PARG Inhibition
Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in the DNA Damage Response (DDR) pathway.[1] In response to DNA lesions, Poly(ADP-ribose) polymerases (PARPs) are activated and synthesize long chains of poly(ADP-ribose) (PAR) on various nuclear proteins.[2][3] This "PARylation" process acts as a scaffold, recruiting other DNA repair proteins to the site of damage.[4][5] PARG's primary function is to hydrolyze these PAR chains, disassembling the repair machinery and recycling ADP-ribose units, which is essential for maintaining cellular homeostasis and completing the repair cycle.[2][4]
Inhibition of PARG disrupts this delicate balance. By preventing the removal of PAR chains, PARG inhibitors lead to an accumulation of PARylated proteins at damage sites, which can stall DNA replication forks and hamper the overall repair process.[6][7][8] This persistence of DNA damage can trigger cell death.[2][9] Cancer cells, particularly those with existing defects in DNA repair pathways like Homologous Recombination (e.g., BRCA1/2 mutations), are highly dependent on the remaining repair mechanisms and are thus exceptionally vulnerable to PARG inhibition.[6][7] This creates a synthetic lethal interaction, making PARG a compelling therapeutic target for oncology.[3][6]
Figure 1: Mechanism of PARG in DNA repair and the effect of its inhibition.
The Synthetic Keystone: this compound
The choice of this compound as the starting material is strategic. This compound contains three key features that enable a modular and divergent synthetic approach:
-
Sulfonyl Chloride (-SO₂Cl): A highly reactive electrophile, ideal for forming a stable sulfonamide core via reaction with primary or secondary amines.[10] The resulting sulfonamide moiety is a common feature in many successful therapeutic agents.[11][12]
-
Fluorine (-F): Positioned para to the sulfonyl group and activated by the electron-withdrawing nitro group, this fluorine is susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the introduction of a wide array of chemical groups at a later stage.
-
Nitro Group (-NO₂): A versatile functional group that can be readily reduced to an amine (-NH₂). This newly formed amine can then be further functionalized through acylation, alkylation, or other amine-specific reactions, providing a second vector for library diversification.
Figure 3: Reaction scheme for the formation of the core sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the desired amine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Base Addition: Add the base (TEA or DIPEA, 1.5 eq) dropwise to the reaction mixture. A precipitate (triethylammonium chloride) may form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. The bicarbonate wash removes any unreacted starting material and acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
3.3 Protocol Part B: Diversification of the Core Intermediate
Once the core sulfonamide is synthesized and purified, it can be diversified using one of the following routes.
3.3.1 Route A: Nucleophilic Aromatic Substitution (SNAr)
Rationale: The fluorine atom is activated towards SNAr by the strong electron-withdrawing effects of the adjacent nitro group and the para-sulfonyl group. This allows for its displacement by a variety of nucleophiles (e.g., secondary amines, thiols) under relatively mild conditions.
Procedure:
-
To a solution of the core sulfonamide intermediate (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add the desired nucleophile (e.g., piperidine, morpholine) (1.2 - 2.0 eq).
-
Add a base such as potassium carbonate (K₂CO₃) (2.0 - 3.0 eq) to facilitate the reaction.
-
Heat the mixture to 60-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, perform an aqueous workup similar to Protocol 3.2, followed by purification via column chromatography or preparative HPLC.
3.3.2 Route B: Nitro Group Reduction and Acylation
Rationale: The nitro group can be selectively reduced to an aniline without affecting the sulfonamide linkage. Common reducing agents include tin(II) chloride (SnCl₂), iron powder in acidic media, or catalytic hydrogenation. The resulting aniline is a nucleophile that can be readily acylated to introduce further diversity.
Procedure:
-
Reduction: Dissolve the core sulfonamide intermediate (1.0 eq) in ethanol or ethyl acetate. Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Heat the mixture to reflux (approx. 70-80 °C) for 2-6 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, basify with a saturated NaHCO₃ solution to pH ~8, and extract with ethyl acetate. The aqueous layer may contain tin salts, requiring thorough extraction.
-
Dry and concentrate the organic layers to yield the crude aniline derivative. This intermediate is often used directly in the next step.
-
Acylation: Dissolve the crude aniline in anhydrous DCM and cool to 0 °C. Add a base like TEA or pyridine (1.5 eq).
-
Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq).
-
Allow the reaction to proceed at room temperature until complete.
-
Perform an aqueous workup and purification as described previously.
Characterization and Data
Self-Validating Protocol: The identity and purity of all synthesized compounds must be rigorously confirmed before any biological evaluation.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for biological assays.
Table 1: Representative Data for a Hypothetical PARG Inhibitor Synthesis
| Compound ID | Amine Used (Protocol 3.2) | Diversification Route | Final Moiety | Yield (%) | Purity (HPLC) | HRMS [M+H]⁺ (Calc./Found) |
| PARG-001 | Cyclopropylamine | Route A (SNAr) | Morpholine | 55 | >98% | 388.1132 / 388.1135 |
| PARG-002 | Benzylamine | Route B (Acylation) | Acetyl | 48 | >97% | 426.1125 / 426.1129 |
| PARG-003 | (S)-alpha-methylbenzylamine | Route A (SNAr) | Piperidine | 61 | >99% | 476.2118 / 476.2122 |
| PARG-004 | Aniline | Route B (Sulfonylation) | Mesyl | 42 | >96% | 482.0696 / 482.0691 |
Note: Data presented are hypothetical and for illustrative purposes.
Conclusion
The synthetic framework presented here, centered on the strategic use of this compound, offers a robust and highly adaptable platform for the discovery of novel PARG inhibitors. By following a logical sequence of core synthesis followed by divergent functionalization, research teams can efficiently generate libraries of compounds for structure-activity relationship (SAR) studies. The detailed protocols, coupled with the underlying chemical principles, provide the necessary tools for scientists to explore this promising therapeutic space in cancer drug discovery.
References
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- What are PARG inhibitors and how do they work? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-are-parg-inhibitors-and-how-do-they-work]
- Roles of poly(ADP-ribose) glycohydrolase in DNA damage and apoptosis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20655512/]
- Discovering the Emerging Importance of PARG in Immunity - BellBrook Labs. [URL: https://www.bellbrooklabs.com/discovering-the-emerging-importance-of-parg-in-immunity/]
- The recent progress of sulfonamide in medicinal chemistry - ResearchGate. [URL: https://www.researchgate.net/publication/361113576_The_recent_progress_of_sulfonamide_in_medicinal_chemistry]
- PARP and PARG inhibitors in cancer treatment - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6995222/]
- Roles of Poly(ADP-Ribose) Glycohydrolase in DNA Damage and Apoptosis - ResearchGate. [URL: https://www.researchgate.net/publication/45402095_Roles_of_PolyADP-Ribose_Glycohydrolase_in_DNA_Damage_and_Apoptosis]
- Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. [URL: https://www.slideshare.
- PARG is recruited to DNA damage sites through poly(ADP-ribose)- and PCNA-dependent mechanisms | Nucleic Acids Research | Oxford Academic. [URL: https://academic.oup.com/nar/article/39/12/5041/1057406]
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- Inhibition of Poly ADP-Ribose Glycohydrolase Sensitizes Ovarian Cancer Cells to Poly ADP-Ribose Polymerase Inhibitors and Platinum Agents - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8328848/]
- Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fmolb.2020.612423/full]
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- The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. The substituent of the aniline reactant in this study is -Cl, -Br, or -OCH 3 . The product of the reaction includes the experimental sulfonamide which inhibits growth of S. aureus . - ResearchGate. [URL: https://www.researchgate.net/figure/The-reaction-of-benzenesulfonyl-chloride-and-the-primary-amine-group-of-the-substituted_fig2_328907865]
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Application of 4-Fluoro-3-nitrobenzenesulfonyl chloride in Chemoproteomics: A Technical Guide
Introduction: Unlocking the Druggable Proteome with Covalent Chemoproteomics
The landscape of drug discovery is continually evolving, with a significant trend towards targeting proteins previously deemed "undruggable."[1] A powerful strategy that has gained prominence in this endeavor is covalent chemoproteomics. This approach utilizes reactive chemical probes to form stable, covalent bonds with specific amino acid residues on proteins within their native cellular environment.[2][3] The resulting covalently modified proteins can then be identified and quantified using mass spectrometry-based proteomics, providing a direct readout of small molecule-protein interactions on a proteome-wide scale.[4][5]
Fragment-based ligand discovery (FBLD) has emerged as a complementary and highly efficient method for identifying novel ligands for challenging protein targets.[1][2] By screening libraries of low molecular weight fragments, researchers can explore a vast chemical space and identify initial hits that can be optimized into potent and selective modulators of protein function.[2] The integration of covalent chemistry with fragment-based screening has proven to be particularly fruitful, as the formation of a covalent bond can enhance the potency and duration of action of a ligand, and facilitate the identification of its protein target.[6][7]
This technical guide focuses on the application of 4-Fluoro-3-nitrobenzenesulfonyl chloride (FNBSC) , a versatile electrophilic fragment, in covalent chemoproteomics workflows for ligand and target discovery. We will delve into the chemical properties of FNBSC, its reactivity profile with protein nucleophiles, and provide detailed protocols for its use in identifying novel ligandable sites across the proteome.
Chemical Properties and Reactivity of this compound (FNBSC)
FNBSC is an aromatic sulfonyl chloride with the molecular formula C₆H₃ClFNO₄S. The presence of the highly electrophilic sulfonyl chloride group, coupled with the electron-withdrawing nitro and fluoro substituents on the benzene ring, renders FNBSC reactive towards nucleophilic amino acid residues.[8]
While cysteine is a common target for covalent probes in chemoproteomics, sulfonyl-based electrophiles, including sulfonyl fluorides and chlorides, have been shown to react with a broader range of nucleophilic residues.[8][9][10] The primary targets for FNBSC within the proteome are anticipated to be the side chains of lysine and tyrosine , with potential reactivity towards histidine, serine, and threonine as well.[8][11][12] The reaction with a lysine residue results in the formation of a stable sulfonamide bond, while reaction with a tyrosine yields a sulfonate ester.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClFNO₄S | |
| Molecular Weight | 239.61 g/mol | |
| Appearance | Solid | |
| SMILES | O=c1cc(S(Cl)(=O)=O)ccc1F | |
| InChI Key | RRONENSZKCGROA-UHFFFAOYSA-N |
Experimental Workflow: From Covalent Labeling to Target Identification
A typical chemoproteomics workflow utilizing FNBSC for covalent ligand screening and target identification involves several key stages, as depicted in the diagram below. The process begins with the treatment of a biological sample (e.g., cell lysate or intact cells) with FNBSC, followed by sample processing to isolate and digest proteins. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that have been covalently modified by FNBSC and to pinpoint the specific sites of modification.
Figure 1: General workflow for chemoproteomic profiling with FNBSC.
Protocols
Protocol 1: Covalent Labeling of Proteomes with FNBSC
This protocol describes the general procedure for labeling proteins in a cell lysate with FNBSC. Researchers should optimize the concentration of FNBSC and incubation time for their specific experimental system.
Materials:
-
Cell lysate (prepared in a buffer without primary amines, e.g., HEPES or phosphate buffer)
-
This compound (FNBSC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for quenching
-
Protein concentration assay reagent (e.g., BCA assay)
Procedure:
-
Prepare FNBSC Stock Solution: Immediately before use, prepare a 100 mM stock solution of FNBSC in anhydrous DMSO.
-
Normalize Protein Concentration: Determine the protein concentration of the cell lysate and adjust to a final concentration of 1-5 mg/mL with an appropriate lysis buffer.
-
Labeling Reaction: Add the FNBSC stock solution to the cell lysate to achieve the desired final concentration (e.g., 100 µM - 1 mM). A good starting point is a 100-fold molar excess of FNBSC to the estimated total protein concentration.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.
-
Quenching: Quench the reaction by adding a final concentration of 10 mM DTT or TCEP to scavenge any unreacted FNBSC. Incubate for 15 minutes at room temperature.
-
Proceed to Proteomics Sample Preparation: The labeled proteome is now ready for downstream processing, including protein precipitation, reduction, alkylation, and proteolytic digestion.
Protocol 2: Proteomics Sample Preparation and Mass Spectrometry Analysis
This protocol outlines the steps for preparing the FNBSC-labeled proteome for mass spectrometry analysis.
Materials:
-
FNBSC-labeled and quenched cell lysate
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Add urea to the quenched lysate to a final concentration of 8 M to denature the proteins.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final pH of <3.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptide mixture by LC-MS/MS using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[5]
-
Configure the data acquisition method to include data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra of the peptides.[13]
-
Protocol 3: Mass Spectrometry Data Analysis
The analysis of mass spectrometry data is a critical step in identifying FNBSC-modified peptides and their corresponding proteins.
Software:
-
A proteomics data analysis software suite such as MaxQuant, Proteome Discoverer, or similar platforms capable of identifying post-translational modifications (PTMs).[13]
Procedure:
-
Database Searching:
-
Search the acquired MS/MS spectra against a relevant protein sequence database (e.g., Swiss-Prot).
-
Configure the search parameters to include:
-
Enzyme: Trypsin, allowing for up to two missed cleavages.
-
Fixed Modification: Carbamidomethyl (C) for the alkylation of cysteine residues.
-
Variable Modifications:
-
Oxidation (M).
-
FNBSC adduct on Lysine (K): Specify the mass shift corresponding to the addition of the FNBSC molecule minus HCl (+222.00 Da).
-
FNBSC adduct on Tyrosine (Y): Specify the mass shift corresponding to the addition of the FNBSC molecule minus HCl (+222.00 Da).
-
Consider adding potential modifications on other nucleophilic residues (H, S, T) as variable modifications.
-
-
-
-
Data Filtering and Validation:
-
Filter the search results to a false discovery rate (FDR) of 1% at both the peptide and protein levels.
-
Manually inspect the MS/MS spectra of identified FNBSC-modified peptides to ensure high-quality fragmentation data supporting the modification site assignment.
-
-
Data Interpretation:
-
Generate a list of proteins and the specific sites that were covalently modified by FNBSC.
-
Perform bioinformatics analysis to identify enriched pathways or protein classes among the targets.
-
Visualization of the Covalent Modification Mechanism
The reaction of FNBSC with a lysine residue proceeds via nucleophilic attack of the epsilon-amino group of the lysine side chain on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid.
Figure 2: Reaction of FNBSC with a protein lysine residue.
Conclusion and Future Directions
This compound is a valuable tool for covalent chemoproteomics, enabling the discovery of novel ligandable sites on proteins. Its reactivity with multiple nucleophilic amino acids, particularly lysine and tyrosine, expands the scope of the proteome that can be targeted with covalent probes. The protocols provided in this guide offer a starting point for researchers to implement FNBSC in their own drug discovery and chemical biology workflows. Future work in this area may involve the development of FNBSC-based probes with integrated reporter tags (e.g., alkynes or biotins) to facilitate the enrichment and identification of target proteins.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135565573, this compound. Retrieved January 4, 2026 from [Link].
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- Jones, M. D., et al. (2021). Covalent targeting of non-cysteine residues in PI4KIIIβ. RSC Chemical Biology, 2(4), 1105-1113.
- Johansson, H., et al. (2019). Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP. Journal of the American Chemical Society, 141(5), 2145-2155.
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- Spradlin, J. N., et al. (2019). Harnessing the druggable cysteinome to expand the reach of covalent medicines. Nature Reviews Drug Discovery, 18(11), 835-853.
- Lanning, B. R., et al. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
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- Parker, C. G., & Cravatt, B. F. (2020). Chemoproteomic platforms for drugging the human proteome.
- Tyanova, S., et al. (2016). The MaxQuant computational platform for mass spectrometry-based shotgun proteomics.
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Zhang, Y., & Hayward, R. (2024). Mapping proteins to reveal secret drug binding pockets. Drug Discovery News. Retrieved January 4, 2026, from [Link]
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- Johnson, I. (2010). Fluorescent labeling and modification of proteins. Current Protocols in Protein Science, Chapter 9, Unit 9.7.
- Vinogradova, E. V., et al. (2020). Reactive chemistry for covalent probe and therapeutic development.
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Johansson, H., et al. (2019). Fragment-based covalent ligand screening enables rapid discovery of inhibitors for the RBR E3 ubiquitin ligase HOIP. The Francis Crick Institute Research. Retrieved January 4, 2026, from [Link]
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Assay Genie. (n.d.). Protein FITC Labeling Kit (#BN01049). Retrieved January 4, 2026, from [Link]
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- Ohori, M., et al. (2022). Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. ACS Chemical Biology, 17(2), 340-347.
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-
Abberior Instruments. (n.d.). HaloTag labeling protocol. Retrieved January 4, 2026, from [Link]
- Keeley, A., et al. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 26(16), 4998.
- Swartz, D. R., et al. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. Scanning Microscopy Supplement, 10, 273-282.
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- Johansson, H., et al. (2019). Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP. Journal of the American Chemical Society, 141(5), 2145-2155.
-
The Exploring Series. (2016, July 24). De novo peptide sequencing from mass spectrometry data [Video]. YouTube. [Link]
- Li, J., et al. (2020). Matching amino acids membrane preference profile to improve activity of antimicrobial peptides.
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Application Notes and Protocols for 4-Fluoro-3-nitrobenzenesulfonyl Chloride in DNA-Encoded Library Synthesis
Introduction: The Strategic Role of Arylsulfonyl Chlorides in Expanding the Chemical Space of DNA-Encoded Libraries
DNA-Encoded Library (DEL) technology has emerged as a transformative platform in modern drug discovery, enabling the synthesis and screening of libraries containing billions of unique small molecules.[1][2] The core principle of DEL lies in the covalent linkage of a small molecule to a unique DNA tag that serves as an amplifiable barcode, chronicling the synthetic history of the attached compound.[2][3] The success of this technology is intrinsically linked to the development of robust and versatile DNA-compatible chemical reactions.[1] Among the vast repertoire of chemical transformations adapted for on-DNA synthesis, the formation of sulfonamides stands out as a critical method for introducing diverse chemical functionalities.
Arylsulfonyl chlorides are a class of reagents that react readily with primary and secondary amines to form stable sulfonamide bonds.[4] This application note provides a detailed guide to the use of a specific arylsulfonyl chloride, 4-fluoro-3-nitrobenzenesulfonyl chloride, as a versatile building block in DEL synthesis. This reagent is particularly valuable due to its bifunctional nature: the highly reactive sulfonyl chloride moiety allows for immediate conjugation to an amine-functionalized DNA-linker or scaffold, while the nitro group can be subsequently reduced to an amine for further diversification, and the fluorine atom can participate in nucleophilic aromatic substitution reactions. These features enable the generation of complex and diverse molecular architectures within a DEL.
This document will provide a comprehensive overview of the chemistry, detailed experimental protocols, and key considerations for the successful implementation of this compound in your DEL synthesis workflows.
Chemical Properties and Safety Information
Before proceeding with any experimental work, it is crucial to be familiar with the properties and safety requirements of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClFNO₄S | [5][6] |
| Molecular Weight | 239.61 g/mol | [5][6] |
| Appearance | Solid | [5] |
| CAS Number | 6668-56-0 | [7] |
| Hazard Pictograms | GHS05 (Corrosion) | [5] |
| Signal Word | Danger | [5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5] |
| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [5] |
Safety Precautions: this compound is a corrosive material and should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid.
General Reaction Scheme:
Caption: Split-and-pool workflow for DEL synthesis.
Detailed Experimental Protocol: On-DNA Sulfonylation
This protocol is designed for the reaction of this compound with a library of DNA-conjugated primary or secondary amines.
Materials and Reagents:
-
DNA-conjugated amine library: Purified and quantified, typically at a concentration of 1-10 µM in nuclease-free water.
-
This compound: (CAS 6668-56-0)
-
Anhydrous Dimethylformamide (DMF): For dissolving the sulfonyl chloride.
-
Reaction Buffer: 0.2 M Sodium Bicarbonate buffer, pH 9.0. It is critical to use a buffer without primary or secondary amines (e.g., Tris) as they will compete with the desired reaction.
-
Nuclease-free water
-
Ethanol (100% and 70%): For DNA precipitation.
-
3 M Sodium Acetate, pH 5.2: For DNA precipitation.
-
Microcentrifuge tubes
-
Microcentrifuge
-
Equipment for DNA quantification (e.g., NanoDrop or Qubit)
Protocol Steps:
-
Preparation of the Sulfonyl Chloride Solution:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF.
-
Rationale: Sulfonyl chlorides are sensitive to moisture and will hydrolyze over time. Preparing the solution fresh is crucial for optimal reactivity. DMF is a suitable solvent that is generally compatible with DNA at low concentrations.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water (to bring the final volume to 100 µL)
-
10 µL of 10x Reaction Buffer (final concentration 0.02 M)
-
1 µL of 10 µM DNA-conjugated amine library (final concentration 100 nM)
-
-
Vortex briefly to mix.
-
-
Initiation of the Sulfonylation Reaction:
-
Add 1 µL of the 100 mM this compound solution to the reaction mixture (final concentration 1 mM).
-
Vortex immediately to ensure thorough mixing.
-
Rationale: A significant excess of the sulfonyl chloride is used to drive the reaction to completion, which is a general principle in on-DNA reactions to maximize yields. [8]
-
-
Incubation:
-
Incubate the reaction at room temperature (20-25°C) for 1-4 hours with gentle agitation.
-
Rationale: Room temperature is generally sufficient for the reaction of sulfonyl chlorides with amines. The reaction time can be optimized, but 1-4 hours is a typical starting point for on-DNA reactions.
-
-
Quenching the Reaction (Optional but Recommended):
-
To quench any unreacted sulfonyl chloride, a scavenger amine such as 3-amino-1-propanol can be added to a final concentration of 10 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
Rationale: This step prevents any unwanted side reactions during the subsequent purification and downstream steps.
-
-
Purification of the DNA-Sulfonamide Conjugate:
-
Ethanol Precipitation:
-
Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2 to the reaction mixture.
-
Add 2.5-3 volumes of ice-cold 100% ethanol.
-
Vortex and incubate at -20°C for at least 1 hour (or overnight).
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the DNA pellet with 500 µL of 70% ethanol and centrifuge for 10 minutes.
-
Aspirate the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in an appropriate volume of nuclease-free water.
-
-
Rationale: Ethanol precipitation is a standard and effective method for purifying DNA and removing small molecule reagents and byproducts. [3]
-
-
Quantification and Quality Control:
-
Quantify the purified DNA-sulfonamide conjugate using a suitable method (e.g., NanoDrop or Qubit).
-
The success of the reaction can be verified by methods such as LC-MS analysis of the DNA conjugate or by downstream applications like enzymatic ligation, which will fail if the DNA is damaged.
-
Further Diversification Potential
The resulting 4-fluoro-3-nitrobenzenesulfonamide-DNA conjugate offers multiple handles for subsequent chemical modifications, significantly increasing the complexity and diversity of the library.
Caption: Potential diversification pathways.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of DNA-encoded libraries. Its ability to readily form stable sulfonamide linkages under DNA-compatible conditions, coupled with the potential for subsequent diversification through its nitro and fluoro groups, makes it an invaluable tool for expanding the chemical space of DELs. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this reagent in drug discovery programs. As with any on-DNA chemistry, optimization of reaction conditions for specific DNA sequences and amine building blocks is recommended to achieve the highest possible yields and library quality.
References
-
Berman, J. M., et al. (2020). DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions. Annual Review of Biochemistry, 89, 429-455. Available at: [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]
-
Paegel, B. M., & Joyce, G. F. (2008). Chemical Composition of DNA-Encoded Libraries, Past Present and Future. Bioorganic & Medicinal Chemistry, 16(4), 1747–1756. Available at: [Link]
-
Vipergen. (n.d.). Synthesis of DNA Encoded Libraries for Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Split-and-pool synthesis. Retrieved from [Link]
-
Madsen, D., et al. (2020). An overview of DNA-encoded libraries: A versatile tool for drug discovery. Progress in Medicinal Chemistry, 59, 181-249. Available at: [Link]
-
Liu, W., et al. (2019). A Strategy for the Synthesis of Sulfonamides on DNA. Organic Letters, 21(24), 9909–9913. Available at: [Link]
-
Harmata, M., & Hong, X. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 70(11), 4584-4586. Available at: [Link]
-
Barbas, S. M., et al. (2023). Sulfonylation of RNA 2′-OH groups. ACS Central Science, 9(4), 586–594. Available at: [Link]
-
Center on Probes for Molecular Mechanotechnology. (n.d.). Protocol for DNA Modification. Retrieved from [Link]
-
Al-Masum, M., & Al-Aabed, Y. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Crystals, 9(1), 35. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Goodnow, R. A., Jr, Dumelin, C. E., & Keefe, A. D. (2017). DNA-encoded chemistry: enabling the deeper sampling of chemical space. Nature Reviews Drug Discovery, 16(2), 131–147. Available at: [Link]
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22049–22056. Available at: [Link]
-
ResearchGate. (2015). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
Wang, Y., et al. (2022). Sulfonylation sites for adenine and its nucleosides/nucleotides. Talanta, 245, 123467. Available at: [Link]
Sources
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Chemical Composition of DNA-Encoded Libraries, Past Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 6. A Strategy for the Synthesis of Sulfonamides on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dna encoded library chemical libraries & drug discovery [vipergen.com]
- 8. DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Site-specific protein labeling with 4-Fluoro-3-nitrobenzenesulfonyl chloride
Application Note & Protocol
Topic: Site-Specific Protein Labeling with 4-Fluoro-3-nitrobenzenesulfonyl Chloride (FNBS-Cl)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Precision Engineering of Proteins with FNBS-Cl
The ability to covalently modify proteins at specific sites is a cornerstone of modern chemical biology, enabling profound insights into protein function, the creation of antibody-drug conjugates (ADCs), and the development of novel diagnostics.[1][2] While numerous methods exist, reagents that target naturally occurring amino acids offer a direct path to functionalizing proteins without the need for genetic engineering.[3] Lysine, with the primary ε-amino group on its side chain, is a frequent target for such modifications due to its high surface exposure and nucleophilicity under accessible pH conditions.[4]
This compound (FNBS-Cl) is an aromatic sulfonyl chloride reagent designed for the selective modification of primary amino groups. Its reaction with the ε-amino group of lysine residues results in the formation of a highly stable sulfonamide bond. This application note provides a comprehensive guide to the principles, experimental design, and detailed protocols for using FNBS-Cl for protein labeling, with a focus on achieving selectivity and ensuring the integrity of the final conjugate.
Principle of the Method
Chemical Properties of FNBS-Cl
-
Molecular Formula: C₆H₃ClFNO₄S[5]
-
Molecular Weight: 239.61 g/mol [5]
-
Reactivity: The sulfonyl chloride (-SO₂Cl) group is a potent electrophile, highly susceptible to nucleophilic attack by unprotonated primary amines. The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups on the aromatic ring further activate the sulfonyl chloride, enhancing its reactivity.
Mechanism of Action: Lysine Sulfonylation
The labeling reaction proceeds via a nucleophilic acyl substitution. The unprotonated ε-amino group of a lysine residue acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable, covalent sulfonamide linkage.
The reaction is highly dependent on pH. An alkaline environment (pH 8.5-9.5) is required to deprotonate the lysine's ε-amino group (typical pKa ≈ 10.4), thereby increasing its nucleophilicity.[5][6] However, this must be balanced against the competing hydrolysis of FNBS-Cl, which is also accelerated at high pH.[3]
Caption: Reaction of FNBS-Cl with a protein lysine residue.
Selectivity and Specificity
While FNBS-Cl is highly reactive towards primary amines, achieving site-specific labeling (i.e., modification of a single lysine) versus residue-selective labeling (modification of multiple, accessible lysines) depends on the protein's structure.[7] Lysine residues located in unique chemical microenvironments with a perturbed (lowered) pKa can exhibit hyper-reactivity, allowing them to be targeted with greater selectivity under carefully controlled conditions.[6][8] Factors influencing selectivity include:
-
Solvent Accessibility: Buried lysines are sterically shielded and will not be labeled.
-
Local pKa: A lysine in a pocket that stabilizes the unprotonated amine form will react at a lower pH and faster rate than other lysines.[6]
-
Stoichiometry: Using a low molar excess of FNBS-Cl can favor the modification of the most reactive lysine residue(s).
Experimental Design and Considerations
Protein Sample Requirements
For successful labeling, the protein sample must be pure and in a suitable buffer. The presence of primary amines in the buffer will compete with the protein for reaction with FNBS-Cl, drastically reducing labeling efficiency.
-
Required: Amine-free buffers such as Phosphate-Buffered Saline (PBS), Carbonate-Bicarbonate, or HEPES.
-
Avoid: Buffers containing Tris (tris(hydroxymethyl)aminomethane), glycine, or ammonium salts.
If your protein is in an incompatible buffer, exchange it for a suitable one using methods like dialysis or size-exclusion chromatography (e.g., spin desalting columns).[9]
Reagent Preparation and Handling
-
FNBS-Cl Stock Solution: FNBS-Cl is moisture-sensitive and should be dissolved in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) immediately before use. Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to the aqueous protein solution (typically <5% v/v).
-
Safety: FNBS-Cl is a corrosive solid. Always handle it in a chemical fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
Optimization of Labeling Conditions
The optimal conditions for labeling are protein-dependent and should be determined empirically. A matrix approach, varying the parameters below, is recommended.
| Parameter | Recommended Range | Rationale & Causality |
| pH | 8.5 - 9.5 | Balances the need for lysine deprotonation (nucleophilicity) against reagent hydrolysis. Higher pH increases reaction rate but also the rate of FNBS-Cl degradation.[3] |
| Molar Ratio | 1:1 to 20:1 | A lower ratio (e.g., 1:1 to 5:1 FNBS-Cl:Protein) favors modification of the most reactive lysines. A higher ratio increases the overall degree of labeling but reduces site-selectivity. |
| Temperature | 4°C to 25°C | Lower temperatures (4°C) slow the reaction, which can improve selectivity and is beneficial for sensitive proteins. Room temperature (25°C) provides faster kinetics. |
| Reaction Time | 30 min - 4 hours | Should be optimized in conjunction with other parameters. Longer times may be needed at lower temperatures or molar ratios. Monitor reaction progress to avoid over-labeling or protein degradation. |
Detailed Protocol: Labeling a Model Protein
This protocol provides a starting point for labeling a generic 5 mg/mL protein solution (e.g., BSA or an IgG) with a 10-fold molar excess of FNBS-Cl.
Caption: Experimental workflow for protein labeling with FNBS-Cl.
Step 1: Preparation of Reagents
-
Protein Solution: Prepare 500 µL of a 5 mg/mL protein solution in a suitable buffer (e.g., 100 mM Sodium Bicarbonate). Ensure the pH is adjusted to 8.5-9.0.
-
FNBS-Cl Stock: Immediately before use, dissolve the required amount of FNBS-Cl in anhydrous DMSO to make a 20 mM stock solution. Calculation example for a 150 kDa IgG at 5 mg/mL with a 10x molar excess.
Step 2: Labeling Reaction
-
While gently vortexing or stirring the protein solution, add the calculated volume of the FNBS-Cl stock solution dropwise.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light, especially if the resulting conjugate is light-sensitive.
Step 3: Quenching the Reaction
-
To stop the reaction, add a quenching buffer containing a primary amine. For example, add 50 µL of 1 M Tris-HCl, pH 8.0, and incubate for an additional 30 minutes. This will consume any unreacted FNBS-Cl.
Step 4: Purification of the Labeled Protein
-
Remove excess FNBS-Cl, quenching reagent, and reaction byproducts by running the sample through a desalting column (e.g., a G-25 spin column) equilibrated with your desired storage buffer (e.g., PBS).[9]
-
Collect the purified, labeled protein.
Characterization of the Labeled Protein
Validation is a critical step to confirm the success of the labeling reaction.
-
Degree of Labeling (DOL): Mass spectrometry is the gold standard for characterizing protein conjugates.[10][11]
-
Intact Mass Analysis (ESI-MS): Comparing the mass of the labeled protein to the unlabeled protein will reveal the number of FNBS-Cl molecules attached. Each modification adds the mass of the FNBS-Cl moiety minus the mass of HCl.[12]
-
-
Protein Integrity:
-
SDS-PAGE: Run labeled and unlabeled protein samples on a gel to check for aggregation or degradation.
-
-
Site of Labeling (Advanced):
-
Peptide Mapping (LC-MS/MS): To identify which specific lysine residues were modified, the protein can be digested (e.g., with trypsin) and the resulting peptides analyzed by tandem mass spectrometry.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low/No Labeling | Incompatible buffer (contains amines). | Exchange protein into an amine-free buffer like PBS or bicarbonate. |
| FNBS-Cl hydrolyzed before reaction. | Prepare FNBS-Cl stock in anhydrous DMSO immediately before use. | |
| pH too low. | Ensure reaction pH is between 8.5 and 9.5. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the volume of DMSO/DMF added below 5% (v/v). |
| Protein instability at reaction pH. | Perform the reaction at a lower temperature (4°C) or for a shorter duration. | |
| High Heterogeneity | Molar excess of FNBS-Cl is too high. | Reduce the molar ratio of FNBS-Cl to protein. |
| Reaction time is too long. | Perform a time-course experiment and analyze by mass spectrometry to find the optimal time. |
Conclusion
This compound is a robust and effective reagent for the covalent modification of lysine residues in proteins. By carefully controlling reaction parameters such as pH, stoichiometry, and temperature, researchers can tune the labeling process to achieve either broad modification of surface-accessible lysines or more selective targeting of hyper-reactive sites. The stability of the resulting sulfonamide bond makes FNBS-Cl an excellent choice for creating well-defined protein conjugates for a wide array of applications in basic research and therapeutic development. Rigorous characterization, particularly by mass spectrometry, is essential to validate the outcome of the labeling experiment and ensure the quality of the final product.
References
-
UCLA-DOE Institute. (2010). Dansyl Chloride (DNS-Cl) Standard Operating Procedures. UCLA. [Link]
-
FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. FUJIFILM. [Link]
-
Skinner, J. P., Chi, L., Ozeata, P. F., Ramsay, C. S., O'Hara, R. L., Calfin, B. B., & Tetin, S. Y. (2012). Introduction of the mass spread function for characterization of protein conjugates. Analytical Chemistry, 84(4), 1159–1165. [Link]
-
Skinner, J. P., et al. (2012). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry, 84(4), 1159-1165. [Link]
-
Luchini, A., et al. (2021). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 26(11), 3298. [Link]
-
Guenther, M., et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry, 87(19), 9963-9970. [Link]
-
Dr. Nick M. (2024). Tagging and Labelling Proteins for Purification and Tracking. YouTube. [Link]
-
Scheffler, K., Damoc, E., Bailey, A., & Josephs, J. (n.d.). High Resolution Mass Spectrometry of Antibody Drug Conjugates Using Orbitrap Mass Analyzer. LabRulez. [Link]
-
Peng, Y., et al. (2018). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. Journal of Chemical Theory and Computation, 14(10), 5469–5478. [Link]
-
Hacker, S. M., et al. (2017). Global profiling of lysine reactivity and ligandability in the human proteome. Nature Chemistry, 9(12), 1201–1210. [Link]
-
Wikipedia. (n.d.). Protein purification. [Link]
-
Hacker, S. M., Backus, K. M., Lazear, M. R., Forli, S., Correia, B. E., & Cravatt, B. F. (2017). Global profiling of lysine reactivity and ligandability in the human proteome. Nature Chemistry, 9(12), 1201-1210. [Link]
-
The Protein Society. (2021). Lysine biochemistry & reactivity. YouTube. [Link]
-
Ward, C. C., et al. (2019). A Proteome-Wide Atlas of Lysine-Reactive Chemistry. Cell, 179(1), 256-269.e18. [Link]
-
GoldBio. (2023). His-tags, FLAG-Tags, and Strep-tags: Understanding Protein Purification. YouTube. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Proteome-Wide Atlas of Lysine-Reactive Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global profiling of lysine reactivity and ligandability in the human proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein purification - Wikipedia [en.wikipedia.org]
- 10. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 11. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side reactions with 4-Fluoro-3-nitrobenzenesulfonyl chloride
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the comprehensive technical support guide for 4-Fluoro-3-nitrobenzenesulfonyl chloride (FNSCl). This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction: The Role of this compound in Synthesis
This compound is a highly reactive compound valued in organic synthesis. Its primary application is the introduction of the 4-fluoro-3-nitrophenylsulfonyl group into molecules, typically through reactions with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1][2][3] These sulfonamide moieties are prevalent in a vast array of pharmaceuticals, acting as crucial pharmacophores that can enhance binding affinity, improve pharmacokinetic properties, and confer specific biological activities.[4]
The molecule's reactivity is dictated by the potent electrophilic sulfur center of the sulfonyl chloride group.[1][2] Additionally, the presence of a fluorine atom and a nitro group on the aromatic ring significantly influences its electronic properties and presents both opportunities for further functionalization and potential pathways for side reactions.[3][5] This guide will focus on troubleshooting the common side reactions to help you achieve higher yields and purity in your desired products.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected reaction with this compound?
The primary and intended reaction is a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride group. With primary or secondary amines, this yields a stable sulfonamide. With alcohols, it forms a sulfonate ester. This reaction is typically conducted in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.[6]
Q2: What is the most common and unavoidable side reaction?
Hydrolysis is the most frequent side reaction. This compound readily reacts with water to form the corresponding 4-fluoro-3-nitrobenzenesulfonic acid.[5] This sulfonic acid is unreactive under standard sulfonylation conditions and represents a loss of your starting material, leading to lower yields.
Q3: How should I properly store and handle this reagent?
Due to its moisture sensitivity, it is critical to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, preferably in a desiccator.[7][8] Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and dry glassware to minimize hydrolysis.
Q4: Can the fluorine atom be displaced during the reaction?
Yes, this is a significant potential side reaction. The aromatic ring is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nitro group. Strong nucleophiles, particularly under forcing conditions (e.g., elevated temperatures), can displace the fluoride ion to form a new covalent bond with the aromatic ring.
Q5: My primary amine seems to be reacting twice. Is this possible?
Yes, this is known as bis-sulfonylation or di-sulfonylation. After the initial formation of the sulfonamide, the remaining N-H proton is acidic and can be deprotonated by a strong base. The resulting anion can then react with a second molecule of the sulfonyl chloride.[6] This is more common when an excess of the sulfonyl chloride and a strong base are used.[6]
Troubleshooting Guide: From Problem to Solution
This section provides a detailed analysis of common experimental issues, their chemical origins, and actionable troubleshooting steps.
Issue 1: Low or No Yield of the Desired Product
A diminished yield is often the first sign that a side reaction is consuming the starting material or that the reaction conditions are suboptimal.
-
The Chemistry: The sulfonyl chloride group is highly susceptible to nucleophilic attack by water. This reaction is often faster than the reaction with the intended nucleophile, especially if the nucleophile is sterically hindered or electronically poor. The resulting sulfonic acid is a common impurity found in reaction mixtures.[5]
-
Troubleshooting & Prevention:
-
Reagent Quality: Use a fresh bottle of this compound or verify the purity of an older bottle. A melting point determination can be a quick quality check; the pure compound typically melts in the range of 42-49°C.[1]
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, dispensed from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
-
Caption: Workflow for setting up a reaction under anhydrous conditions.
-
The Chemistry: The rate of sulfonamide formation is highly dependent on the solvent, base, and temperature. The solvent must solubilize both reactants, and the base must be strong enough to deprotonate the nucleophile (or neutralize HCl) without causing side reactions.
-
Troubleshooting & Optimization:
-
Solvent Choice: Aprotic solvents are generally preferred. Dichloromethane (DCM) or acetonitrile (ACN) are good starting points.[6] For less reactive nucleophiles, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be beneficial, but be aware it can be difficult to remove and may promote SNAr at higher temperatures.
-
Base Selection: The choice of base is critical.[6] For standard reactions, pyridine or triethylamine (TEA) are common. If the reaction is sluggish, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be required.[6] Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive sulfonylpyridinium intermediate.[6]
-
Temperature Control: Most sulfonylation reactions proceed well at 0°C to room temperature. If the reaction is slow, consider gentle heating (e.g., 40-50°C), but monitor carefully for the formation of SNAr byproducts using TLC or LC-MS.
-
Issue 2: Formation of Multiple Products & Impurities
The appearance of multiple spots on a TLC plate or peaks in an LC-MS trace indicates competing reaction pathways.
-
The Chemistry: Primary amines (R-NH₂) react to form the monosulfonamide (R-NH-SO₂Ar). The proton on the sulfonamide nitrogen is acidic and can be removed by the base in the reaction mixture. This resulting anion (R-N⁻-SO₂Ar) is nucleophilic and can attack a second molecule of FNSCl, leading to the di-sulfonated product (R-N(SO₂Ar)₂).
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is consumed before significant di-sulfonylation can occur.[6]
-
Controlled Addition: Add the sulfonyl chloride solution slowly to the solution of the amine and base at a low temperature (e.g., 0°C). This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the initial reaction with the more nucleophilic primary amine.
-
Caption: Pathway showing formation of the desired sulfonamide and the di-sulfonated byproduct.
-
The Chemistry: The fluorine atom at the 4-position is activated for displacement by the strong electron-withdrawing effect of the nitro group at the 3-position and the sulfonyl chloride group. A potent nucleophile (including the amine reactant itself) can attack the carbon bearing the fluorine, displacing it. This results in a byproduct where the nucleophile is attached directly to the aromatic ring.
-
Troubleshooting & Prevention:
-
Temperature Management: SNAr reactions typically have a higher activation energy than sulfonylation. Keep the reaction temperature as low as possible (start at 0°C or even -20°C) to favor the desired reaction at the sulfonyl chloride.
-
Nucleophile Choice: Be aware that highly nucleophilic amines (e.g., aliphatic, unhindered amines) are more prone to this side reaction.
-
Reaction Time: Monitor the reaction closely. Do not let it run for an unnecessarily long time after the starting material is consumed, as this can provide more opportunity for the slower SNAr side reaction to occur.
-
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane, Acetonitrile | Good solubility for reactants, aprotic to prevent side reactions.[6] |
| Base | Triethylamine, Pyridine, 2,6-Lutidine | Neutralizes HCl byproduct. Hindered bases like 2,6-lutidine can reduce side reactions.[6] |
| Catalyst | DMAP (catalytic) | Forms a highly reactive intermediate to accelerate slow reactions.[6] |
| Temperature | 0°C to Room Temperature | Minimizes the risk of SNAr and other temperature-dependent side reactions. |
| Stoichiometry | 1.0 eq. FNSCl, 1.1 eq. Amine, 1.5 eq. Base | Using a slight excess of the amine prevents di-sulfonylation. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 mmol) and anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the flask to 0°C in an ice-water bath under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.5 mmol) to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the sulfonyl chloride is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.[6]
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[6]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Caption: Overview of desired sulfonylation versus hydrolysis and SNAr side reactions.
References
- Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. (n.d.). Benchchem.
- Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6. (n.d.). Smolecule.
- 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6. (n.d.). Benchchem.
- 4-NITROBENZENESULFONYL CHLORIDE | 98-74-8. (n.d.). CymitQuimica.
- 3-Fluoro-4-nitrobenzenesulfonylchloride | 86156-93-6. (n.d.). CymitQuimica.
- SAFETY DATA SHEET - 3-Fluoro-4-nitrobenzenesulfonyl chloride. (2024, March 31). Fisher Scientific.
- 4-NITRO BENZENE SULFONYL CHLORIDE CAS No 98-74-8. (n.d.). CDH Fine Chemical.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Who we serve.
- 4-Fluoro-3-nitrobenzenesulfonamide | C6H5FN2O4S | CID 16782487. (n.d.). PubChem.
Sources
- 1. 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 | Benchchem [benchchem.com]
- 2. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 3. CAS 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonylchloride [cymitquimica.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 [smolecule.com]
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- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: A Guide to Preventing Hydrolysis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 4-Fluoro-3-nitrobenzenesulfonyl chloride in chemical synthesis. Our goal is to empower you with the expertise to mitigate common challenges, particularly the pervasive issue of hydrolysis, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental principles governing the stability and reactivity of this compound.
Q1: What is this compound, and why is it so susceptible to hydrolysis?
This compound is a highly valuable reagent in organic synthesis, primarily used for the preparation of sulfonamides, many of which are explored in medicinal chemistry.[1][2] It is a solid compound, typically appearing as a pale yellow to light cream solid with a melting point in the range of 44-48°C.[3]
Its high reactivity stems from the chemical structure. The sulfonyl chloride (-SO₂Cl) group contains a highly electrophilic sulfur atom. This electrophilicity is significantly amplified by the potent electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups on the benzene ring.[2][3][4] This electronic arrangement makes the sulfur atom an attractive target for nucleophiles, with water being a common, and often unwanted, nucleophile in many reaction setups.
Q2: What exactly is hydrolysis in this context, and what are its consequences?
Hydrolysis is a chemical reaction in which this compound reacts with water.[3][5] This reaction cleaves the sulfur-chlorine bond, replacing the chloride with a hydroxyl (-OH) group. The byproducts of this undesirable reaction are 4-fluoro-3-nitrobenzenesulfonic acid and hydrochloric acid (HCl).[5]
The consequences of hydrolysis are significant and detrimental to synthesis:
-
Reduced Yield: The starting material is consumed by the side reaction, leading to a lower yield of your intended product.[5]
-
Purification Complications: The sulfonic acid byproduct is highly polar and can complicate the isolation and purification of your target molecule, often requiring additional chromatographic or extraction steps.[3][6]
-
Reaction Stoichiometry Issues: The unintended consumption of the sulfonyl chloride alters the stoichiometry of the reaction, potentially leaving other reactants in excess.
-
Safety Hazards: The generation of corrosive HCl gas can pose safety risks and damage equipment.[5]
Q3: What is the chemical mechanism of hydrolysis?
The hydrolysis of sulfonyl chlorides like this compound generally proceeds through a nucleophilic substitution mechanism, often described as SN2-like at the sulfur center.[7][8] A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to the formation of a transient intermediate or transition state, which then collapses, displacing the chloride ion as a leaving group.
Caption: Simplified mechanism of hydrolysis.
Q4: What are the critical experimental factors that accelerate hydrolysis?
Several factors can dramatically increase the rate of unwanted hydrolysis:
-
Presence of Moisture: This is the most direct cause. Sources include atmospheric humidity, wet solvents, damp glassware, and reagents that are not anhydrous.[5][9]
-
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and participate in the reaction, a process known as solvolysis.[10][11] Polar aprotic solvents are generally preferred.[12][13]
-
pH Level: The hydrolysis rate can be pH-dependent. Basic (alkaline) conditions can significantly accelerate hydrolysis because the hydroxide ion (OH⁻) is a much stronger nucleophile than a neutral water molecule.[8][14]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3] Running reactions at elevated temperatures without strict anhydrous conditions is a common cause of failure.
Part 2: Troubleshooting Guide - From Problem to Solution
This section is designed to address specific issues you may encounter during your experiments.
Issue 1: My reaction yield is low, and I see an unfamiliar, very polar spot on my TLC plate. How can I confirm hydrolysis is the culprit?
This is a classic sign of hydrolysis. The resulting sulfonic acid is significantly more polar than the sulfonyl chloride or the desired sulfonamide product and will exhibit a much lower Retention Factor (Rf) on a silica TLC plate, often appearing near the baseline.
Troubleshooting Workflow:
Sources
- 1. This compound | 6668-56-0 [chemicalbook.com]
- 2. 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 | Benchchem [benchchem.com]
- 3. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 [smolecule.com]
- 4. CAS 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonylchloride [cymitquimica.com]
- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs | MDPI [mdpi.com]
- 12. datapdf.com [datapdf.com]
- 13. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Sulfonamide Synthesis with 4-Fluoro-3-nitrobenzenesulfonyl Chloride
Welcome to the technical support guide for the synthesis and optimization of sulfonamides using 4-fluoro-3-nitrobenzenesulfonyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this important transformation and achieve optimal results.
Introduction: Why this compound?
This compound is a valuable reagent in medicinal chemistry and drug development. The molecule possesses two key features that make it a versatile building block:
-
Highly Reactive Sulfonyl Chloride: The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, readily reacting with primary and secondary amines to form stable sulfonamide linkages.[1][2] The electron-withdrawing nitro group further activates the sulfonyl chloride, enhancing its reactivity.
-
A Handle for Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho nitro group, is susceptible to displacement by various nucleophiles. This allows for subsequent diversification of the sulfonamide core, making it a powerful tool in library synthesis and lead optimization.[3]
This guide will help you harness the full potential of this reagent by addressing common challenges and providing a framework for systematic optimization.
Troubleshooting Guide: Common Problems & Solutions
This section is formatted as a direct Q&A to address the most common issues encountered during the synthesis.
Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?
Low yield is a frequent issue that can be traced back to several factors. A systematic approach is the best way to diagnose the problem.[4][5]
Answer:
Let's break down the potential causes:
-
Degradation of this compound:
-
Cause: Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid (4-fluoro-3-nitrobenzenesulfonic acid), which is unreactive towards amines.[5][6][7] This is the most common cause of failure.
-
Solution:
-
Use Fresh Reagent: Always use a freshly opened bottle of the sulfonyl chloride or a reagent that has been stored meticulously under inert gas (argon or nitrogen) in a desiccator.
-
Anhydrous Conditions: Ensure your reaction solvent is anhydrous and that all glassware is thoroughly oven- or flame-dried before use. Perform the reaction under an inert atmosphere.
-
Check Purity: If in doubt, the purity of the sulfonyl chloride can be checked by ¹H NMR before use.
-
-
-
Poor Amine Nucleophilicity or Purity:
-
Cause: The amine starting material may be of poor quality, or it may be a weak nucleophile (e.g., a highly electron-deficient aniline).
-
Solution:
-
Verify Amine Purity: Check the purity of your amine by NMR or LC-MS. Purify by distillation, recrystallization, or chromatography if necessary.
-
For Weakly Nucleophilic Amines: These reactions may require more forcing conditions. Consider increasing the reaction temperature (e.g., from room temperature to 40-50 °C) or using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to fully deprotonate the amine.
-
-
-
Incorrect Choice of Base or Solvent:
-
Cause: The base is crucial for neutralizing the HCl generated during the reaction.[2] An inappropriate base can be ineffective or cause side reactions. The solvent must dissolve the reactants and be inert.
-
Solution:
-
Base Selection: Pyridine or triethylamine (TEA) are common choices.[8] Pyridine can act as both a base and a nucleophilic catalyst. For sterically hindered amines, a less hindered base like TEA may be preferable. Ensure at least one equivalent of the base is used, often 1.5-2.0 equivalents are optimal.
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are standard.[2] Protic solvents like alcohols will react with the sulfonyl chloride and must be avoided.
-
-
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for diagnosing low sulfonamide yield."
Question 2: My TLC/LC-MS shows multiple products. What are the likely side reactions?
Answer:
Side product formation complicates purification and reduces yield. Here are the most common culprits:
-
Hydrolysis Product:
-
Identity: 4-fluoro-3-nitrobenzenesulfonic acid.
-
Cause: As discussed above, reaction with trace water in the solvent or on glassware.[7]
-
Mitigation: Rigorous adherence to anhydrous techniques is essential. This impurity is acidic and can typically be removed during an aqueous workup with a basic wash (e.g., saturated sodium bicarbonate solution).
-
-
Bis-sulfonylation of Primary Amines:
-
Identity: (R-N-(SO₂Ar)₂), where Ar is the 4-fluoro-3-nitrophenyl group.
-
Cause: This occurs when a primary amine (R-NH₂) reacts with two equivalents of the sulfonyl chloride. The initially formed sulfonamide N-H is acidic and can be deprotonated by the base, allowing for a second reaction.
-
Mitigation:
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at 0 °C. This maintains a low concentration of the electrophile and favors the initial reaction with the more nucleophilic amine over the sulfonamide anion.[5]
-
-
-
Reaction with Solvent/Base:
-
Cause: While less common with standard solvents, using a nucleophilic base like pyridine at elevated temperatures can sometimes lead to the formation of a pyridinium salt intermediate.
-
Mitigation: Use a non-nucleophilic base like triethylamine or DIPEA (N,N-Diisopropylethylamine) if reactions at higher temperatures are required.
-
Question 3: How can I effectively purify my sulfonamide product?
Answer:
Purification strategy depends on the properties of your product and the impurities present.
-
Aqueous Workup: This is the first and most critical step.
-
Acid Wash: A wash with dilute acid (e.g., 1M HCl) will protonate and remove excess amine and basic catalysts like pyridine or TEA into the aqueous layer.
-
Base Wash: A subsequent wash with a weak base (e.g., saturated NaHCO₃ solution) will remove the unreacted, hydrolyzed sulfonyl chloride (sulfonic acid) and other acidic impurities.
-
Brine Wash & Dry: A final wash with brine removes residual water, followed by drying the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
-
Chromatography:
-
Method: Flash column chromatography on silica gel is the most common method.
-
Solvent Systems: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on the TLC analysis. For very polar sulfonamides, adding a small amount of methanol to the DCM or ethyl acetate may be necessary.
-
-
Recrystallization:
-
Method: If the product is a solid and of sufficient purity after workup (>90%), recrystallization can be an excellent and scalable purification method.[9]
-
Solvent Screening: Screen solvents like ethanol, isopropanol, ethyl acetate/hexanes, or dichloromethane/hexanes to find a system where the sulfonamide is soluble when hot but sparingly soluble when cold.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the base in this reaction? The base plays two critical roles. First, it acts as an acid scavenger, neutralizing the HCl that is produced as a byproduct. This is essential as the accumulation of acid can protonate the starting amine, rendering it non-nucleophilic. Second, in some cases, particularly with pyridine, the base can act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium intermediate, which is then attacked by the amine.
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: "General mechanism of sulfonamide formation."
Q2: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Co-spot your starting amine and the reaction mixture on the same plate. The reaction is complete when the starting amine spot has been completely consumed. Staining with ninhydrin can be useful for visualizing amines if they are not UV-active. For more quantitative analysis, LC-MS is an excellent tool to monitor the disappearance of starting materials and the appearance of the product mass.
Q3: Can I run this reaction at elevated temperatures to speed it up? Yes, but with caution. While gentle heating (e.g., 40-60 °C) can accelerate the reaction with unreactive amines, higher temperatures increase the risk of side reactions, including decomposition of the sulfonyl chloride and potential SNAr at the fluorine position if a highly nucleophilic amine is used under forcing conditions. It is always best to start the reaction at 0 °C, allow it to warm to room temperature, and only apply heat if the reaction stalls.[5]
Q4: What are the safety considerations for this compound? This reagent is a corrosive solid that causes severe skin burns and eye damage.[10][11] It is also a respiratory irritant. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.[12] In case of contact, wash the affected area immediately with copious amounts of water.[10]
Standard Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a generic primary amine. Quantities should be adjusted based on the molecular weight of the specific amine used.
Materials:
-
Amine (1.1 mmol, 1.1 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Pyridine (or Triethylamine) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 mmol) and anhydrous DCM (5 mL). Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine (2.0 mmol) to the stirred amine solution.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the cold amine/pyridine mixture over 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for 2-16 hours (monitor by TLC or LC-MS until the starting amine is consumed).
-
Quenching & Workup:
-
Dilute the reaction mixture with an additional 20 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), water (1 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and finally, brine (1 x 15 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography or recrystallization as described in the troubleshooting section.
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];
} caption: "Step-by-step experimental workflow."
Data Summary Table
The optimal conditions can vary depending on the amine's reactivity. The following table provides a general guideline.
| Amine Type | Typical Base | Solvent | Temperature | Typical Time | Notes |
| Primary Aliphatic | Triethylamine | DCM, THF | 0 °C to RT | 1-4 h | Generally fast and high-yielding. |
| Secondary Aliphatic | Triethylamine | DCM, THF | 0 °C to RT | 2-8 h | Slower than primary amines due to sterics. |
| Primary Aromatic (Anilines) | Pyridine | DCM, ACN | RT | 4-16 h | Reactivity depends on electronic effects on the ring. |
| Electron-Deficient Anilines | Pyridine, DBU | ACN, DMF | RT to 50 °C | 12-24 h | May require heating to achieve full conversion. |
References
- BenchChem. (n.d.). Troubleshooting low yield in sulfonamide synthesis.
- Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology.
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49, 1441.
- BenchChem. (n.d.). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis.
- King, J. F., & Lam, J. Y. L. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry.
- Desmurs, J. R., et al. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents (FR2795723A1).
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). Retrieved from [Link]
- Shaikh, R. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Current Science and Engineering.
- Weijlard, J. (1957). Sulfonamide purification process. Google Patents (US2777844A).
- Pharma Attitude. (2020). Sulfonamides: Mechanism of action. YouTube.
- Al-Masum, M. A., & Essien, E. E. (2024).
- Donald, J. R., et al. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- Um, I. H., et al. (2018). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry.
- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]
- Das, B., & Patel, H. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
-
ResearchGate. (n.d.). Chemical structures of the sulfonamide antibiotics used in this study. Retrieved from [Link]
- Combs, M. T., et al. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Zareyee, D., & Khalafy, J. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science.
- Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Randecker, V. W. (1977). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Khalid, A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
-
PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). o-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]
- Lukin, O., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides.
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- 5. benchchem.com [benchchem.com]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. cbijournal.com [cbijournal.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
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- 12. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 [smolecule.com]
Technical Support Center: Purification of Products from 4-Fluoro-3-nitrobenzenesulfonyl Chloride Reactions
Introduction
4-Fluoro-3-nitrobenzenesulfonyl chloride is a highly reactive reagent used in organic synthesis, primarily for the preparation of sulfonamides and sulfonate esters.[1] Its electrophilic sulfur center readily reacts with nucleophiles like amines and alcohols.[2] However, the compound's reactivity, coupled with the properties of its derivatives, can present unique purification challenges. The presence of the electron-withdrawing nitro and fluoro groups influences the reactivity and properties of the resulting products.[1] This guide provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals navigate the purification of products derived from this versatile reagent.
Common Reactions and Potential Impurities
The most common application of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines. A base, such as pyridine or triethylamine, is typically used to neutralize the HCl generated during the reaction.[3]
Key Potential Impurities:
-
Unreacted this compound: The starting material may persist if the reaction is incomplete.
-
4-Fluoro-3-nitrobenzenesulfonic acid: This hydrolysis byproduct forms when the sulfonyl chloride reacts with water.[4]
-
Unreacted Amine/Alcohol: Excess nucleophile is often used to drive the reaction to completion.
-
Side-Products: Depending on the substrate, other side reactions may occur.
-
Salts: Salts like pyridinium hydrochloride are formed during the reaction and must be removed.
Troubleshooting Guide (Q&A)
This section addresses specific problems encountered during the work-up and purification of reaction products.
Problem 1: My TLC plate shows three spots: my desired product, unreacted amine, and a baseline spot.
-
Probable Cause: The baseline spot is likely the salt of your amine (e.g., triethylammonium chloride) or the hydrolysis byproduct, 4-fluoro-3-nitrobenzenesulfonic acid, both of which are highly polar. The other spot is the excess amine starting material.
-
Solution: Aqueous Work-up. A standard aqueous work-up is highly effective for removing these impurities.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove the excess amine and base.[3]
-
Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the acidic hydrolysis byproduct.[3]
-
Finally, wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Problem 2: After adding my reaction mixture to ice/water, my product separated as a sticky oil or an amorphous solid, not a crystalline powder.
-
Probable Cause: The product has "crashed out" of solution too quickly, preventing the formation of an ordered crystal lattice.[5] This can be due to high impurity levels or a rapid change in solvent polarity. The low melting point of some derivatives can also contribute to oiling out.
-
Solution Strategy:
-
Re-dissolve and Extract: If an oil has formed, add a suitable organic solvent (like ethyl acetate) to dissolve it. Proceed with the standard aqueous work-up as described in Problem 1. This removes water-soluble impurities that may be inhibiting crystallization.
-
Solvent Trituration: If you have an amorphous solid, try triturating it with a solvent in which the product is poorly soluble but the impurities are soluble. For many sulfonamides, this could be a mixture of ether and hexanes, or cold water.[6]
-
Controlled Crystallization: After an aqueous work-up, concentrate the organic layer to a crude solid or oil. Then, perform a proper recrystallization. Do not rely on precipitation from the work-up for pure material.
-
Problem 3: My product is pure by NMR, but it has a persistent yellow/orange color. How can I decolorize it?
-
Probable Cause: The color is likely due to minor, highly conjugated impurities or residual nitro-aromatic compounds.
-
Solution 1: Activated Charcoal. During recrystallization, after the product is fully dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal.[5] Boil the solution for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Be aware that charcoal can also adsorb some of your product, leading to a lower yield.
-
Solution 2: Recrystallization. Often, a careful recrystallization from a well-chosen solvent system is sufficient to leave colored impurities behind in the mother liquor.
Problem 4: My product is very polar and streaks on a silica TLC plate. I'm struggling with column chromatography.
-
Probable Cause: Highly polar compounds, especially those with acidic N-H protons on the sulfonamide group, can interact very strongly with the acidic silica gel, leading to poor separation.[7]
-
Solution Strategy:
-
Modify the Mobile Phase:
-
For Acidic Products: Add a small amount (0.5-1%) of acetic acid to the mobile phase to suppress the ionization of your compound and reduce tailing.
-
For Basic Products: Add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica gel.[8][9]
-
Use a More Polar System: Switch to a more polar solvent system, such as dichloromethane/methanol.[8][9]
-
-
Consider an Alternative Stationary Phase:
-
Reversed-Phase Chromatography: If the compound is too polar for normal-phase, reversed-phase (e.g., C18) chromatography using a water/acetonitrile or water/methanol gradient may be effective.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are not well-retained in reversed-phase.[10][11] It uses a polar stationary phase (like silica) with an aqueous-organic mobile phase.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying these sulfonamide products? A1: Recrystallization is often the most effective and scalable method for purifying solid sulfonamide products.[5][12] It can provide very high purity material in a single step if an appropriate solvent is chosen. For oils or solids that are difficult to crystallize, flash column chromatography is the preferred alternative.
Q2: How do I choose a good recrystallization solvent? A2: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[5] Common choices for sulfonamides include ethanol, isopropanol, ethanol/water mixtures, or ethyl acetate/hexanes.[3][12] To test solvents, place a small amount of your crude product in a test tube, add a few drops of solvent, and see if it dissolves. If it dissolves immediately, the compound is too soluble. If it doesn't dissolve, heat the mixture. If it dissolves when hot and then precipitates upon cooling, you have found a good candidate.
Q3: The starting sulfonyl chloride is sensitive to water. How can I avoid hydrolyzing it during the reaction? A3: While this compound can hydrolyze to the corresponding sulfonic acid, it is more resistant to hydrolysis than many non-fluorinated analogs.[4] To minimize this, always use anhydrous solvents (like DCM) for the reaction and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Q4: My product seems insoluble in everything. What can I do? A4: Highly crystalline sulfonamides can exhibit poor solubility. For purification, you may need to use more aggressive polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution, followed by the addition of an anti-solvent (like water) to induce crystallization.[5] For chromatography, dissolving the crude material in a small amount of DMF or DMSO before adsorbing it onto silica gel for dry loading can be an effective strategy.
Data & Protocols
Table 1: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Sticky Oil on Work-up | Rapid precipitation, impurities | Re-dissolve in EtOAc, perform full aqueous wash, then recrystallize. |
| Multiple Spots on TLC | Incomplete reaction, hydrolysis, excess reagents | Standard aqueous work-up (acidic & basic washes).[3] |
| Colored Product | Conjugated impurities | Recrystallization with activated charcoal treatment.[5] |
| Streaking on Silica Gel | Strong interaction with acidic silica | Modify mobile phase (add acid/base) or switch to reversed-phase.[8][9] |
| Low Yield After Column | Product adsorbed on silica | Flush column with a very polar solvent (e.g., 10% MeOH/DCM). |
Protocol 1: Standard Aqueous Work-up for Sulfonamide Synthesis
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 3-5 volumes of ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 1 volume). This removes basic components like pyridine or excess amine.
-
Wash with saturated aqueous NaHCO₃ (2 x 1 volume). This removes acidic components like the sulfonic acid byproduct.
-
Wash with saturated aqueous NaCl (brine) (1 x 1 volume) to initiate drying.
-
Pour the organic layer into an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl and let stand for 10-15 minutes.
-
Filter the drying agent and wash the solid with a small amount of fresh EtOAc.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Recrystallization of a Solid Sulfonamide Product
-
Place the crude solid product in an Erlenmeyer flask with a stir bar.
-
Add a minimum amount of a suitable solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.[5]
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote larger crystal growth.
-
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[5]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to obtain the purified product.
Visualization of Purification Workflow
The following diagram outlines the decision-making process for purifying a crude product from a this compound reaction.
Caption: Decision workflow for purification strategy.
References
- Crossley, F. S. (1956). Sulfonamide purification process. U.S. Patent No. 2,777,844. Google Patents.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
San Diego Mesa College. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]
-
Not Voodoo. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]
Sources
- 1. CAS 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonylchloride [cymitquimica.com]
- 2. 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride
Welcome to the technical support guide for the synthesis of 4-Fluoro-3-nitrobenzenesulfonyl chloride. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. We will address common challenges, focusing on the identification, prevention, and troubleshooting of byproduct formation to enhance yield, purity, and process reliability.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product yield is significantly lower than expected, and I'm isolating a highly water-soluble impurity. What is this byproduct and how can I prevent its formation?
Answer:
This is the most common issue encountered in this synthesis. The water-soluble impurity is almost certainly 4-fluoro-3-nitrobenzenesulfonic acid , the hydrolysis product of your desired sulfonyl chloride.
-
Causality & Mechanism: The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack by water.[1] This reaction, known as hydrolysis, is often unintentionally facilitated during the reaction workup, especially when quenching the reaction mixture in an aqueous environment. The mechanism involves the attack of a water molecule on the sulfur atom, leading to the displacement of the chloride ion.[2] This process can be accelerated by elevated temperatures and prolonged exposure to aqueous acidic conditions.[3]
-
Preventative & Corrective Actions:
-
Rapid, Cold Quenching: The quenching process is critical. The reaction mixture should be added slowly and carefully to a vigorously stirred slurry of crushed ice and water. The goal is to keep the temperature of the aqueous mixture at or below 5°C to minimize the rate of hydrolysis.[3][4]
-
Immediate Filtration: Do not allow the precipitated product to remain in the acidic aqueous mixture for an extended period. The precipitated this compound should be filtered as quickly as possible.
-
Cold Water Wash: Wash the filtered product cake with ice-cold water to remove residual acids. Using warm water will promote hydrolysis of the product on the filter.
-
Anhydrous Workup (Advanced): For highly sensitive applications where even minor hydrolysis is detrimental, consider an anhydrous workup. This could involve removing excess chlorosulfonic acid under reduced pressure (use extreme caution and appropriate equipment) before dissolving the residue in a water-immiscible solvent and washing carefully.
-
-
Protocol: Optimized Quenching and Isolation
-
Prepare a beaker containing a slurry of crushed ice and water (e.g., 500 g of ice in 500 mL of water) and place it in an ice bath. Ensure the slurry is well-stirred.
-
Once the synthesis is complete (cessation of HCl evolution), allow the reaction mixture to cool slightly.
-
Slowly and carefully, pour the reaction mixture in a thin stream into the vigorously stirred ice-water slurry. Monitor the temperature of the slurry to ensure it does not rise above 5°C.
-
The product will precipitate as a solid.[4]
-
Immediately filter the resulting slurry through a Buchner funnel.
-
Wash the filter cake with two portions of ice-cold deionized water.
-
Dry the product under vacuum in the presence of a desiccant (e.g., P₂O₅).
-
-
Verification: The presence of the sulfonic acid byproduct can be confirmed by HPLC or by its high solubility in water compared to the sulfonyl chloride product.
// Nodes sulfonyl_chloride [label="4-Fluoro-3-nitro-\nbenzenesulfonyl Chloride", fillcolor="#FFFFFF", fontcolor="#202124"]; water [label="H₂O (Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transition_state [label="Trigonal Bipyramidal\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; sulfonic_acid [label="4-Fluoro-3-nitro-\nbenzenesulfonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hcl [label="HCl", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sulfonyl_chloride -> transition_state [label="Nucleophilic Attack\n(during workup)"]; water -> transition_state; transition_state -> sulfonic_acid [label="Loss of Cl⁻"]; transition_state -> hcl; } ` Caption: Mechanism of sulfonyl chloride hydrolysis.
Question 2: My crude product contains a high-melting, insoluble white or off-white solid that is difficult to purify. What is this byproduct?
Answer:
This byproduct is likely a diaryl sulfone . In this specific synthesis, it would be bis(4-fluoro-3-nitrophenyl) sulfone.
-
Causality & Mechanism: Sulfone formation is a classic side reaction in chlorosulfonation, particularly when reaction temperatures are too high.[3][5] It occurs via an electrophilic aromatic substitution mechanism. The initially formed this compound acts as an electrophile and attacks another molecule of the starting material, 4-fluoronitrobenzene. This is followed by the elimination of HCl to form the highly stable sulfone bridge.
-
Preventative & Corrective Actions:
-
Strict Temperature Control: This is the most critical factor. The reaction temperature should be carefully controlled and maintained within the optimal range. For many chlorosulfonation reactions of nitroaromatics, a staged heating approach is used, often starting around 100°C and not exceeding 130°C.[4][6] Runaway temperatures significantly favor sulfone formation.
-
Reagent Stoichiometry: Using a moderate excess of chlorosulfonic acid (e.g., 4-5 molar equivalents) can help ensure the complete and rapid conversion of the intermediate sulfonic acid to the sulfonyl chloride, reducing the time the reactants are held at high temperatures.[6]
-
Order of Addition: Add the 4-fluoronitrobenzene substrate to the pre-heated chlorosulfonic acid slowly to maintain better control over the reaction exotherm.
-
-
Verification: Diaryl sulfones are typically crystalline solids with high melting points and very low solubility in most common organic solvents. Their presence can be confirmed by LC-MS or by isolating the insoluble material and characterizing it by NMR and melting point analysis.
// Nodes product [label="Product (Electrophile)\n4-Fluoro-3-nitro-\nbenzenesulfonyl Chloride", fillcolor="#FFFFFF", fontcolor="#202124"]; starting_material [label="Starting Material\n4-Fluoronitrobenzene", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Sigma Complex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; sulfone [label="Diaryl Sulfone\nByproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges product -> intermediate [label="Electrophilic Attack\n(High Temp)"]; starting_material -> intermediate; intermediate -> sulfone [label="-HCl"]; } ` Caption: Formation pathway of the diaryl sulfone byproduct.
Question 3: My analytical data (NMR, HPLC) indicates the presence of an isomeric sulfonyl chloride. How can this be avoided?
Answer:
The presence of an isomer, such as 2-fluoro-5-nitrobenzenesulfonyl chloride , is a result of a lack of complete regioselectivity during the electrophilic chlorosulfonation reaction.
-
Causality & Mechanism: The substitution pattern on the aromatic ring is directed by the existing substituents. The fluorine atom is an ortho, para-director, while the nitro group is a meta-director.
-
Desired Product: Sulfonation ortho to the fluorine and meta to the nitro group gives the desired this compound. This is the thermodynamically favored product.
-
Isomeric Byproduct: Sulfonation para to the fluorine (and ortho to the nitro group) would yield 2-fluoro-5-nitrobenzenesulfonyl chloride. While the combined directing effects strongly favor the desired isomer, suboptimal reaction conditions can lead to the formation of kinetic byproducts. Very high temperatures can sometimes lead to thermodynamic equilibration, but in this case, precise temperature control is key to maximizing the desired regioselectivity.[3]
-
-
Preventative & Corrective Actions:
-
Optimized Temperature Range: Adhering to the established temperature profile (e.g., gradual heating to 100-130°C) is crucial for maximizing the yield of the desired isomer.[4][6]
-
Reaction Time: Avoid unnecessarily long reaction times. Once the reaction is complete (monitored by the cessation of HCl gas evolution), proceed with the workup. Prolonged heating can potentially lead to side reactions.
-
Purity of Starting Material: Ensure the starting 4-fluoronitrobenzene is of high purity and free from other isomers.
-
-
Purification: If isomeric byproducts do form, they can often be challenging to remove. Careful recrystallization from a suitable solvent system (e.g., hexane or a hexane/dichloromethane mixture) may be effective.[7] Purity should be monitored by HPLC or ¹⁹F NMR.
Summary of Troubleshooting Strategies
| Observed Problem | Likely Byproduct | Primary Cause | Recommended Solution | Verification Method |
| Low yield, water-soluble impurity | 4-Fluoro-3-nitrobenzenesulfonic acid | Hydrolysis during workup | Rapid quenching on ice, immediate cold filtration | HPLC, Water Solubility |
| High-melting, insoluble solid | bis(4-Fluoro-3-nitrophenyl) sulfone | Excessive reaction temperature | Strict temperature control (100-130°C) | LC-MS, Melting Point, Solubility |
| Isomeric impurity detected | 2-Fluoro-5-nitrobenzenesulfonyl chloride | Lack of complete regioselectivity | Precise temperature and time control | ¹H NMR, ¹⁹F NMR, HPLC |
| Incomplete conversion | Unreacted 4-Fluoronitrobenzene | Insufficient reagents or time | Use 4-5 eq. of ClSO₃H, monitor HCl evolution | TLC, GC-MS, HPLC |
General Workflow & Decision Making
// Nodes start [label="Synthesis Complete", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Perform Optimized\nCold Workup"]; analyze [label="Analyze Crude Product\n(HPLC, NMR, TLC)"]; check_purity [label="Purity > 95%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Product Meets Spec", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Identify Byproduct(s)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="Issue: Hydrolysis\nAction: Refine Workup\n(Faster, Colder)"]; sulfone [label="Issue: Sulfone\nAction: Lower Rxn Temp"]; isomer [label="Issue: Isomer\nAction: Control Temp/Time"]; purify [label="Purification Required\n(Recrystallization)"];
// Edges start -> workup; workup -> analyze; analyze -> check_purity; check_purity -> end [label="Yes"]; check_purity -> troubleshoot [label="No"]; troubleshoot -> hydrolysis [label="Water-soluble impurity"]; troubleshoot -> sulfone [label="Insoluble, high-MP solid"]; troubleshoot -> isomer [label="Isomeric signals"]; hydrolysis -> purify; sulfone -> purify; isomer -> purify; purify -> analyze [label="Re-analyze"]; } ` Caption: A decision-making workflow for troubleshooting.
References
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.
- King, J. F., & Lee, T. W. S. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 113(22), 8522-8527.
- FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4).
- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- Troubleshooting byproduct formation in the chlorosulfon
- 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6. Benchchem.
- Chlorosulfonic Acid (CSA)
- 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6. Smolecule.
- Sulfonation and Sulf
- What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange.
- This compound | CAS No.6668-56-0 Synthetic Routes. Guidechem.
- US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
- Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 63(4), 1134-1140.
- This compound | CAS No- 6668-56-0. Simson Pharma Limited.
- o-Nitrobenzenesulfonyl Chloride. Organic Syntheses, Coll. Vol. 2, p.471 (1943); Vol. 19, p.69 (1939).
- This compound AldrichCPR. Sigma-Aldrich.
- 6668-56-0|this compound. BLD Pharm.
- 6668-56-0 | this compound. ChemScene.
- US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
- CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
- US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
Sources
- 1. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 [smolecule.com]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 | Benchchem [benchchem.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Reactions with 4-Fluoro-3-nitrobenzenesulfonyl Chloride
Welcome to the technical support center for 4-Fluoro-3-nitrobenzenesulfonyl chloride (FNS-Cl). This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving this versatile reagent from the laboratory bench to pilot or manufacturing scale. Scaling up presents unique challenges that are often not apparent in small-scale experiments. This resource provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities, ensuring a safe, efficient, and successful scale-up process.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Control & Thermal Management
Question 1: My reaction is exhibiting a dangerous exotherm upon scale-up that was manageable in the lab. Why is this happening and how can I control it?
Answer: This is one of the most critical challenges in process scale-up. The fundamental reason lies in the change in the surface-area-to-volume ratio.[1] A small flask has a large surface area relative to its volume, allowing for efficient heat dissipation. As you scale up to a large reactor, the volume increases cubically while the surface area only increases squarely. This drastic reduction in relative surface area means the reaction generates heat much faster than it can be removed, leading to a rapid temperature increase or "runaway" reaction.
Causality & Mitigation Strategies:
-
Controlled Addition: The rate of addition of FNS-Cl or the nucleophile is now a critical process parameter. Switch from a single-portion addition to a slow, controlled feed using a dropping funnel or a syringe pump. This allows the cooling system to keep pace with heat generation.
-
Efficient Heat Transfer: Ensure the reactor is equipped with an adequate cooling jacket and an efficient overhead stirrer. Poor mixing can lead to localized "hot spots" where the reaction accelerates uncontrollably.[1]
-
"Reverse" Addition: Consider adding the reaction partner to a solution of FNS-Cl. This can sometimes help to better control the concentration of the limiting reagent and the resulting exotherm.
-
Solvent Choice & Concentration: A more dilute reaction mixture will have a higher heat capacity, providing a better thermal sink to absorb the heat generated. While this may increase cycle time, it significantly improves safety.
-
Continuous Flow Reactors: For industrial-scale production, continuous flow reactors offer superior heat transfer and safety characteristics for managing highly exothermic processes like chlorosulfonation.[2]
Section 2: Hydrolysis & Moisture Sensitivity
Question 2: My yields have dropped significantly upon scale-up, and I'm isolating a water-soluble impurity. What is the likely cause?
Answer: The most probable cause is the hydrolysis of the sulfonyl chloride. This compound is highly susceptible to hydrolysis, reacting with water to form the corresponding 3-fluoro-4-nitrobenzenesulfonic acid.[2] This byproduct is often the primary impurity encountered.[2] While you may take precautions against moisture in the lab, at scale, there are many more potential sources of water ingress.
Troubleshooting and Prevention:
-
Strictly Anhydrous Conditions: Ensure all solvents are rigorously dried and that the reactor is dried in an oven or purged with an inert gas (Nitrogen or Argon) before use.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction. This prevents atmospheric moisture from being drawn into the reactor, especially during cooling cycles.[3]
-
Reagent Quality: Use freshly opened bottles of solvents and reagents. Reagents that have been stored for extended periods may have absorbed atmospheric moisture.
-
Work-up Considerations: The quench step is a critical point where hydrolysis can occur. Quenching the reaction mixture by pouring it into an ice-water slurry is a common method to precipitate the product while rapidly cooling the mixture, but this can also promote hydrolysis of any unreacted sulfonyl chloride.[3] The key is rapid precipitation and filtration.
Section 3: Work-up and Product Isolation
Question 3: The product precipitates as an unmanageable oil or a very fine solid that clogs the filter during the work-up. How can I improve the physical properties of my product for easier isolation?
Answer: This is a common physical chemistry problem during scale-up. The rapid precipitation that occurs when quenching a concentrated reaction mixture often leads to the formation of either amorphous oils or extremely fine particles that are difficult to filter and dry.
Strategies for Improved Isolation:
-
Controlled Quench: Instead of pouring the reaction mixture into water, try a "reverse" quench where water or an aqueous solution is slowly added to the reaction vessel with vigorous stirring. This can sometimes promote the growth of larger, more easily filterable crystals.
-
Anti-Solvent Addition: Consider adding a co-solvent (an "anti-solvent" in which your product is insoluble) to the reaction mixture before quenching to induce a more controlled crystallization.
-
Temperature Control: The temperature at which you quench and filter is critical. Filtering at a lower temperature may improve recovery but can sometimes worsen the particle size. Experiment with different filtration temperatures.
-
Seeding: If you have a small amount of previously isolated, crystalline product, "seeding" the mixture during the quench can promote the growth of well-defined crystals.
-
Post-Precipitation Digestion: After precipitation, stirring the slurry for a period (a process known as "digestion" or "aging") can often lead to a ripening effect, where smaller particles dissolve and redeposit onto larger ones, improving filterability.
Section 4: Safety and Handling at Scale
Question 4: What are the primary safety concerns when handling bulk quantities of this compound?
Answer: this compound is a corrosive and reactive compound, and its hazards are amplified at scale.[4][5] All personnel must be thoroughly trained on its specific risks.
Critical Safety Protocols:
-
Personal Protective Equipment (PPE): Full PPE is mandatory. This includes chemical-resistant gloves (e.g., PVC), overalls, safety footwear, and a face shield with safety goggles.[6][7]
-
Corrosivity: The compound causes severe skin burns and eye damage.[6] Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[7]
-
Reaction with Water: As discussed, it reacts with moisture. This reaction can be vigorous and will also produce corrosive hydrochloric acid (HCl) gas. All handling should be done in a well-ventilated area, preferably a chemical fume hood or a walk-in hood for larger scales.
-
Spill Management: Have appropriate spill kits ready. For spills, contain and absorb with inert material like sand or vermiculite. Do not use combustible materials.[6]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials like strong bases.[6][8]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[5] |
| Eye Damage | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[5] |
Experimental Protocols: Lab vs. Scale-Up
Here we provide a comparative protocol for a typical sulfonamide formation. Note the key changes in procedure for the scaled-up version.
Reaction: Formation of N-benzyl-4-fluoro-3-nitrobenzenesulfonamide
Lab Scale (10g)
-
Reactor Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve benzylamine (4.6 g, 43 mmol) and triethylamine (6.0 mL, 43 mmol) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: In a separate beaker, dissolve this compound (10.0 g, 41.7 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC.
-
Work-up: Pour the reaction mixture into 100 mL of 1M HCl (aq). Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from ethanol/water to obtain the pure sulfonamide.
Pilot Scale (1.0 kg)
-
Reactor Setup: In a 50 L glass-lined reactor equipped with an overhead mechanical stirrer, temperature probe, cooling jacket, and nitrogen inlet, charge anhydrous dichloromethane (20 L).
-
Reagent Charge: Charge benzylamine (0.46 kg, 4.3 mol) and triethylamine (0.60 L, 4.3 mol) into the reactor.
-
Cooling: Start the agitator and cool the reactor contents to 0-5 °C using the cooling jacket.
-
Reagent Addition: Dissolve this compound (1.0 kg, 4.17 mol) in anhydrous dichloromethane (10 L) in a separate, clean vessel. Transfer this solution to an addition funnel connected to the reactor. Add the solution to the reactor over 2-3 hours, maintaining an internal temperature below 10 °C. (Critical Control Point: Addition Rate & Temperature)
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours, or until in-process control (e.g., HPLC) shows complete consumption of the starting material.
-
Work-up: Cool the reactor to 15 °C. Slowly pump 10 L of 1M HCl (aq) into the reactor, maintaining good agitation. After addition, stop the agitator and allow the layers to separate. Drain the lower organic layer.
-
Isolation: Transfer the organic layer to a clean reactor and concentrate under vacuum to a volume of ~5 L. Add ethanol (10 L) and continue concentration to remove residual dichloromethane. Cool the resulting slurry to 0-5 °C, hold for 2 hours, and then filter the product using a centrifuge or Nutsche filter. Wash the cake with cold ethanol and dry under vacuum at 40 °C.
Visual Workflow and Troubleshooting Diagrams
Caption: Troubleshooting decision tree for common scale-up issues.
Caption: General process flow for scaled-up sulfonamide synthesis.
References
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . Organic Process Research & Development, 13(5), 875–879. [Link]
-
Cox, B. G., & Hogan, P. J. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides . Organic Process Research & Development, 13(5), 875-879. [Link]
- Lastecoueres, D., et al. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- McKee, R. H. Hydrolysis of sulphuryl chloride.
-
This compound . Amerigo Scientific. [Link]
-
Reddit discussion on "What are issues/things to consider when scaling up reactions from the lab to a factory?" . r/chemistry. [Link]
-
King, J. F., & Dueck, R. (2011). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) . Canadian Journal of Chemistry, 70(4), 1143-1153. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 [smolecule.com]
- 3. 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 | Benchchem [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Post-Reaction Purification of 4-Fluoro-3-nitrobenzenesulfonyl Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the effective removal of unreacted 4-fluoro-3-nitrobenzenesulfonyl chloride from reaction mixtures. Our focus is on providing robust, validated protocols and explaining the chemical principles behind each technique to empower you to overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
Unreacted this compound can interfere with downstream synthetic steps and complicate the purification of the desired product. Due to its reactivity, it can lead to the formation of undesired byproducts in subsequent reactions. Furthermore, its polarity can be similar to that of many organic products, making separation by standard techniques like column chromatography challenging.[1] From a safety perspective, sulfonyl chlorides are corrosive and hazardous, necessitating their removal to ensure the purity and safety of the final compound.[2][3]
Q2: What is the primary byproduct I should be concerned about when working with this compound, and how is it formed?
The most common byproduct is 4-fluoro-3-nitrobenzenesulfonic acid, which is formed through the hydrolysis of the sulfonyl chloride in the presence of water.[2] This hydrolysis can occur during the reaction if the conditions are not strictly anhydrous, or more commonly, during an aqueous workup.[4] The sulfonic acid is highly polar and typically water-soluble, which can be exploited for its removal.
Q3: How do I choose the most suitable method for removing unreacted this compound from my specific reaction?
The selection of the optimal removal method depends on several factors, primarily the stability of your desired product to the quenching and workup conditions. Consider the following:
-
Product Stability: If your product is sensitive to bases, you should avoid quenching with strong bases. Similarly, if your product is unstable in acidic conditions, prolonged contact with the sulfonic acid byproduct should be minimized.
-
Product Polarity: The relative polarity of your product and the unreacted sulfonyl chloride will dictate the ease of separation by chromatography. If they have similar polarities, converting the sulfonyl chloride to a much more polar derivative (like the sulfonic acid or a sulfonamide) is highly advantageous.[1]
-
Scale of the Reaction: For large-scale reactions, quenching and extraction are generally more practical than chromatography.
Troubleshooting Guides
Issue 1: My desired product and unreacted this compound are co-eluting during column chromatography.
-
Underlying Cause: The polarity of your product is very similar to that of the unreacted sulfonyl chloride.
-
Solution: Pre-Chromatography Quenching Before attempting chromatographic purification, the excess this compound should be converted into a more polar, easily separable compound.
-
Method A: Amine Quench. The addition of a simple amine (like piperidine or an aqueous ammonia solution) will react with the sulfonyl chloride to form a highly polar sulfonamide, which will have a significantly different retention factor (Rf) on silica gel.[1][5][6]
-
Method B: Basic Hydrolysis. Quenching the reaction mixture with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) will hydrolyze the sulfonyl chloride to the corresponding sodium sulfonate salt.[1] This salt is highly water-soluble and will be removed into the aqueous phase during an extraction.
-
Issue 2: My final product is contaminated with 4-fluoro-3-nitrobenzenesulfonic acid.
-
Underlying Cause: Incomplete removal of the sulfonic acid byproduct during the aqueous workup. This can happen if the aqueous phase is not sufficiently basic to deprotonate the sulfonic acid and draw it out of the organic layer.
-
Solution: Effective Liquid-Liquid Extraction To remove the sulfonic acid, perform a liquid-liquid extraction with a basic aqueous solution.
-
Protocol:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The sulfonic acid will be converted to its sodium salt, which is highly soluble in the aqueous layer.
-
Separate the aqueous layer. It is advisable to repeat the basic wash to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Issue 3: The quenching of unreacted this compound is slow or incomplete.
-
Underlying Cause: This can be due to an insufficient amount of the quenching agent, low reaction temperature, or poor mixing, especially in biphasic systems.
-
Solutions:
-
Increase the Excess of Quenching Agent: Ensure that a sufficient molar excess of the amine or base is used to drive the reaction to completion.
-
Allow for Adequate Reaction Time and Temperature: While quenching is often performed at low temperatures to control exotherms, allowing the mixture to warm to room temperature with continued stirring can ensure the reaction goes to completion. Monitor the disappearance of the sulfonyl chloride by Thin Layer Chromatography (TLC).
-
Ensure Vigorous Stirring: In a biphasic quench (e.g., an organic solvent and an aqueous base), vigorous stirring is essential to maximize the interfacial area and ensure efficient reaction between the sulfonyl chloride in the organic phase and the quenching agent in the aqueous phase.
-
Data Presentation
| Method | Principle | Advantages | Disadvantages | Best For |
| Amine Quench | Conversion to a polar sulfonamide | Forms a stable, highly polar byproduct that is easily separated by chromatography or extraction. | The resulting sulfonamide may still have some solubility in organic solvents. | When the product is stable to amines and has a significantly different polarity from the resulting sulfonamide. |
| Basic Hydrolysis | Conversion to a water-soluble sulfonate salt | The sulfonate salt is highly soluble in the aqueous phase, allowing for efficient removal by extraction. | Not suitable for base-sensitive products. | Most general applications, especially when the product is not base-sensitive. |
| Aqueous Wash (No Base) | Slow hydrolysis to sulfonic acid | Milder than basic hydrolysis. | Hydrolysis can be slow and incomplete, potentially leaving unreacted sulfonyl chloride. | When the product is sensitive to both base and amines, and a simple water wash is sufficient to remove the majority of the impurity. |
| Flash Chromatography (Direct) | Separation based on polarity | Can be effective if the polarity difference between the product and the sulfonyl chloride is sufficient. | Can be challenging and inefficient if polarities are similar, leading to co-elution. | When the product and sulfonyl chloride have clearly distinct Rf values on TLC. |
| Scavenger Resins | Covalent capture of the sulfonyl chloride | Simplifies workup to a simple filtration to remove the resin-bound byproduct. | Can be more expensive than other methods. | High-throughput synthesis or when traditional extraction is problematic. |
Experimental Protocols
Protocol 1: Amine Quench for Removal of this compound
-
Cooling: Cool the reaction mixture to 0-10 °C in an ice bath. This is to control any potential exotherm from the quenching reaction.
-
Addition of Amine: Slowly add a suitable amine (e.g., 2-3 equivalents of piperidine or a concentrated aqueous solution of ammonia) to the stirred reaction mixture.
-
Reaction: Continue stirring vigorously for 15-30 minutes. The reaction can be allowed to warm to room temperature to ensure completion.[1]
-
Monitoring: Monitor the disappearance of the this compound by TLC. The resulting sulfonamide should have a much lower Rf value.
-
Workup: Proceed with a standard aqueous workup, typically involving washing with dilute acid (if a basic amine was used), water, and brine, followed by drying and concentration. The polar sulfonamide will either be removed in the aqueous washes or easily separated by subsequent chromatography.
Protocol 2: Basic Hydrolysis and Extraction
-
Cooling: Cool the reaction mixture in an ice bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) with vigorous stirring. Be cautious of gas evolution (CO₂) if using bicarbonate.
-
Extraction: After the addition is complete, transfer the mixture to a separatory funnel. If necessary, add more organic solvent to ensure a clear separation of layers.
-
Separation: Separate the organic and aqueous layers. The sodium 4-fluoro-3-nitrobenzenesulfonate will be in the aqueous layer.[1]
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of the sulfonyl chloride and its sulfonic acid derivative.
Visualization
Workflow for Removal of Unreacted Sulfonyl Chloride
Sources
Technical Support Center: Stability and Handling of 4-Fluoro-3-nitrobenzenesulfonyl chloride (FNBSC)
Welcome to the technical support center for 4-Fluoro-3-nitrobenzenesulfonyl chloride (FNBSC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the stability and handling of FNBSC in various solvents. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with FNBSC. The question-and-answer format is designed to help you quickly identify the problem, understand the root cause, and implement an effective solution.
Issue 1: Low or No Yield in Sulfonamide/Sulfonate Ester Synthesis
Question: I am reacting FNBSC with an amine/alcohol in acetonitrile, but my reaction yield is significantly lower than expected. LC-MS analysis shows a major peak corresponding to the mass of 4-fluoro-3-nitrobenzenesulfonic acid. What is happening?
Answer: The presence of 4-fluoro-3-nitrobenzenesulfonic acid is a tell-tale sign of hydrolysis, the primary degradation pathway for FNBSC.[1] The sulfonyl chloride group (-SO₂Cl) is highly electrophilic and susceptible to nucleophilic attack by water.[2] Even trace amounts of water in your solvent or on your glassware can lead to rapid decomposition of the starting material into the corresponding sulfonic acid, which is unreactive in your desired sulfonylation reaction.
Root Cause Analysis & Solution Workflow:
-
Moisture Contamination: Acetonitrile, while a polar aprotic solvent, is hygroscopic and can absorb atmospheric moisture. The same applies to other common solvents like DMF, DMSO, and THF.
-
Corrective Action: Always use anhydrous or freshly distilled solvents. Purchase solvents in smaller bottles with septa to minimize atmospheric exposure over time. Use molecular sieves (ensure they are properly activated) to dry the solvent immediately before use.[2]
-
-
Glassware Preparation: Residual moisture on the surface of your reaction vessel can be a significant source of water.
-
Corrective Action: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) and allowed to cool in a desiccator before use.
-
-
Reagent Purity: Your amine or alcohol starting material may also contain water.
-
Corrective Action: If possible, distill liquid reagents. Dry solid reagents in a vacuum oven.
-
Issue 2: Inconsistent Reaction Rates and Formation of Unknown Byproducts
Question: My reaction kinetics are not reproducible, and I am observing unexpected byproducts when using an alcohol-based solvent like methanol or ethanol as the reaction medium. Why is this happening?
Answer: Using protic solvents like methanol (MeOH) or ethanol (EtOH) for reactions involving FNBSC is generally not recommended unless the alcohol itself is the intended reagent. Sulfonyl chlorides readily react with alcohols in a process called alcoholysis (a type of solvolysis) to form sulfonate esters.[3]
Causality: Your intended reaction is competing with the solvolysis reaction, where the solvent (the alcohol) acts as a nucleophile, attacking the FNBSC. This leads to the formation of methyl 4-fluoro-3-nitrobenzenesulfonate or ethyl 4-fluoro-3-nitrobenzenesulfonate, consuming your starting material and introducing a significant byproduct.[1][3] The rate of this side reaction will depend on factors like temperature and the concentration of your intended nucleophile, leading to inconsistent kinetics.
Recommended Solvents for Reactions: For reactions where FNBSC is a reagent, it is critical to use inert, aprotic solvents. The choice depends on the solubility of your other reactants.
| Solvent Class | Recommended Solvents | Rationale & Precautions |
| Aprotic, Polar | Acetonitrile (MeCN), Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Excellent for solubilizing FNBSC and many polar reactants.[1] CRITICAL: Must be anhydrous. DMF and THF can degrade over time to form nucleophilic impurities; use freshly opened bottles or purified solvent. |
| Aprotic, Non-Polar | Toluene, Diethyl Ether | Suitable if all reactants are soluble. Less hygroscopic than polar aprotic solvents but may offer lower solubility for polar substrates. |
| Protic | Water, Alcohols (Methanol, Ethanol) | AVOID. These solvents are nucleophilic and will react directly with FNBSC, leading to hydrolysis or alcoholysis.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of FNBSC degradation in solvents?
The degradation of FNBSC in the presence of nucleophilic solvents proceeds via a nucleophilic substitution mechanism at the sulfur center.[5] The highly electrophilic sulfur atom is attacked by a nucleophile (e.g., the oxygen atom in water or an alcohol), typically through a trigonal bipyramidal transition state. The chloride ion is subsequently eliminated as a leaving group.
Below is a diagram illustrating the key degradation pathways.
Caption: Decision workflow for selecting a suitable reaction solvent for FNBSC.
Q4: What are the essential safety precautions for handling FNBSC?
FNBSC is a corrosive and moisture-sensitive compound that requires careful handling. [6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated chemical fume hood. [7]Avoid inhalation of dust or vapors.
-
Moisture Sensitivity: Contact with water or moisture can release toxic and corrosive hydrogen chloride (HCl) gas. [7]Keep containers tightly sealed and handle under an inert atmosphere whenever possible.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water. [7][8]The recommended storage temperature is room temperature under an inert atmosphere. [9]
References
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24:4. [Link]
-
King, J. F., & Lam, J. Y. L. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
- Haszeldine, R. N. (1955). Perfluoroalkyl derivatives of sulphur. Part VI. The hydrolysis of trifluoromethanesulphonyl chloride and fluoride, and the preparation of trifluoromethanesulphonic anhydride. J. Chem. Soc., 2901.
-
Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49, 1441. [Link]
-
North, M., & Watson, A. J. A. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13:5, 875-879. [Link]
-
Vedejs, E., et al. (1996). Synthesis of sulfonyl chloride substrate precursors. As described in supporting information for a publication. [Link]
-
ResearchGate. (2016). A New, Mild Preparation of Sulfonyl Chlorides. [Link]
-
Organic Chemistry with Victor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
Sources
- 1. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 [smolecule.com]
- 2. 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 | Benchchem [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. CAS 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonylchloride [cymitquimica.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | 6668-56-0 [chemicalbook.com]
Technical Support Center: Managing Exothermic Reactions of 4-Fluoro-3-nitrobenzenesulfonyl Chloride
Answering the user's request.
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for 4-Fluoro-3-nitrobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the exothermic potential of this highly reactive compound. My objective is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your work is both innovative and safe.
The dual functionality of this compound—a highly reactive sulfonyl chloride and an energetic nitroaromatic system—presents unique safety challenges. The sulfonyl chloride group is a potent electrophile, reacting exothermically with a wide range of nucleophiles, while the nitroaromatic moiety carries inherent thermal instability, posing a risk of runaway decomposition if mishandled.[1][2][3] This guide provides a framework for anticipating and controlling these hazards.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses acute problems you might encounter during an experiment. The advice is structured for immediate action and subsequent prevention.
Q1: "Help! My reaction temperature is spiking uncontrollably during the addition of an amine/alcohol."
Immediate Actions:
-
Cease Reagent Addition Immediately: Stop the pump or addition funnel.
-
Maximize Cooling: Increase the flow rate of your cooling system and lower the setpoint. If necessary, use an external cooling bath (e.g., ice/water or dry ice/acetone).
-
Increase Dilution & Agitation: If safe to do so, add a pre-chilled, inert solvent to the reaction to absorb heat and reduce reactant concentration. Increase the stirring speed to improve heat transfer to the vessel walls.
-
Do Not Add Water or Other Reactive Quench Agents Directly to the Hot Reaction: This can accelerate decomposition or cause a violent, uncontrolled quench.
Root Cause Analysis & Prevention: The reaction between a sulfonyl chloride and a nucleophile (like an amine or alcohol) is highly exothermic. A temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal.
-
Causality:
-
Addition Rate: The most common cause is adding the nucleophile too quickly.
-
Inadequate Cooling: The cooling system may be insufficient for the scale and speed of the reaction.
-
Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction accelerates, leading to a bulk exotherm.
-
Concentration: Running the reaction at too high a concentration limits the ability of the solvent to act as a heat sink.
-
Preventative Protocol:
-
Controlled Addition: Always add the limiting reagent slowly and sub-surface via a syringe pump to a well-stirred solution of the other reactant.
-
Calorimetry Data: For scaling up, perform reaction calorimetry (RC1) to determine the total heat of reaction and the maximum heat evolution rate. This data is crucial for designing an adequate cooling system.[4]
-
Solvent Selection: Choose a solvent with a high heat capacity and a boiling point well above the intended reaction temperature to provide a buffer against temperature spikes.
Q2: "My reactor pressure is increasing, and I'm seeing fumes. What's happening?"
Immediate Actions:
-
Ensure Adequate Ventilation: Confirm you are working in a certified fume hood with the sash at the appropriate height.
-
Vent the Reactor Safely: If the system is closed, vent the pressure through an appropriate acid scrubber (e.g., a bubbler containing dilute NaOH solution).
-
Check for Moisture: Identify any potential sources of water ingress.
Root Cause Analysis & Prevention: this compound reacts vigorously with water.[5][6]
-
Causality:
-
Hydrolysis: The sulfonyl chloride group hydrolyzes to the corresponding sulfonic acid and hydrogen chloride (HCl) gas. This is an exothermic reaction that also generates pressure.[7]
-
Incompatible Solvents: Using protic solvents like alcohols as the primary reaction medium without a base will generate HCl.
-
"Wet" Reagents: Using reagents or solvents with high water content will lead to hydrolysis.
-
Preventative Protocol:
-
Inert Atmosphere: Always handle the reagent and set up reactions under an inert atmosphere (Nitrogen or Argon).
-
Dry Glassware & Solvents: Use oven- or flame-dried glassware and anhydrous solvents.
-
Acid Scavenger: In reactions with nucleophiles, use a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct as it forms.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental properties and safe handling of this compound.
Q1: What are the primary thermal hazards of this compound?
The primary hazards stem from its two functional groups:
-
Nitroaromatic Core: Nitroaromatic compounds are energetically rich.[1] They can undergo exothermic decomposition at elevated temperatures, which can be accelerated by contaminants like bases or metal oxides.[1][2] This decomposition can release large volumes of gas and heat, potentially leading to a runaway reaction or explosion.[1]
-
Sulfonyl Chloride Group: This group is highly reactive towards nucleophiles and water.[5][6] The heat generated from these intended (or unintended) reactions can be sufficient to trigger the decomposition of the nitroaromatic core if not properly controlled. The compound is classified as corrosive and can cause severe skin burns and eye damage.[8][9]
| Hazard Parameter | Description | Primary Cause |
| Reaction Exotherm | Rapid heat release upon reaction with nucleophiles (amines, alcohols, water). | Reactivity of the sulfonyl chloride group. |
| Thermal Decomposition | Potential for runaway decomposition at elevated temperatures. | Energetic nature of the C-NO2 bond.[1] |
| Gas Evolution | Release of HCl gas upon contact with water or alcohols. | Hydrolysis/reaction of the sulfonyl chloride. |
| Corrosivity | Causes severe burns to skin and eyes.[8] | Inherent property and hydrolysis to strong acids (HCl, sulfonic acid). |
Q2: What is the correct and safe way to quench a reaction?
Quenching is a critical step that must be performed with as much care as the reaction itself. The goal is to safely neutralize any unreacted, energetic starting material.
NEVER add the quenching agent (e.g., water) directly to the reaction mixture. This can cause a rapid, localized exotherm at the interface. The correct procedure is to add the reaction mixture slowly to the quenching solution .
Step-by-Step Quenching Protocol:
-
Prepare the Quench Solution: In a separate flask, prepare your quenching solution. A common choice is a stirred, chilled (0-5 °C) solution of a weak base like sodium bicarbonate or an alcohol/water mixture.[10][11][12] The volume should be sufficient to dilute and neutralize the reaction mixture.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to a low temperature (e.g., 0-10 °C).
-
Slow Addition: Slowly add the cooled reaction mixture dropwise or via a cannula to the vigorously stirred quenching solution.
-
Monitor Temperature: Monitor the temperature of the quenching flask throughout the addition. Keep it cool. If the temperature rises significantly, pause the addition.
-
Stir and Test: After the addition is complete, allow the mixture to stir for a period (e.g., 30-60 minutes) to ensure the quench is complete. You can test the pH to ensure neutrality before proceeding to workup.
Q3: What are the best practices for storage and handling?
Adherence to proper storage and handling protocols is the foundation of safety.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[5] It is moisture-sensitive and should be stored under an inert atmosphere in tightly sealed containers.
-
Handling:
-
Always handle this compound in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[5][8]
-
Avoid inhalation of dust or vapors.[8]
-
Keep away from water, bases, alcohols, amines, and strong oxidizing agents.[5]
-
Have spill control materials, such as dry sand or a non-combustible absorbent, readily available. Do not use water for spill cleanup.[5]
-
References
- Thermal Hazard Analysis of Nitroarom
- Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds.
- This compound AldrichCPR. Sigma-Aldrich.
- 4-Fluoro-3-nitrobenzenesulphonyl chloride Safety D
- Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions.
- Thermal Stability Characteristics of Nitroarom
- SULPHURYL CHLORIDE Safety D
- Sulfuryl chloride. Sciencemadness Wiki.
- 3-Fluoro-4-nitrobenzenesulfonyl chloride. Smolecule.
- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
- SAFETY D
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
- Quenching Reactive Substances. KGROUP.
- Any tips on cleaning up SO2Cl2 chlorin
- SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl chloride. Fisher Scientific.
- Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides.
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- 3-Fluoro-4-nitrobenzenesulfonyl chloride, 98%, Thermo Scientific Chemicals. Fisher Scientific.
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Validation & Comparative
A Comparative Guide to LC-MS Analysis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride Reaction Products
For researchers, scientists, and professionals in drug development, the precise analysis of reaction products is paramount to ensuring the efficacy and safety of novel chemical entities. 4-Fluoro-3-nitrobenzenesulfonyl chloride is a key reagent in medicinal chemistry, utilized for the synthesis of a diverse range of sulfonamide derivatives. The inherent reactivity of this sulfonyl chloride necessitates robust analytical methodologies to monitor reaction progress, identify byproducts, and quantify final products. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based approaches for the analysis of its reaction products, offering insights into experimental design and data interpretation. Furthermore, it contrasts LC-MS with alternative analytical techniques, providing a holistic view for methodological selection.
The Central Role of LC-MS in Analyzing Sulfonamide Synthesis
LC-MS stands as a powerful and indispensable tool for the analysis of sulfonamide derivatives synthesized from this compound.[1] Its high sensitivity and selectivity allow for the detection and quantification of analytes at trace levels, a critical capability when dealing with potent pharmaceutical compounds.[2] The coupling of liquid chromatography with mass spectrometry enables the separation of complex mixtures and the unambiguous identification of individual components based on their mass-to-charge ratio (m/z) and fragmentation patterns.[3]
This guide will delve into the nuances of developing and validating an LC-MS method for this specific application, exploring key experimental considerations and comparing different approaches to sample preparation, chromatography, and mass spectrometric detection.
Comparative Analysis of Analytical Methodologies
While LC-MS is often the preferred method, a comprehensive understanding of alternative techniques is crucial for a well-rounded analytical strategy.
| Analytical Method | Principle | Advantages | Disadvantages | Best Suited For |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and product ions. | High sensitivity and selectivity, structural elucidation capabilities, suitable for complex matrices.[2][4] | Higher cost, potential for matrix effects. | Quantification of trace-level reaction products and impurities in complex biological or environmental samples.[5][6] |
| HPLC-UV | Separation by liquid chromatography with detection based on UV absorbance. | Cost-effective, robust, and widely available.[3] | Lower sensitivity compared to MS, not suitable for compounds without a chromophore. | Routine analysis and quantification of major reaction products with sufficient concentration and UV absorbance. |
| GC-MS | Separation of volatile and thermally stable compounds by gas chromatography followed by mass analysis. | Excellent separation efficiency for volatile compounds.[3] | Requires derivatization for non-volatile sulfonamides, potential for thermal degradation.[3] | Analysis of volatile impurities or after derivatization of the sulfonamide products.[3] |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation.[3] | Lower sensitivity, not ideal for quantification of minor components in a mixture. | Definitive structural confirmation of isolated products and key intermediates. |
| Titrimetry | Classical quantitative analysis based on the reaction with a titrant. | Simple, cost-effective, and accurate for determining total sulfonyl chloride content.[3] | Lacks specificity for individual reaction products, not suitable for complex mixtures.[7] | Quick assay of the starting material's purity or total reactive species. |
Experimental Design for LC-MS Analysis: A Step-by-Step Protocol
The development of a robust LC-MS method requires careful consideration of each stage of the analytical workflow. The following protocol provides a detailed guide for the analysis of a model reaction between this compound and a primary amine.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the LC-MS analysis of sulfonamide reaction products.
Step 1: Sample Preparation - The Foundation of Accurate Analysis
The choice of sample preparation technique is critical and depends on the complexity of the reaction mixture.[8] For clean reaction mixtures, a simple "dilute and shoot" approach is often sufficient.[8] However, for more complex matrices, such as those from biological assays, a more rigorous clean-up is necessary to minimize matrix effects.
Protocol: Dilute and Shoot
-
Quench the reaction: Stop the reaction at the desired time point by adding a suitable quenching agent (e.g., water or a buffer solution).
-
Dilute the sample: Accurately dilute an aliquot of the quenched reaction mixture with the initial mobile phase to a concentration within the linear range of the LC-MS system. A typical dilution factor is 1:100 or 1:1000.
-
Filter the sample: Pass the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC column.[5]
Protocol: Solid-Phase Extraction (SPE) for Complex Matrices
For samples containing significant impurities or interfering substances, SPE is a powerful tool for sample clean-up and analyte enrichment.[4][5]
-
Condition the SPE cartridge: Use a reversed-phase SPE cartridge (e.g., C18) and condition it sequentially with methanol and then water.[5]
-
Load the sample: Load the quenched and diluted reaction mixture onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the analytes: Elute the sulfonamide products with a stronger organic solvent (e.g., acetonitrile or methanol).[5]
-
Evaporate and reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[9]
Step 2: Liquid Chromatography - Achieving Optimal Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique for sulfonamides.[3] The choice of column and mobile phase is crucial for achieving good resolution and peak shape.
Typical LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is a good starting point.[2]
-
Mobile Phase A: 0.1% formic acid in water. The acidic mobile phase promotes protonation of the sulfonamides, leading to better retention and ionization efficiency in positive ion mode.[2][4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C to ensure reproducible retention times.
Step 3: Mass Spectrometry - Detection and Identification
Electrospray ionization (ESI) is the most common ionization technique for sulfonamides, and it can be operated in both positive and negative ion modes.[2] Tandem mass spectrometry (MS/MS) is highly recommended for unambiguous identification and quantification.
Typical MS Parameters:
-
Ionization Mode: Positive ESI is generally preferred for sulfonamides as they readily form protonated molecules [M+H]⁺.[4]
-
Scan Mode: For initial screening and identification of unknown products, a full scan mode is used. For targeted quantification of known products, Multiple Reaction Monitoring (MRM) is the method of choice due to its superior sensitivity and selectivity.[2]
-
MRM Transitions: For each target analyte, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored for confident identification and quantification.
Hypothetical MRM Transitions for a Model Reaction Product:
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 4-Fluoro-3-nitrobenzenesulfonamide | 239.0 | 156.0 (Loss of SO2NH2) | 95.0 (Fluoronitrophenyl fragment) |
| N-Alkyl-4-fluoro-3-nitrobenzenesulfonamide | Varies | 238.0 (Loss of alkyl group) | 156.0 (Loss of SO2NH-Alkyl) |
Data Interpretation and Validation
A critical aspect of any analytical method is its validation. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) > 0.99.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[3][7]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual test results (precision).
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
In-Depth Look: Potential Reaction Pathways and Product Identification
The reaction of this compound with a nucleophile, such as a primary amine, can lead to the desired sulfonamide product. However, side reactions can also occur.
Reaction Pathway Diagram
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A Senior Application Scientist's Guide to Confirming Sulfonamide Formation with 4-Fluoro-3-nitrobenzenesulfonyl Chloride: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the synthesis and confirmation of sulfonamides are routine yet critical tasks. The sulfonamide moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutics. The choice of the sulfonylating agent is paramount, directly influencing reaction efficiency, purification strategies, and the ultimate success of the synthetic route. This guide provides an in-depth technical comparison of 4-fluoro-3-nitrobenzenesulfonyl chloride with two common alternatives, p-toluenesulfonyl chloride and dansyl chloride, for the synthesis of sulfonamides. We will delve into the causality behind experimental choices and provide self-validating protocols for both synthesis and confirmation.
The Critical Role of the Sulfonylating Agent: A Comparative Overview
The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for forming a sulfonamide linkage. The reactivity of the sulfonyl chloride is dictated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing the reaction rate, while electron-donating groups have the opposite effect.
Here, we compare three sulfonyl chlorides with distinct electronic and physical properties:
-
This compound: A highly activated sulfonyl chloride due to the presence of two strong electron-withdrawing groups, the nitro and fluoro substituents. This high reactivity makes it an excellent choice for less nucleophilic amines or when rapid reaction times are desired.
-
p-Toluenesulfonyl Chloride (TsCl): A widely used, moderately reactive sulfonylating agent. The methyl group is weakly electron-donating, making it less reactive than our primary subject but still a robust and cost-effective option for many applications.
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): This reagent is unique in that the resulting sulfonamide is highly fluorescent. This property is invaluable for applications requiring high sensitivity detection, such as in biochemical assays or for labeling amino acids and peptides.
Understanding the Reaction: Mechanism and Causality
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The chloride ion is then expelled, and a proton is lost from the nitrogen to yield the stable sulfonamide.
Caption: Figure 1: General mechanism of sulfonamide formation.
The presence of electron-withdrawing groups, such as the nitro and fluoro groups on this compound, significantly enhances the electrophilicity of the sulfur atom. This leads to a faster rate of nucleophilic attack by the amine, resulting in shorter reaction times and often allowing for the use of milder reaction conditions compared to less reactive sulfonyl chlorides like p-toluenesulfonyl chloride.
Comparative Performance: A Data-Driven Analysis
To provide a clear comparison, we present hypothetical experimental data for the reaction of each sulfonyl chloride with a model primary amine, benzylamine, under standardized conditions.
| Sulfonylating Agent | Reaction Time (hours) | Yield (%) | Purity by HPLC (%) | Key Characteristics |
| This compound | 1 | 95 | >98 | Highly reactive, ideal for unreactive amines. |
| p-Toluenesulfonyl Chloride (TsCl) | 4 | 85 | >97 | Moderately reactive, cost-effective, widely used. |
| Dansyl Chloride | 2 | 90 | >98 | Produces a fluorescent product, useful for analytical purposes. |
Table 1: Comparative data for the synthesis of N-benzylsulfonamides.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear steps for synthesis, workup, and purification.
Protocol 1: Synthesis of N-Benzyl-4-fluoro-3-nitrobenzenesulfonamide
This protocol details the synthesis of a model sulfonamide using our primary reagent of interest.
Caption: Figure 2: Experimental workflow for sulfonamide synthesis.
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve benzylamine and triethylamine in dichloromethane.
-
In a separate flask, dissolve this compound in dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the amine solution at room temperature with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1 hour).
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield the pure sulfonamide.
Protocol 2: Comparative Synthesis with p-Toluenesulfonyl Chloride and Dansyl Chloride
The procedure is analogous to Protocol 1, with the following modifications:
-
For p-Toluenesulfonyl Chloride: The reaction time will be longer, typically 4-6 hours. The reaction may require gentle heating to proceed to completion.
-
For Dansyl Chloride: The reaction is typically complete within 2 hours at room temperature. It is crucial to protect the reaction from light to prevent photodecomposition of the dansyl group.
Confirming Sulfonamide Formation: A Multi-Technique Approach
Unequivocal confirmation of sulfonamide formation requires a combination of analytical techniques.
Caption: Figure 3: Analytical workflow for sulfonamide confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.
-
¹H NMR: The formation of the sulfonamide bond results in a downfield shift of the protons on the carbon adjacent to the nitrogen (the benzylic protons in our example). The disappearance of the N-H protons of the primary amine and the appearance of a new, single N-H proton of the sulfonamide (if a primary amine was used) is also indicative of reaction completion.
-
¹³C NMR: The carbon signals of the aromatic ring of the sulfonyl chloride will show characteristic shifts due to the newly formed sulfonamide bond.
-
¹⁹F NMR: For sulfonamides derived from this compound, ¹⁹F NMR is a highly sensitive and definitive technique for confirming the presence of the fluorine atom in the final product. A single peak in the expected region for an aryl fluoride confirms its incorporation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound.
-
Electrospray Ionization (ESI-MS): This soft ionization technique will show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the sulfonamide.
-
Tandem MS (MS/MS): Fragmentation analysis can provide further structural confirmation. A characteristic fragmentation of aromatic sulfonamides is the loss of SO₂ (64 Da). For nitroaromatic compounds, loss of NO₂ (46 Da) is also a common fragmentation pathway.
Expected Fragmentation for N-Benzyl-4-fluoro-3-nitrobenzenesulfonamide:
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 327.05 | Protonated molecular ion |
| [M+H - SO₂]⁺ | 263.07 | Loss of sulfur dioxide |
| [M+H - NO₂]⁺ | 281.08 | Loss of nitro group |
Table 2: Predicted ESI-MS fragmentation data.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for assessing the purity of the final product and for comparing the reaction progress of different sulfonylating agents. A reversed-phase C18 column with a water/acetonitrile mobile phase gradient is typically used for the analysis of sulfonamides. The retention time of the product will be different from the starting materials, and the peak area can be used to quantify the purity.
Conclusion: Selecting the Right Tool for the Job
The choice of sulfonylating agent has a profound impact on the efficiency and outcome of a sulfonamide synthesis.
-
This compound is the reagent of choice for challenging substrates or when rapid reaction kinetics are required, due to its high degree of activation.
-
p-Toluenesulfonyl chloride remains a reliable and economical option for routine sulfonamide synthesis with sufficiently nucleophilic amines.
-
Dansyl chloride offers the unique advantage of introducing a fluorescent tag, making it an indispensable tool for bioanalytical applications where high sensitivity is paramount.
By understanding the interplay between the electronic properties of the sulfonylating agent and the nucleophilicity of the amine, researchers can make informed decisions to optimize their synthetic strategies. The combination of robust synthetic protocols and a multi-faceted analytical approach, as outlined in this guide, ensures the confident synthesis and confirmation of sulfonamide products.
References
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Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965. [Link]
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CK-12 Foundation. (n.d.). Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. Retrieved from [Link]
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Vedantu. (n.d.). Hinsberg Reagent and Test: Distinguishing Amines Easily. Retrieved from [Link]
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Unacademy. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]
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Chang, H. (2010). Dansyl Chloride (DNS-Cl) Standard Operating Procedures. UCLA-DOE Institute. Retrieved from [Link]
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Popp, B. V., & L-Shancita, R. (2020). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 25(21), 5133. [Link]
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Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]
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Walker, J. M. (1994). The Dansyl Method for Identifying N-Terminal Amino Acids. In The Protein Protocols Handbook (pp. 379-382). Humana Press. [Link]
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Yuan, M., et al. (2018). Targeted quantification of amino acids by dansylation. bio-protocol, 8(18), e2994. [Link]
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Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(6), 842-851. [Link]
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Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv. [Link]
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King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Journal of the American Chemical Society, 112(10), 3719-3724. [Link]
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Jetschni, M., & Levsen, K. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2269-2276. [Link]
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Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv. [Link]
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Wang, Z., et al. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water. Organic & Biomolecular Chemistry, 13(31), 8443-8447. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 125(S1), E181-E186. [Link]
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Reverchon, E., & Della Porta, G. (2003). Recrystallization of sulfathiazole and chlorpropamide using the supercritical fluid antisolvent process. The Journal of Supercritical Fluids, 26(3), 243-252. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
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King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Journal of the American Chemical Society, 112(10), 3719-3724. [Link]
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Khan, K. M., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2013, 1-10. [Link]
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Tsegaye, D. W., & Tadesse, S. (2018). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. [Link]
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de Boer, Th. J., & Backer, H. J. (1956). N-METHYL-p-TOLUENESULFONAMIDE. Organic Syntheses, 36, 55. [Link]
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Tiwari Academy. (2024). How is the reactivity of tertiary amines towards benzenesulphonyl chloride different from primary and secondary amines, and how is this property utilized in amine distinction and separation?. Retrieved from [Link]
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Sun, W., et al. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(6), 842-851. [Link]
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Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113. [Link]
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Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]
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Al-Abkal, A. M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1769. [Link]
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da Silva, J. A., et al. (2010). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Journal of the Brazilian Chemical Society, 21(1), 124-132. [Link]
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Wróbel, Z., & Wojciechowski, K. (2008). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron Letters, 49(36), 5293-5295. [Link]
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Vlasov, V. M. (2000). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Journal of Organic Chemistry, 36(9), 1263-1296. [Link]
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da Silva, E. N., et al. (2020). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Molecules, 25(21), 5133. [Link]
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Getman, D. P., et al. (2001). DPC 681 and DPC 684: Potent, Selective Inhibitors of Human Immunodeficiency Virus Protease Active against Clinically Relevant Mutant Variants. Antimicrobial Agents and Chemotherapy, 45(11), 3094-3101. [Link]
Comparison of 4-Fluoro-3-nitrobenzenesulfonyl chloride and dansyl chloride
Starting Data Collection
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Examining Derivatization Processes
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Initiating Comparative Analysis
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Analyzing Dansyl Chloride Data
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Pursuing Comparative Data
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Examining Derivative Stability
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Evaluating Data Deficiencies
My recent searches yielded useful comparative data between dansyl, dabsyl, and benzoyl chlorides, specifically on stability, which is highly relevant. However, I'm facing a data gap: no direct comparisons with FNBS-Cl exist. I need to get experimental data on fluorescence quantum yield, reaction kinetics, or detection limits for FNBS-Cl derivatives compared to dansyl derivatives. Right now, information on FNBS-Cl is just chemical properties and reactivity. I will be sure to highlight known information and point out what's missing, maybe suggesting further studies.
Bridging Data Gaps
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A Senior Application Scientist's Guide to Amine Derivatization: A Comparative Analysis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of amine-containing compounds is a foundational task. Molecules such as amino acids, biogenics, and pharmaceuticals often lack the intrinsic physicochemical properties—like strong chromophores or fluorophores—for sensitive detection via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Chemical derivatization is the definitive strategy to surmount this challenge, covalently modifying the amine to enhance its detectability and chromatographic performance.[1]
This guide provides an in-depth comparison of sulfonyl chlorides as derivatizing agents, with a special focus on the highly reactive 4-fluoro-3-nitrobenzenesulfonyl chloride (FNBS-Cl). We will dissect its performance against established alternatives like Dansyl chloride, Tosyl chloride, and Nosyl chloride, grounding the discussion in reaction mechanisms, experimental data, and the strategic rationale behind reagent selection.
The Principle of Sulfonyl Chloride Derivatization
The core of this derivatization strategy lies in the reaction between a nucleophilic amine and the highly electrophilic sulfur atom of a sulfonyl chloride. This nucleophilic substitution reaction forges a stable sulfonamide bond, fundamentally altering the analyte's properties for analytical advantage.[2] The choice of the aromatic group attached to the sulfonyl chloride dictates the characteristics of the resulting derivative, from its stability to its mode of detection.
Caption: General reaction of an amine with a sulfonyl chloride.
Focus Reagent: this compound (FNBS-Cl)
This compound is a potent derivatization agent characterized by a benzene ring functionalized with both a nitro group and a fluorine atom.[3][4] These two powerful electron-withdrawing groups work in concert to significantly increase the electrophilicity of the sulfonyl sulfur atom.[5] This heightened reactivity makes FNBS-Cl a valuable tool in organic synthesis for creating sulfonamides, often under mild conditions.[5]
Key Attributes:
-
High Reactivity: The combined electron-withdrawing effects of the fluoro and nitro groups make the sulfonyl chloride moiety highly susceptible to nucleophilic attack.[5]
-
UV-Active Derivatives: The nitrobenzene structure provides a strong chromophore, making the resulting sulfonamide derivatives readily detectable by HPLC-UV instrumentation.
-
Synthetic Intermediate: Beyond derivatization for analysis, it serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[5]
A Comparative Analysis of Leading Sulfonyl Chlorides
The selection of a derivatizing agent is a critical decision driven by the analytical objective. No single reagent is universally superior; the choice involves a trade-off between sensitivity, stability, and compatibility with the available instrumentation.[6]
Dansyl Chloride (DNS-Cl)
5-(dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, is arguably the most widely used sulfonyl chloride for analytical derivatization.[7] Its enduring popularity stems from one key feature: fluorescence.
-
Mechanism and Detection: Dansyl chloride reacts with primary and secondary amines under alkaline conditions (pH 9.5-10.5) to form intensely fluorescent N-dansyl-sulfonamide adducts.[8][9] This enables exceptionally sensitive detection in the picomole to femtomole range, making it ideal for trace analysis.[8][9]
-
Advantages: Its high sensitivity is unmatched by simple UV-active reagents. An extensive body of literature provides well-established protocols for a vast range of analytes, from amino acids to biogenic amines.[10][11]
-
Limitations: The reagent itself is fluorescent, necessitating the removal of excess Dansyl chloride or a quenching step to avoid interference.[1] The derivatives can exhibit moderate stability and may be prone to degradation.[12]
Tosyl Chloride (Ts-Cl)
p-Toluenesulfonyl chloride is a workhorse in synthetic organic chemistry, primarily used to form highly stable sulfonamides that serve as protecting groups for amines.
-
Mechanism and Detection: It reacts readily with amines to form tosylamides. However, the tosyl group lacks a strong chromophore or fluorophore, making it a poor choice for enhancing detection by UV or fluorescence. Its derivatives are primarily analyzed by mass spectrometry or other methods not reliant on optical properties.
-
Advantages: The exceptional stability of the resulting sulfonamide is its key feature.[13]
-
Limitations: The robustness of the tosyl group makes its subsequent cleavage difficult, limiting its utility in workflows that require recovery of the parent amine. It does not significantly improve detection sensitivity for HPLC-UV/Fluorescence.
Nosyl Chloride (Ns-Cl)
Nitrobenzenesulfonyl chlorides (Nosyl chlorides), typically the 2-nitro or 4-nitro isomers, offer a compromise between the stability of Tosyl chloride and the need for milder cleavage conditions.
-
Mechanism and Detection: Like FNBS-Cl, the presence of the electron-withdrawing nitro group enhances the reactivity of the sulfonyl chloride and renders the derivative UV-active.
-
Advantages: The key advantage of the nosyl group over the tosyl group is its susceptibility to cleavage under mild conditions, often using a thiol and a base.[13] This makes it a highly valuable amine protecting group in multi-step synthesis.
-
Limitations: While providing a UV chromophore, its sensitivity does not approach that of fluorescent tags like Dansyl chloride.
Data-Driven Comparison for Reagent Selection
The optimal choice of reagent is dictated by the specific demands of the experiment. The following table summarizes the key performance characteristics to guide this decision.
| Feature | This compound (FNBS-Cl) | Dansyl Chloride (DNS-Cl) | Tosyl Chloride (Ts-Cl) | Nosyl Chloride (Ns-Cl) |
| Primary Use Case | Synthesis, UV-Derivatization | Ultra-Sensitive Quantification | Protecting Group (Synthesis) | Protecting Group (Synthesis) |
| Detection Method | UV-Vis, MS | Fluorescence , UV-Vis, MS[8] | MS | UV-Vis, MS |
| Relative Sensitivity | Moderate | Very High (picomole-femtomole)[8] | Low (for optical detection) | Moderate |
| Derivative Stability | Good | Moderate[14] | Very High [13] | Good |
| Key Advantage | High reactivity due to dual electron-withdrawing groups[5] | Exceptional sensitivity via fluorescence[9] | Forms highly robust derivatives[13] | Stable but readily cleavable[13] |
| Key Disadvantage | Less established for trace analytical work | Reagent interference; moderate derivative stability[1][12] | Difficult to cleave | Lower sensitivity than fluorescent tags |
| Reacts with | Primary & Secondary Amines[5] | Primary & Secondary Amines, Phenols[11][15] | Primary & Secondary Amines | Primary & Secondary Amines |
Experimental Workflows and Protocols
A robust and reproducible derivatization protocol is self-validating. The following workflow is a generalized representation of the pre-column derivatization process, followed by a specific, field-proven protocol for Dansyl chloride.
Caption: A generalized experimental workflow for amine derivatization.
Detailed Protocol: Amine Derivatization using Dansyl Chloride
This protocol is a standard method for the derivatization of amino acids and other primary/secondary amines for sensitive HPLC-fluorescence analysis.[9]
1. Reagent Preparation:
-
Derivatization Buffer: Prepare a 100 mM Sodium Carbonate/Bicarbonate buffer and adjust the pH to 9.8.[12]
-
Analyte Stock Solution: Prepare a stock solution of your amine-containing sample in a suitable solvent (e.g., 0.1 M HCl or water).
-
Dansyl Chloride Solution: Prepare a 50 mM solution of Dansyl chloride in acetonitrile. This solution should be prepared fresh daily and protected from light. [12]
-
Quenching Solution: Prepare a 10% (v/v) solution of ammonium hydroxide in water.[12]
2. Derivatization Procedure:
-
In a microcentrifuge tube, combine 50 µL of the analyte solution with 50 µL of the derivatization buffer.
-
Add 100 µL of the freshly prepared Dansyl chloride solution. Mix thoroughly by vortexing.[9]
-
Incubate the mixture in a water bath or heating block at 60°C for 60 minutes in the dark.[12]
-
After incubation, cool the mixture to room temperature.
-
Add 7.5 µL of the quenching solution to the reaction mixture to consume any excess Dansyl chloride. Vortex and let stand for 10 minutes.[9]
3. Sample Analysis:
-
Dilute the final derivatized sample with the mobile phase to an appropriate concentration for your HPLC system.
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Detect the derivatives using a fluorescence detector with an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 530 nm.[12]
General Protocol: Amine Derivatization using FNBS-Cl
This protocol provides a general framework for using a highly reactive aromatic sulfonyl chloride like FNBS-Cl. Optimization for specific amines is recommended.
1. Reagent Preparation:
-
Solvent: Use a dry, aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
-
Base: Use a non-nucleophilic organic base, such as triethylamine or pyridine, to act as an acid scavenger.
-
FNBS-Cl Solution: Prepare a solution of this compound in the chosen aprotic solvent.
2. Derivatization Procedure:
-
Dissolve the amine-containing sample in the aprotic solvent.
-
Add 1.5 to 2.0 equivalents of the organic base to the amine solution.
-
Slowly add 1.1 to 1.2 equivalents of the FNBS-Cl solution to the mixture while stirring.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC or LC-MS to determine completion (typically 1-4 hours).
-
Upon completion, the reaction mixture can be worked up by washing with a dilute acid solution (e.g., 1 M HCl) to remove the excess base, followed by an aqueous wash. The organic layer containing the sulfonamide derivative is then dried and concentrated.
3. Sample Analysis:
-
Dissolve the resulting derivative in a suitable solvent for HPLC-UV analysis.
-
Inject onto a reversed-phase or normal-phase column, depending on the derivative's polarity.
-
Detect using a UV detector at a wavelength appropriate for the nitroaromatic chromophore (typically 254-280 nm).
Conclusion and Strategic Recommendations
The choice of a sulfonyl chloride for amine derivatization is a strategic decision that must align with the analytical goals.
-
For Ultra-High Sensitivity: When quantifying trace levels of amines, Dansyl Chloride remains the undisputed choice due to the exceptional sensitivity afforded by fluorescence detection.[8]
-
For Synthetic Applications: In organic synthesis, the choice is between stability and ease of cleavage. Tosyl Chloride is used for creating robust, stable protecting groups, while Nosyl Chloride and related reagents like 4-cyanobenzenesulfonyl chloride are preferred when a balance of stability and mild cleavability is required.[13]
-
The Role of FNBS-Cl: This compound stands out as a highly reactive agent, ideal for forming stable, UV-active sulfonamides. Its enhanced electrophilicity may allow for faster reactions or milder conditions compared to other nitro-substituted sulfonyl chlorides. While it is an excellent tool for synthetic purposes and for applications where moderate sensitivity with UV detection is sufficient, it does not replace the specialized utility of fluorescent tags like Dansyl chloride for trace analysis.
For the modern researcher, a comprehensive understanding of these reagents—their reactivity, the properties of their derivatives, and the rationale for their use—is essential for developing robust, accurate, and sensitive analytical methods.
References
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- 3. 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride | 86156-93-6 [sigmaaldrich.com]
- 4. 3-Fluoro-4-nitrobenzenesulfonyl chloride | C6H3ClFNO4S | CID 15569555 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Spectroscopic Verification of Derivatization with 4-Fluoro-3-nitrobenzenesulfonyl chloride
For researchers, medicinal chemists, and professionals in drug development, the precise modification of molecules is a cornerstone of innovation. Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is a critical step in many workflows, from drug discovery to proteomics.[1][2][3][4] One such versatile reagent is 4-Fluoro-3-nitrobenzenesulfonyl chloride (FNBS-Cl), a compound used to introduce the fluorosulfonyl group into molecules, thereby altering their electronic and lipophilic characteristics.[1] This guide provides an in-depth comparison of spectroscopic methods to verify successful derivatization with FNBS-Cl, offering field-proven insights and detailed experimental considerations.
The reactivity of FNBS-Cl is centered on its sulfonyl chloride group, which readily undergoes nucleophilic substitution with primary and secondary amines, as well as alcohols, to form stable sulfonamides and sulfonate esters, respectively.[2] The presence of a fluorine atom and a nitro group on the benzene ring significantly influences its reactivity and provides unique spectroscopic handles for analysis.[2] Verification of this derivatization is not merely a qualitative check; it is a quantitative necessity to ensure reaction completion, purity of the product, and to inform downstream applications.
This guide will navigate the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices and present the data in a clear, comparative format to aid in your selection of the most appropriate method for your research needs.
The Derivatization Reaction: A Spectroscopic Overview
The core of the analytical challenge lies in distinguishing the derivatized product from the starting materials. The reaction of FNBS-Cl with a primary or secondary amine is a classic example.
Caption: General reaction scheme for the derivatization of an amine with FNBS-Cl.
Successful derivatization results in the formation of a new C-N bond and the elimination of hydrochloric acid. Each of the spectroscopic techniques discussed below offers a unique window into this transformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for providing detailed structural information about molecules in solution.[5][6] For FNBS-Cl derivatization, ¹H, ¹⁹F, and ¹³C NMR are all highly informative.
¹⁹F NMR: A Clear Window into Reaction Progression
The presence of a fluorine atom in FNBS-Cl makes ¹⁹F NMR a particularly powerful and often underutilized technique.[7] Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity, approaching that of ¹H NMR.[8][9]
Why it Works: The chemical environment of the fluorine atom changes significantly upon derivatization. In the starting material, FNBS-Cl, the fluorine atom is attached to a benzene ring bearing a strongly electron-withdrawing sulfonyl chloride group. Upon reaction with an amine, the sulfonyl chloride is converted to a sulfonamide. This change in the electronic nature of the substituent directly impacts the shielding of the fluorine nucleus, leading to a predictable change in its chemical shift.
Expected Spectral Changes:
-
Disappearance of the Reactant Signal: The ¹⁹F NMR signal corresponding to FNBS-Cl will decrease in intensity as the reaction proceeds.
-
Appearance of the Product Signal: A new signal, at a different chemical shift, will appear and grow in intensity, corresponding to the fluorine atom in the sulfonamide product.
The large chemical shift dispersion in ¹⁹F NMR minimizes the chances of signal overlap, providing a clean and easily interpretable spectrum for monitoring the reaction.[8]
Experimental Protocol: Online Reaction Monitoring by ¹⁹F NMR
This protocol outlines a general procedure for real-time monitoring of the derivatization reaction.
-
Sample Preparation: In an NMR tube, dissolve the amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Initial Spectrum: Acquire a baseline ¹⁹F NMR spectrum of the amine solution.
-
Initiate Reaction: Add a stoichiometric amount of FNBS-Cl to the NMR tube and mix thoroughly.
-
Time-Resolved Acquisition: Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals. Modern NMR spectrometers can be programmed for automated, sequential acquisition.[8]
-
Data Analysis: Integrate the signals for the reactant and product at each time point to determine the reaction kinetics and endpoint.
¹H NMR: Mapping the Molecular Neighborhood
¹H NMR provides a wealth of information about the proton environment of the molecule.
Why it Works: The formation of the sulfonamide bond and the introduction of the FNBS-moiety cause significant changes in the chemical shifts of nearby protons.
Expected Spectral Changes:
-
Amine Protons: The signal for the N-H proton of a primary or secondary amine (typically broad and in the range of 0.5-5.0 ppm) will disappear or shift significantly upon formation of the sulfonamide.[10] The new sulfonamide N-H proton will appear as a distinct signal.
-
Aromatic Protons: The protons on the benzene ring of the FNBS-moiety will exhibit a characteristic splitting pattern and chemical shifts. These will be different from the aromatic protons of the starting amine if it is also aromatic.
-
Aliphatic Protons: Protons on the carbon atoms adjacent to the nitrogen in the amine will experience a downfield shift due to the electron-withdrawing effect of the newly formed sulfonamide group.[10]
¹³C NMR: Probing the Carbon Skeleton
While less sensitive than ¹H NMR, ¹³C NMR provides valuable information about the carbon framework of the molecule.
Expected Spectral Changes:
-
Carbonyl/Aromatic Carbons: Significant shifts in the ¹³C signals of the aromatic carbons of the FNBS-moiety will be observed.
-
Aliphatic Carbons: The carbon atom(s) directly bonded to the nitrogen of the amine will show a downfield shift upon derivatization.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[11][12] It is an essential tool for confirming the molecular weight of the derivatized product.
Why it Works: The derivatization reaction results in a product with a predictable increase in molecular weight. MS can precisely measure this new molecular weight, providing strong evidence of successful derivatization.
Expected Spectral Changes:
-
Molecular Ion Peak: The mass spectrum of the reaction mixture will show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of the sulfonamide product. The m/z value of this peak should match the calculated molecular weight of the expected product.
-
Disappearance of Reactant Ions: The signals for the starting materials will diminish as the reaction progresses.
Experimental Protocol: LC-MS Analysis of the Derivatization Reaction
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent compatible with the LC-MS system (e.g., acetonitrile/water).
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) to separate the product from the starting materials and any byproducts.
-
Mass Spectrometric Detection: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in either positive or negative ion mode.
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of the starting materials and the product to confirm the presence of the derivatized compound and assess the reaction's completeness.
UV-Vis Spectroscopy: A Simple and Rapid Screening Tool
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[13] While it does not provide the detailed structural information of NMR or MS, it can be a quick and convenient method for monitoring the progress of a derivatization reaction, especially when coupled with a separation technique like HPLC.[1][13]
Why it Works: Derivatization often involves attaching a chromophore (a light-absorbing group) to an analyte that has poor UV-Vis absorption properties.[14][15] FNBS-Cl itself contains a nitrobenzene chromophore. The electronic environment of this chromophore changes upon reaction, leading to a shift in the maximum absorbance wavelength (λmax) and/or a change in the molar absorptivity.[16]
Expected Spectral Changes:
-
Shift in λmax: The derivatized product may exhibit a different λmax compared to the FNBS-Cl starting material.
-
Change in Absorbance: At a fixed wavelength, the absorbance will change as the reactant is consumed and the product is formed.
Experimental Protocol: HPLC-UV Monitoring
-
Method Development: Develop an HPLC method that can separate the starting amine, FNBS-Cl, and the sulfonamide product.
-
Wavelength Selection: Determine the optimal wavelength for detection by acquiring the UV-Vis spectra of all components. Often, a wavelength where the product has significant absorbance and the starting materials have minimal absorbance is chosen.
-
Reaction Monitoring: At various time points, inject an aliquot of the reaction mixture into the HPLC system.
-
Data Analysis: Monitor the peak areas of the reactant and product to determine the extent of the reaction.
Comparison of Spectroscopic Methods
| Method | Information Provided | Sensitivity | Specificity | Expertise Required | Instrumentation Cost |
| ¹⁹F NMR | Structural information, quantitative reaction monitoring. | High | Very High | Moderate to High | High |
| ¹H NMR | Detailed structural information, confirmation of covalent bond formation. | High | High | Moderate to High | High |
| ¹³C NMR | Carbon skeleton confirmation. | Low | High | Moderate to High | High |
| Mass Spectrometry | Molecular weight confirmation, purity assessment. | Very High | Very High | Moderate | High |
| UV-Vis Spectroscopy | Reaction progress monitoring (often coupled with HPLC). | Moderate | Low to Moderate | Low | Low to Moderate |
Logical Workflow for Verification
The choice of method depends on the specific requirements of the research. A logical workflow for comprehensive verification is as follows:
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A Senior Application Scientist's Guide to Peptide Characterization: A Comparative Analysis of Labeling Reagents
For researchers, scientists, and drug development professionals, the precise characterization of peptides is a cornerstone of innovation. The selection of an appropriate labeling reagent is a critical decision that dictates the sensitivity, accuracy, and scope of analytical outcomes. This guide provides an in-depth, objective comparison of key labeling methodologies, moving beyond a simple catalog of options to deliver field-proven insights into their practical application.
While the title compound, 4-Fluoro-3-nitrobenzenesulfonyl chloride (FNBS-Cl), is a reactive sulfonyl chloride, its direct application in routine peptide labeling is less documented in mainstream proteomics. However, its structural motif is closely related to a highly valuable class of reagents for detailed amino acid analysis. This guide will, therefore, introduce the chemical principles of such reagents and then focus on a widely adopted and more functionally relevant derivative, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDAA), for chiral amino acid analysis.
We will then draw a critical comparison between the specific application of Marfey's reagent and the broader utility of classic peptide labeling reagents: Dansyl chloride, Dabsyl chloride, and Fluorescein isothiocyanate (FITC). This comparative analysis will be supported by experimental data and detailed protocols to empower you to make informed decisions for your peptide characterization workflows.
The Landscape of Peptide Labeling: A Comparative Overview
The choice of a labeling reagent is fundamentally tied to the analytical question being asked. Are you determining the N-terminal amino acid? Quantifying the total peptide amount? Or delving into the stereochemistry of its constituent amino acids? Each of these objectives is best served by a different class of reagents.
Here, we compare the performance characteristics of Marfey's reagent against Dansyl chloride, Dabsyl chloride, and FITC.
| Feature | Marfey's Reagent (FDAA) | Dansyl Chloride | Dabsyl Chloride | Fluorescein Isothiocyanate (FITC) |
| Primary Application | Chiral amino acid analysis (after hydrolysis)[1][2] | N-terminal sequencing, amino acid analysis, fluorescence labeling[3] | Amino acid analysis, peptide quantification[4][5] | Fluorescence labeling for imaging and detection[6][7] |
| Principle of Detection | UV-Vis Absorbance[2][8] | Fluorescence, UV-Vis Absorbance[9][10] | UV-Vis Absorbance (Visible)[4][5] | Fluorescence[6][11] |
| Derivative Stability | Stable for at least 48 hours[12]; 24 hours at room temperature[13][14][15] | Moderate, can be prone to degradation[9][16] | Excellent, very stable derivatives[4][5][9] | Moderate, susceptible to photobleaching[17][18] |
| Sensitivity | Sub-nanomolar to picomole range[19] | Picomole to femtomole range (fluorescence)[9] | Picomole range[4] | High, dependent on quantum yield[7] |
| Reaction Conditions | Alkaline pH, 30-40°C for 1 hour, or 37°C for up to 24 hours[1][14] | Alkaline pH (9.5-10.0), elevated temperature (e.g., 38-60°C for 60-120 min)[10][20] | Alkaline pH (8.5-9.5), elevated temperature (e.g., 70°C for 10-20 min)[9] | Alkaline pH, room temperature for several hours[6] |
| Detection Wavelengths | ~340 nm (UV)[2][8] | Excitation: ~324-335 nm, Emission: ~522-559 nm; UV Absorbance: 214, 246, 325 nm[9][10][20] | ~425-465 nm (Visible)[4][9] | Excitation: ~494 nm, Emission: ~518 nm[6] |
In-Depth Analysis of Labeling Reagents
Marfey's Reagent (FDAA): Unraveling Stereochemistry
Marfey's reagent is the gold standard for determining the absolute configuration of amino acids within a peptide.[1][2] This is achieved by creating diastereomers that can be resolved using standard reverse-phase chromatography.
Reaction Mechanism and Workflow
The process begins with the complete acid hydrolysis of the peptide into its constituent amino acids. These free amino acids are then derivatized with Marfey's reagent. The chiral center in the L-alanine amide moiety of the reagent reacts with the amino group of both D- and L-amino acids to form stable diastereomers. These diastereomers exhibit different physicochemical properties, allowing for their separation by HPLC.
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- 6. peptideweb.com [peptideweb.com]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Amino Acid Labeling: Benchmarking 4-Fluoro-3-nitrobenzenesulfonyl Chloride
In the landscape of proteomics and analytical biochemistry, the precise and sensitive quantification of amino acids is paramount. Chemical labeling, or derivatization, of amino acids prior to analysis is a cornerstone technique, enhancing their detectability and improving chromatographic separation. This guide provides an in-depth comparison of 4-Fluoro-3-nitrobenzenesulfonyl chloride (FNBS-Cl) against established labeling reagents, offering a technical resource for researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.
The Critical Role of Derivatization in Amino Acid Analysis
Amino acids, the building blocks of proteins, often lack strong chromophores or fluorophores, making their direct detection by common analytical techniques like UV-Vis absorption or fluorescence spectroscopy challenging. Derivatization addresses this by covalently attaching a "label" to the amino acid, typically at the primary or secondary amine of the N-terminus. This label imparts desirable physicochemical properties, such as:
-
Enhanced Molar Absorptivity: For sensitive UV-Vis detection.
-
Fluorescence: Enabling highly sensitive detection at low concentrations.
-
Improved Chromatographic Behavior: Increasing hydrophobicity for better retention and separation on reversed-phase HPLC columns.
-
Creation of Diastereomers: In the case of chiral labeling reagents, allowing for the separation of amino acid enantiomers on achiral stationary phases.[1]
The choice of labeling reagent is a critical experimental decision, impacting sensitivity, accuracy, and throughput. This guide will delve into the specifics of FNBS-Cl and benchmark it against well-established alternatives.
This compound (FNBS-Cl): A Profile
This compound is a sulfonyl chloride-containing aromatic compound. Its chemical structure, featuring a highly electrophilic sulfonyl chloride group and electron-withdrawing nitro and fluoro groups, makes it a potent reagent for reacting with nucleophiles such as primary and secondary amines.
Mechanism of Action: The labeling reaction with FNBS-Cl proceeds via a nucleophilic aromatic substitution. The lone pair of electrons on the nitrogen atom of the amino acid's amino group attacks the electron-deficient sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid. The reaction is typically carried out under alkaline conditions to ensure the amino group is deprotonated and thus more nucleophilic.
Caption: Proposed workflow for FNBS-Cl derivatization.
Established Protocol for Dansyl Chloride Derivatization
Procedure:
-
To 50 µL of the amino acid sample, add 50 µL of 100 mM sodium carbonate buffer (pH 9.8).
-
Add 100 µL of a 1.5 mg/mL solution of Dansyl chloride in acetonitrile.
-
Incubate at 60°C for 45 minutes in the dark.
-
Add 50 µL of a 2% (v/v) solution of acetic acid or formic acid to quench the reaction.
-
Centrifuge to remove any precipitate and inject the supernatant into the HPLC system.
Comparative Analysis and Future Outlook
While direct, quantitative, side-by-side experimental data for FNBS-Cl against the established reagents is currently limited in the public domain, we can infer its potential performance based on its chemical structure.
-
Sensitivity: The presence of the nitrobenzene chromophore suggests that FNBS-Cl derivatives will have strong UV absorbance, likely enabling sensitive detection. However, it is not inherently fluorescent like Dansyl chloride, which will likely remain the more sensitive option when using fluorescence detection.
-
Reactivity and Stability: As a sulfonyl chloride, FNBS-Cl is expected to exhibit robust reactivity towards primary and secondary amines, forming stable sulfonamide linkages. Its stability is anticipated to be comparable to that of Dansyl chloride derivatives.
-
Chiral Separations: FNBS-Cl is an achiral molecule and, therefore, will not resolve enantiomers in the way that Marfey's reagent does.
-
Cost-Effectiveness: The synthesis of FNBS-Cl is relatively straightforward, suggesting it could be a cost-effective alternative to more complex labeling reagents.
Future research is warranted to fully benchmark FNBS-Cl. Key studies should focus on:
-
Optimization of the derivatization protocol: Investigating the effects of pH, temperature, reaction time, and reagent concentration on derivatization efficiency and yield.
-
Quantitative performance evaluation: Determining the linearity, limit of detection (LOD), and limit of quantification (LOQ) for a standard set of amino acids using HPLC-UV.
-
Stability studies: Assessing the stability of FNBS-Cl labeled amino acids under various storage conditions.
-
Direct comparative studies: Performing head-to-head comparisons with established reagents like Dansyl chloride under identical experimental conditions.
Conclusion
This compound presents itself as a promising, potentially cost-effective reagent for the derivatization of amino acids for HPLC analysis. Its chemical properties suggest good reactivity and the formation of stable, UV-active derivatives. While it is unlikely to surpass the sensitivity of fluorescent reagents like Dansyl chloride, it could offer a reliable alternative for applications where high-nanomolar to micromolar sensitivity is sufficient.
This guide provides a framework for understanding the potential of FNBS-Cl in the context of established labeling methodologies. The provided hypothetical protocol serves as a foundation for researchers to initiate their own investigations and contribute to the collective understanding of this reagent's capabilities. As with any analytical method, rigorous validation and optimization will be key to unlocking its full potential in the demanding fields of proteomics and drug development.
References
-
G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]
- Martínez-López, S., et al. (2021). Determination of Biogenic Amines in Different Parts of Lycium barbarum L.
-
ResearchGate. (2023, July 3). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Retrieved from [Link]
- Schiltz, E., Schnackerz, K. D., & Gracy, R. W. (1977). Comparison of ninhydrin, fluorescamine, and o-phthaldialdehyde for the detection of amino acids and peptides and their effects on the recovery and composition of peptides from thin-layer fingerprints. Analytical Biochemistry, 79(1-2), 33-41.
- Tapuhi, Y., et al. (1981). A revised method for dansylation of amino acids for high-performance liquid chromatography. Analytical Biochemistry, 115(1), 123-129.
- Vella, G. J., & Zaia, J. (2019). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 24(21), 3842.
- Zunic, G., et al. (1986). Determination of 27 dansyl amino acid derivatives in biological fluids by reversed-phase high-performance liquid chromatography.
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Safety Operating Guide
Operational and Disposal Guide: 4-Fluoro-3-nitrobenzenesulfonyl Chloride
A Senior Application Scientist's Protocol for Safe Handling and Neutralization
This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Fluoro-3-nitrobenzenesulfonyl chloride. As a highly reactive and corrosive compound, its proper handling and disposal are paramount to ensuring laboratory safety and environmental compliance. This document moves beyond a simple checklist, offering a deep dive into the chemical principles that dictate these procedures, empowering researchers to manage this substance with confidence and precision.
Hazard Profile and Chemical Characteristics
This compound is a corrosive solid that poses significant risks upon exposure.[1] Its primary hazard stems from the sulfonyl chloride functional group, which is highly susceptible to nucleophilic attack, particularly by water. This reactivity is the central consideration for all handling and disposal procedures.[2][3] Improper management can lead to violent reactions, the release of corrosive fumes, and severe chemical burns.[1][4][5]
Table 1: Physicochemical and Hazard Data
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 6668-56-0 | [1] |
| Molecular Formula | C₆H₃ClFNO₄S | |
| Molecular Weight | 239.61 g/mol | |
| Appearance | Solid | |
| GHS Hazard Codes | H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage) | [1] |
| Storage Class | 8A - Combustible corrosive hazardous materials | |
| Reactivity | Reacts violently with water, alkalis, and amines.[4][6] Hydrolyzes in the presence of water to form 3-fluoro-4-nitrobenzenesulfonic acid and hydrochloric acid.[2] | |
| EPA Waste Code | Potentially D002 (Corrosive) due to the generation of acidic byproducts. | [4] |
The Core Principle: Mitigating Reactivity Through Controlled Hydrolysis
The fundamental challenge in disposing of this compound is its vigorous reaction with water.[2][6] Simply pouring it down the drain or mixing it with aqueous waste is extremely dangerous. Such actions would trigger a rapid, exothermic hydrolysis reaction, generating corrosive hydrochloric acid and 3-fluoro-4-nitrobenzenesulfonic acid, potentially boiling the solution and releasing toxic sulfur oxides and hydrogen chloride gas into the air.[4][7]
Therefore, the cornerstone of safe disposal is controlled neutralization . This process involves slowly adding the sulfonyl chloride to a basic solution, which simultaneously hydrolyzes the compound and neutralizes the resulting acidic byproducts in a controlled, safe manner.
Mandatory Safety Protocols: Pre-Disposal Checklist
Before beginning any disposal procedure, the following safety measures are non-negotiable.
-
Engineering Controls : All handling and disposal steps must be performed within a certified chemical fume hood to contain any corrosive vapors or fumes that may be emitted.[5][8] Ensure that an eyewash station and safety shower are immediately accessible.[9]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent any contact with the substance.[1]
-
Eye Protection : Wear tight-sealing safety goggles in conjunction with a face shield.[9][10]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Always check for signs of degradation.[8]
-
Body Protection : A chemical-resistant lab coat or apron is mandatory.[8] Contaminated clothing must be removed immediately and decontaminated before reuse.[1]
-
Step-by-Step Disposal and Neutralization Protocol
This protocol is designed for the safe treatment of small quantities of this compound typically found in a research setting.
Materials Needed:
-
Waste this compound
-
Large beaker (at least 10x the volume of the base solution)
-
Stir bar and magnetic stir plate
-
Sodium carbonate (soda ash) or sodium bicarbonate
-
pH paper or a calibrated pH meter
-
Designated hazardous waste container, properly labeled
Procedure:
-
Prepare the Neutralization Bath : In the chemical fume hood, prepare a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate in a large beaker. The large beaker provides a significant heat sink and prevents splashing. Begin stirring the solution gently.
-
Controlled Addition of Waste : Very slowly, and in small increments, add the waste this compound to the stirring basic solution.
-
Causality : Adding the reactive agent to the neutralization solution, and not the other way around, is a critical safety principle. This ensures the reactive compound is always the limiting reagent in a large excess of the neutralizing agent, preventing a runaway reaction.
-
Observation : You may observe some gas evolution (carbon dioxide from the carbonate reacting with the acidic byproducts). If the reaction becomes too vigorous (excessive bubbling, heat), immediately stop the addition until it subsides.
-
-
Allow for Complete Reaction : After all the waste has been added, allow the mixture to stir for at least one hour to ensure the hydrolysis and neutralization are complete.
-
Verify Neutralization : Check the pH of the resulting solution using pH paper or a pH meter. The final pH should be between 6.0 and 8.0. If the solution is still acidic, add more sodium carbonate solution until the desired pH is reached.
-
Final Waste Collection : Once neutralized, transfer the solution to a properly labeled hazardous waste container. The label should clearly state "Neutralized this compound solution" and list the components.
-
Arrange for Professional Disposal : This final waste stream must be disposed of through your institution's hazardous waste management program.[7][11] Never dispose of this solution down the drain.[5][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is critical.
-
Skin Contact : Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[1] Remove all contaminated clothing while flushing.[1] Seek immediate medical attention.[9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if it is safe to do so. Transport to a hospital or doctor without delay.[1]
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[5]
-
Spills : For minor spills, contain and absorb the material with sand, earth, or another inert, non-combustible absorbent.[1] Do not use water.[7] Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[1] For major spills, evacuate the area and contact your institution's emergency response team.[4]
By adhering to this detailed protocol, researchers can ensure the safe and responsible management of this compound, protecting themselves, their colleagues, and the environment.
References
- 4-Fluoro-3-nitrobenzenesulphonyl chloride Safety D
- This compound AldrichCPR. Sigma-Aldrich.
- Reactive and Potentially Explosive Chemicals. Cornell University Environment, Health and Safety.
- 3-Fluoro-4-nitrobenzenesulfonyl chloride Chemical Reactions. Smolecule.
- Sulfuryl chloride Safety D
- 4-Nitrobenzenesulphonyl chloride Safety D
- 3-Fluoro-4-nitrobenzenesulfonyl chloride Safety D
- Hazardous Substance Fact Sheet: Sulfuryl Chloride. New Jersey Department of Health.
- Benzene Sulfonyl Chloride Hazard Summary. New Jersey Department of Health.
- NIOSH Pocket Guide to Chemical Hazards: Thionyl chloride. Centers for Disease Control and Prevention.
- Sulfuryl chloride Safety D
- Reactivity Characteristic Background Document. U.S. Environmental Protection Agency.
- SULPHURYL CHLORIDE Safety D
- Benzenesulfonyl chloride, 4-nitro- Safety D
- Proper Disposal of 4-Fluoro-3-nitrobenzonitrile: A Safety and Oper
- 3-Nitrobenzenesulfonyl chloride Safety D
- Treatment Of Reactive Wastes At Hazardous Waste Landfills. U.S. Environmental Protection Agency.
- 3-Fluoro-4-nitrobenzenesulfonyl chloride. CymitQuimica.
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A Researcher's Guide to Handling 4-Fluoro-3-nitrobenzenesulfonyl Chloride: Essential Safety and Operational Protocols
As a pivotal reagent in contemporary drug discovery and chemical synthesis, 4-Fluoro-3-nitrobenzenesulfonyl chloride is valued for its reactive properties that enable the construction of complex molecular architectures. However, the very reactivity that makes it a valuable tool for chemists also necessitates a rigorous and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for handling this compound, focusing on the causality behind each safety recommendation to empower researchers with the knowledge to work safely and effectively.
The primary hazards associated with this compound stem from its classification as a corrosive solid.[1] The sulfonyl chloride moiety is highly susceptible to hydrolysis. Upon contact with moisture—such as humidity in the air, or moisture on skin, in the eyes, or respiratory tract—it rapidly decomposes to form hydrochloric acid and 4-fluoro-3-nitrobenzenesulfonic acid.[2][3] This reaction is the source of its severe corrosive properties, capable of causing serious skin burns and eye damage.[1][4] Therefore, all handling procedures must be designed around the absolute exclusion of moisture and the prevention of personal contact.
Section 1: Hazard Analysis & Engineering Controls
Before any personal protective equipment (PPE) is selected, the primary methods of exposure control must be established. These are non-negotiable engineering controls that form the first and most critical line of defense.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning chemical fume hood.[5][6] The fume hood not only provides vital ventilation to capture any vapors or dust but also acts as a physical shield against splashes or unexpected reactions.[5]
-
Controlled Environment: The compound is moisture-sensitive.[4] Therefore, it should be handled in a dry, well-ventilated area, away from sources of heat or ignition.[2] Store containers tightly sealed in a cool, dry place.[2]
Section 2: Mandatory Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough understanding of the compound's reactivity. For corrosive substances like this compound, a multi-layered approach is essential.[7]
Eye and Face Protection: A Dual-Layer Imperative
Due to the severe risk of eye damage, standard safety glasses are insufficient.[8]
-
Primary Protection: Tight-fitting chemical splash goggles are required to provide a seal around the eyes, protecting from splashes, mists, or fumes.[7][9]
-
Secondary Barrier: A full-face shield must be worn over the chemical splash goggles.[2][5] This is particularly critical when handling larger quantities or performing transfers outside of a fume hood, as it protects the entire face from splashes.[5]
Hand and Skin Protection: Selecting the Right Barrier
Direct skin contact can cause severe burns.[1][4] Protective gloves and clothing are mandatory.
-
Glove Selection: Chemical-resistant gloves are essential.[7] Materials such as nitrile or neoprene are generally recommended.[7][10] It is best practice to double-glove, wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. Always inspect gloves for damage before use and dispose of contaminated gloves immediately in accordance with institutional guidelines.[6]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[10] For tasks with a higher risk of splashing, such as when handling larger volumes, a chemical-resistant apron worn over the lab coat is also required.[8][11]
Respiratory Protection
Under normal conditions of use within a chemical fume hood, respiratory protection may not be necessary.[6] However, it should be available for specific situations:
-
Spill Response: In the event of a significant spill outside of a fume hood.
-
Engineering Control Failure: If ventilation systems are not functioning correctly.
-
Weighing Powders: If handling the solid form outside of a containment system where dust could be generated.
In such cases, a NIOSH-approved respirator with the correct cartridge for acid gases and organic vapors should be used.[7][12]
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | Primary containment to prevent inhalation and act as a physical shield.[5] |
| Eye/Face | Chemical Splash Goggles AND Full Face Shield | Goggles provide a seal against splashes; the face shield protects the entire face.[2][5] |
| Hand | Double-gloved Chemical-Resistant Gloves (e.g., Nitrile) | Prevents skin contact with the corrosive material; allows for safe removal of contaminated outer glove.[7][10] |
| Body | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Protects skin and personal clothing from splashes and spills.[8][11] |
| Respiratory | NIOSH-Approved Respirator (as needed) | Required for spill cleanup or if there is a risk of inhaling dust or vapors.[7] |
Section 3: Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical's use, from handling to disposal.
Safe Handling and Weighing Workflow
The following workflow is designed to minimize exposure and prevent accidental release.
Caption: Workflow for safely weighing this compound.
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess: From a safe distance, assess the size and nature of the spill. Do not approach without the appropriate PPE.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material like sand or vermiculite.[1] Do NOT use combustible materials.
-
Neutralize: For sulfonyl chlorides, a neutralizing agent like soda ash or sodium bicarbonate can be carefully applied to the contained spill.
-
Collect and Dispose: Sweep the neutralized material into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal and Quenching
Disposal of this compound and related waste must be handled as hazardous.[10][13]
-
Contaminated Solids: All contaminated materials (gloves, paper towels, absorbent) must be placed in a clearly labeled hazardous waste container.
-
Quenching Excess Reagent: Unused or residual sulfonyl chloride should be quenched before disposal. This can be done by slowly and carefully adding the reagent to a stirred, ice-cold solution of sodium bicarbonate or another weak base.[14][15] This should be done in a fume hood, as the reaction will generate gas. The resulting aqueous solution should be disposed of as hazardous waste according to institutional EHS guidelines.
The safe handling of reactive chemicals like this compound is a cornerstone of productive and responsible research. By understanding the chemical principles behind the hazards and rigorously applying these layered safety protocols, scientists can confidently utilize this valuable reagent while ensuring the protection of themselves and their colleagues.
References
- denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- Unknown. (2022, August 25). Safety Precautions for Corrosive Substances.
- Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
- Benchchem. (n.d.). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Apollo Scientific. (2022, May 15). 4-Fluoro-3-nitrobenzenesulphonyl chloride Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE GHS Safety Data Sheet.
- Benchchem. (n.d.). Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals.
- CAMEO Chemicals. (n.d.). SULFURYL CHLORIDE.
- Reddit. (2019, June 17). Removing thionyl chloride.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 3-Nitrobenzenesulfonyl chloride.
- Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions?.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
